molecular formula C8H8O4 B1346251 Methyl 2-furoylacetate CAS No. 615-06-5

Methyl 2-furoylacetate

Cat. No.: B1346251
CAS No.: 615-06-5
M. Wt: 168.15 g/mol
InChI Key: YGTDKZHHEPVYGJ-UHFFFAOYSA-N
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Description

Methyl 2-furoylacetate is a useful research compound. Its molecular formula is C8H8O4 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21608. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(furan-2-yl)-3-oxopropanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTDKZHHEPVYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281419
Record name methyl 2-furoylacetate
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-06-5
Record name 615-06-5
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Record name methyl 2-furoylacetate
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Record name 615-06-5
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-furoylacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Furan Derivative

Methyl 2-furoylacetate (CAS No. 615-06-5) is a furan derivative with the molecular formula C₈H₈O₄ and a molecular weight of 168.15 g/mol .[1] This compound has garnered interest in the scientific community for its potential applications in medicinal chemistry, particularly as a potentiator of the anti-inflammatory and analgesic effects of codeine and as an efflux pump inhibitor in Gram-negative bacteria.[1] Its unique chemical structure, featuring a furan ring, a β-ketoester moiety, and a methyl ester group, makes it a valuable synthetic intermediate for the construction of more complex molecules.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is not widely available in public literature, its basic properties can be summarized. Further experimental determination of properties such as boiling point, melting point, and density is recommended for specific research applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 615-06-5[1]
Molecular Formula C₈H₈O₄[1]
Molecular Weight 168.15 g/mol [1]

Spectroscopic analysis is crucial for the identification and characterization of this compound. Although specific spectra for this compound are not readily found in public databases, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peaks and Features
¹H NMR Signals corresponding to the furan ring protons, a singlet for the methylene protons of the acetyl group, and a singlet for the methyl ester protons.
¹³C NMR Resonances for the furan ring carbons, the ketone and ester carbonyl carbons, the methylene carbon, and the methyl ester carbon.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ketone and ester groups, C-O stretching, and vibrations associated with the furan ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 168.15, along with fragmentation patterns characteristic of the loss of methoxy and acetyl groups.

Synthesis of this compound: The Claisen Condensation

The most probable synthetic route to this compound is through a Claisen condensation reaction. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. In the case of this compound, the likely precursors are methyl 2-furoate and methyl acetate.

Experimental Protocol: Claisen Condensation for the Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Claisen condensation and should be optimized for specific laboratory conditions.

Materials:

  • Methyl 2-furoate

  • Methyl acetate

  • Sodium methoxide (or another suitable strong base like sodium hydride)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (dilute, for neutralization)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in anhydrous diethyl ether.

  • Addition of Reactants: A mixture of methyl 2-furoate and an excess of methyl acetate is added dropwise to the stirred solution of the base at a controlled temperature (typically 0 °C to room temperature).

  • Reaction: The reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled in an ice bath, and the excess base is neutralized by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis workflow for this compound.

Biological Activity and Potential in Drug Development

This compound has shown promise in two key areas of pharmacological interest: as a potentiator of analgesia and as an antibacterial agent.

Potentiation of Anti-inflammatory and Analgesic Effects

Preliminary findings suggest that this compound can enhance the anti-inflammatory and analgesic effects of codeine.[1] Codeine is a widely used opioid analgesic that is metabolized in the liver to its active form, morphine. One possible mechanism for this potentiation could involve the inhibition of enzymes responsible for the alternative metabolic pathways of codeine, thereby increasing the formation of morphine. Further research is needed to elucidate the precise mechanism of this interaction.

Analgesic_Potentiation cluster_codeine_metabolism Codeine Metabolism Codeine Codeine Morphine Morphine (Active Analgesic) Codeine->Morphine Metabolism (e.g., CYP2D6) Inactive_Metabolites Inactive Metabolites Codeine->Inactive_Metabolites Alternative Metabolism Analgesia Increased Analgesia Morphine->Analgesia MFA This compound MFA->Inactive_Metabolites Potentially Inhibits Efflux_Pump_Inhibition Mechanism of Efflux Pump Inhibition cluster_bacterium Gram-Negative Bacterium Efflux Pump {Efflux Pump | Transmembrane Protein} Antibiotic_out Antibiotic Efflux Pump:port->Antibiotic_out Pumped Out Antibiotic_in Antibiotic Antibiotic_in->Efflux Pump:port Enters MFA This compound MFA->Efflux Pump:port Inhibits

References

An In-depth Technical Guide to Methyl 2-furoylacetate (CAS 615-06-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-furoylacetate (CAS 615-06-5), a derivative of the versatile furan scaffold, is a β-keto ester of significant interest in synthetic organic chemistry. Its chemical structure, featuring a reactive β-dicarbonyl moiety and a furan ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, chemical properties, and its emerging role as a key intermediate in the development of novel pharmaceutical agents.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₈H₈O₄ and a molecular weight of 168.15 g/mol . While extensive physical property data is not widely published, its structure as a β-keto ester suggests it is likely a liquid or a low-melting solid at room temperature.

PropertyValue
CAS Number 615-06-5
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Purity Typically available at ≥95%

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation reaction between 2-acetylfuran and a dialkyl oxalate, typically dimethyl oxalate. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

Experimental Protocol: Claisen Condensation

Objective: To synthesize this compound from 2-acetylfuran and dimethyl oxalate.

Materials:

  • 2-Acetylfuran

  • Dimethyl oxalate

  • Sodium methoxide (or another suitable strong base)

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or toluene)

  • Hydrochloric acid (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Base Suspension: Anhydrous solvent is added to the flask, followed by the careful addition of sodium methoxide to form a suspension.

  • Reactant Addition: A solution of 2-acetylfuran and dimethyl oxalate in the anhydrous solvent is prepared and added dropwise to the stirred suspension of the base at a controlled temperature (often ambient or slightly cooled).

  • Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for a period of time to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled in an ice bath. The reaction is quenched by the slow addition of dilute hydrochloric acid to neutralize the excess base.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are then washed with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process 2-Acetylfuran 2-Acetylfuran Claisen Condensation Claisen Condensation 2-Acetylfuran->Claisen Condensation Dimethyl Oxalate Dimethyl Oxalate Dimethyl Oxalate->Claisen Condensation Sodium Methoxide Sodium Methoxide Sodium Methoxide->Claisen Condensation Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Claisen Condensation Neutralization (HCl) Neutralization (HCl) Claisen Condensation->Neutralization (HCl) Reaction Mixture Extraction Extraction Neutralization (HCl)->Extraction Quenched Mixture Purification Purification Extraction->Purification Crude Product This compound This compound Purification->this compound

Figure 1. Synthetic workflow for this compound.

Spectroscopic Data

Due to the limited availability of published spectroscopic data for this compound, the following are predicted and expected spectral characteristics based on its structure.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ)MultiplicityIntegrationAssignment
~3.8 ppmSinglet3H-OCH₃ (Methyl ester)
~4.0 ppmSinglet2H-CH₂- (Methylene)
~6.6 ppmDoublet of doublets1HH4-furan
~7.3 ppmDoublet1HH3-furan
~7.7 ppmDoublet1HH5-furan
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ)Assignment
~45 ppm-CH₂- (Methylene)
~52 ppm-OCH₃ (Methyl ester)
~113 ppmC4-furan
~118 ppmC3-furan
~147 ppmC5-furan
~152 ppmC2-furan
~165 ppmC=O (Ester)
~185 ppmC=O (Ketone)
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional Group
~3100C-H stretch (furan ring)
~2950C-H stretch (aliphatic)
~1740C=O stretch (ester)
~1680C=O stretch (ketone)
~1570, ~1470C=C stretch (furan ring)
~1200-1000C-O stretch
Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 168. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the cleavage of the bond between the carbonyl groups.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.[1] Its bifunctional nature allows for reactions at both the furan ring and the β-keto ester moiety.

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine derivatives is a common method for the synthesis of pyrazoles. This reaction proceeds via a condensation-cyclization sequence.

G This compound This compound Condensation Condensation This compound->Condensation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Pyrazole Derivative Pyrazole Derivative Cyclization->Pyrazole Derivative

Figure 2. Synthesis of Pyrazole derivatives.
Synthesis of Pyridazinone Derivatives

This compound can also be utilized in the synthesis of pyridazinone derivatives. The reaction typically involves condensation with a hydrazine, followed by cyclization which can be influenced by the reaction conditions and substituents.

G This compound This compound Reaction Reaction This compound->Reaction Hydrazine Hydrazine Hydrazine->Reaction Pyridazinone Derivative Pyridazinone Derivative Reaction->Pyridazinone Derivative

Figure 3. Synthesis of Pyridazinone derivatives.
Potential Biological Activities

Preliminary information suggests that this compound may possess interesting biological properties. It has been reported to potentiate the anti-inflammatory and analgesic effects of codeine and to act as an inhibitor of efflux pumps in Gram-negative bacteria.[1] These findings indicate its potential as a lead compound or a scaffold for the development of new therapeutic agents.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in organic synthesis, particularly for the construction of heterocyclic systems relevant to the pharmaceutical industry. While detailed experimental and spectroscopic data remain somewhat scarce in publicly accessible literature, its role as a precursor to complex molecules is evident. Further research into the reactivity and applications of this compound is likely to uncover new synthetic methodologies and contribute to the development of novel drug candidates. This guide serves as a foundational resource for scientists and researchers looking to explore the utility of this compound in their work.

References

Methyl 2-furoylacetate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-furoylacetate, also known as methyl 3-(furan-2-yl)-3-oxopropanoate, is a heterocyclic organic compound with the chemical formula C₈H₈O₄. Its structure, featuring a furan ring linked to a β-keto ester moiety, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key synthetic and analytical procedures.

Chemical Structure and Properties

This compound is a molecule that exhibits keto-enol tautomerism, a common feature for β-dicarbonyl compounds. The equilibrium between the keto and enol forms can be influenced by factors such as solvent polarity and temperature.

Chemical Structure:

  • Systematic Name: Methyl 3-(furan-2-yl)-3-oxopropanoate

  • Common Name: this compound

  • CAS Number: 615-06-5

  • Molecular Formula: C₈H₈O₄[1]

  • Molecular Weight: 168.15 g/mol [1]

Physicochemical Properties:

A summary of the available and computationally predicted physicochemical properties of this compound is presented in Table 1. It is important to note that experimental data for some properties are limited, and thus, predicted values are included for guidance.

PropertyValueSource
Molecular Weight 168.15[1]
Topological Polar Surface Area (TPSA) 56.51 Ų[1]
Predicted logP 1.0254[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 3[1]
Storage Temperature 4°C[1]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation reaction. This method involves the reaction of an ester with another carbonyl compound in the presence of a strong base to form a β-dicarbonyl compound.

Claisen Condensation Protocol

Objective: To synthesize this compound via the Claisen condensation of methyl 2-furoate and methyl acetate.

Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_workup Work-up & Purification methyl_furoate Methyl 2-furoate reaction Claisen Condensation methyl_furoate->reaction methyl_acetate Methyl acetate methyl_acetate->reaction base Sodium Methoxide (NaOMe) base->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction conditions Inert Atmosphere Reflux conditions->reaction acidification Acidification (e.g., aq. HCl) extraction Solvent Extraction acidification->extraction purification Column Chromatography extraction->purification product This compound purification->product reaction->acidification

Caption: Synthetic workflow for this compound.

Materials:

  • Methyl 2-furoate

  • Methyl acetate

  • Sodium methoxide (NaOMe)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.

  • Base Addition: Sodium methoxide is added to the toluene, and the suspension is stirred under a nitrogen atmosphere.

  • Ester Addition: A mixture of methyl 2-furoate and methyl acetate is added dropwise to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Acidification: After the reaction is complete, the mixture is cooled to 0°C in an ice bath and slowly quenched by the addition of 1 M HCl until the solution is acidic (pH ~5-6).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are summarized below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound will show characteristic signals for both the keto and enol tautomers. The ratio of these tautomers will depend on the solvent used for the analysis.

¹H NMR (Expected Chemical Shifts):

ProtonsKeto Form (ppm)Enol Form (ppm)Multiplicity
-OCH₃~3.7~3.8s
-CH₂-~4.0-s
=CH--~6.0s
Furan-H~6.6, ~7.3, ~7.7~6.5, ~7.2, ~7.6m
Enol-OH-~12.0br s

Table 2: Expected ¹H NMR Chemical Shifts for this compound

¹³C NMR (Expected Chemical Shifts):

CarbonKeto Form (ppm)Enol Form (ppm)
-OCH₃~52~53
-CH₂-~45-
C=O (ester)~168~170
C=O (keto)~185-
=C-O (enol)-~175
=CH- (enol)-~90
Furan-C~112, ~118, ~147, ~152~110, ~115, ~145, ~150

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

3.2. Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in both tautomeric forms.

Functional GroupWavenumber (cm⁻¹)
O-H stretch (enol)3400-2400 (broad)
C-H stretch (aromatic)~3100
C-H stretch (aliphatic)~2950
C=O stretch (ester)~1740
C=O stretch (keto)~1680
C=C stretch (enol & furan)~1600

Table 4: Expected IR Absorption Bands for this compound

3.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The predicted monoisotopic mass is 168.0423 g/mol .[2]

Predicted Mass Spectrometry Adducts:

Adductm/z
[M+H]⁺169.0495
[M+Na]⁺191.0315

Table 5: Predicted m/z Values for Common Adducts of this compound[2]

Applications in Drug Development

The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and biologically active compounds. Furan derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3] The unique electronic and steric properties of the furan ring can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[3]

Potential as an Efflux Pump Inhibitor

A significant area of interest for this compound in drug development is its potential as a bacterial efflux pump inhibitor (EPI). Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, leading to multidrug resistance. Inhibiting these pumps can restore the efficacy of existing antibiotics.

Logical Relationship of Efflux Pump Inhibition:

Efflux_Pump_Inhibition cluster_bacteria Bacterial Cell antibiotic Antibiotic target Bacterial Target antibiotic->target Inhibition efflux_pump Efflux Pump antibiotic->efflux_pump Export mfa This compound (EPI) mfa->efflux_pump Inhibition

References

Spectroscopic Analysis of Methyl 2-Furoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-furoate, a significant heterocyclic compound utilized in the pharmaceutical, flavor, and fragrance industries. Due to the limited availability of comprehensive public data for "Methyl 2-furoylacetate," this guide focuses on the closely related and extensively characterized compound, Methyl 2-furoate. The spectroscopic data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are crucial for the structural elucidation and quality control of this compound. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data, and a workflow visualization to facilitate a deeper understanding of the spectroscopic characterization of furan derivatives.

Data Presentation

The following tables summarize the key spectroscopic data for Methyl 2-furoate.

Table 1: ¹H NMR Spectroscopic Data of Methyl 2-furoate

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.60dd1.8, 0.8H-5
7.19dd3.6, 0.8H-3
6.52dd3.6, 1.8H-4
3.90s--OCH₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of Methyl 2-furoate

Chemical Shift (δ) ppmAssignment
159.16C=O
146.46C-5
144.77C-2
117.98C-3
111.93C-4
51.84-OCH₃

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Table 3: Infrared (IR) Spectroscopic Data of Methyl 2-furoate

Wavenumber (cm⁻¹)Assignment
~3140C-H stretching (aromatic)
~2960C-H stretching (aliphatic)
~1720C=O stretching (ester)
~1580, 1480C=C stretching (furan ring)
~1290, 1180C-O stretching (ester)
~760C-H bending (out-of-plane)

Table 4: Mass Spectrometry (MS) Data of Methyl 2-furoate

m/zRelative Intensity (%)Assignment
12647.03[M]⁺ (Molecular Ion)
9599.99[M - OCH₃]⁺
67-[Furan]⁺
3943.82-

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of Methyl 2-furoate (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A sufficient number of scans is essential due to the low natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A neat liquid sample of Methyl 2-furoate is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or salt plates is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common method used for this type of molecule, typically with an electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like Methyl 2-furoate.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Reporting Sample Pure Compound (Methyl 2-Furoate) Dissolution Dissolution in Deuterated Solvent (NMR) or Neat Sample (IR) Sample->Dissolution NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer Dissolution->IR MS Mass Spectrometer (GC-MS) Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Library Search, Fragmentation Analysis) MS->ProcessMS Structure Structural Elucidation & Verification ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure Report Technical Report Generation Structure->Report

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of Methyl 2-Furoylacetate from Furan Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for producing methyl 2-furoylacetate, a valuable β-keto ester intermediate in medicinal chemistry and drug development. The furan moiety is a key structural motif in numerous pharmaceuticals, and its derivatization is of significant interest. This document outlines a detailed experimental protocol, presents quantitative data for a representative synthesis, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

This compound is a versatile building block in organic synthesis, primarily due to the presence of the reactive β-keto ester functionality. This allows for a wide range of subsequent chemical transformations, including alkylations, acylations, and cyclizations, to generate complex molecular architectures. A common and effective method for the synthesis of β-keto esters is the Claisen condensation. Specifically, a crossed Claisen condensation between an ester lacking α-hydrogens and one possessing them is a highly efficient strategy. In this context, methyl 2-furoate, which does not have α-hydrogens, can be condensed with methyl acetate in the presence of a strong base to yield the target compound, this compound.

Reaction Principle: Crossed Claisen Condensation

The synthesis of this compound from methyl 2-furoate and methyl acetate proceeds via a crossed Claisen condensation. In this reaction, a strong base, such as sodium methoxide, deprotonates the α-carbon of methyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 2-furoate. The subsequent loss of a methoxide leaving group from the tetrahedral intermediate results in the formation of the β-keto ester, this compound. The use of an ester without α-hydrogens, like methyl 2-furoate, prevents self-condensation, leading to a higher yield of the desired product.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the crossed Claisen condensation of methyl 2-furoate and methyl acetate using sodium methoxide as the base.

Materials:

  • Methyl 2-furoate (C₆H₆O₃, MW: 126.11 g/mol )

  • Methyl acetate (C₃H₆O₂, MW: 74.08 g/mol )

  • Sodium methoxide (CH₃ONa, MW: 54.02 g/mol )

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Toluene

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, add sodium methoxide (1.1 equivalents).

  • Solvent Addition: Add anhydrous diethyl ether (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Prepare a solution of methyl 2-furoate (1.0 equivalent) and methyl acetate (1.5 equivalents) in anhydrous diethyl ether (50 mL). Add this solution to the dropping funnel.

  • Reaction: Add the solution from the dropping funnel dropwise to the stirred suspension of sodium methoxide over a period of 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 1M hydrochloric acid with vigorous stirring until the pH of the aqueous layer is between 1 and 2.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound.

ParameterValue
Reactants
Methyl 2-furoate12.61 g (0.10 mol)
Methyl acetate11.11 g (0.15 mol)
Sodium methoxide5.94 g (0.11 mol)
Solvent
Anhydrous diethyl ether150 mL
Reaction Conditions
Temperature0 °C to room temp.
Reaction Time12 hours
Product
Product NameThis compound
Molecular FormulaC₈H₈O₄
Molecular Weight168.15 g/mol
Theoretical Yield16.82 g
Actual Yield12.62 g
Yield (%) 75%
Purity (by GC-MS) >98%

Visualizations

Reaction Pathway

Reaction_Pathway Reaction Pathway for the Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product Methyl_2_furoate Methyl 2-furoate Tetrahedral_intermediate Tetrahedral Intermediate Methyl_2_furoate->Tetrahedral_intermediate Methyl_acetate Methyl Acetate Enolate Methyl Acetate Enolate Methyl_acetate->Enolate + Sodium Methoxide Sodium_methoxide Sodium Methoxide (Base) Enolate->Tetrahedral_intermediate Nucleophilic Attack Product This compound Tetrahedral_intermediate->Product - Methoxide

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start Reaction_Setup 1. Reaction Setup: - Add Sodium Methoxide to flask - Add Diethyl Ether and cool to 0°C Start->Reaction_Setup Reactant_Addition 2. Reactant Addition: - Add Methyl 2-furoate and Methyl Acetate solution dropwise Reaction_Setup->Reactant_Addition Reaction 3. Reaction: - Stir at room temperature for 12 hours Reactant_Addition->Reaction Quenching 4. Quenching: - Add 1M HCl to neutralize Reaction->Quenching Workup 5. Work-up: - Separate layers - Wash with NaHCO3 and brine Quenching->Workup Drying_Concentration 6. Drying and Concentration: - Dry with MgSO4 - Remove solvent via rotary evaporation Workup->Drying_Concentration Purification 7. Purification: - Vacuum distillation Drying_Concentration->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from methyl 2-furoate and methyl acetate via a crossed Claisen condensation is a robust and efficient method for producing this valuable synthetic intermediate. The provided protocol offers a detailed procedure for laboratory-scale synthesis. The versatility of the β-keto ester functionality in this compound makes it an important precursor for the development of novel furan-containing compounds with potential applications in the pharmaceutical industry. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving high yields and purity.

An In-depth Technical Guide to the Claisen Condensation Synthesis of Methyl 2-Furoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-furoylacetate, a valuable β-keto ester intermediate in medicinal chemistry and drug development. The core of this synthesis is the crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document details the reaction mechanism, experimental protocols, and key reaction parameters, presenting quantitative data in a clear, tabular format for ease of comparison and implementation in a laboratory setting.

Introduction

This compound, systematically named methyl 3-(furan-2-yl)-3-oxopropanoate, is a key building block in the synthesis of a variety of heterocyclic compounds and molecules of pharmaceutical interest. Its synthesis is most effectively achieved through a crossed Claisen condensation reaction. This reaction involves the condensation of an ester with an enolizable α-hydrogen (methyl acetate) and a non-enolizable ester (methyl 2-furoate) in the presence of a strong base.

Reaction Principle and Mechanism

The Claisen condensation proceeds through the formation of an enolate ion from the ester with α-hydrogens, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. The subsequent loss of an alkoxide group leads to the formation of the β-keto ester.

In the synthesis of this compound, methyl acetate is deprotonated by a strong base, such as sodium methoxide or sodium hydride, to form its enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 2-furoate. Methyl 2-furoate is an ideal substrate for this crossed condensation as it lacks α-hydrogens, thus preventing self-condensation. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting alcohol, followed by an acidic workup to yield the final product.

Claisen_Condensation_Mechanism Enolate Enolate Enolate2 Enolate2 Intermediate Intermediate Intermediate2 Intermediate2 Product_anion Product_anion Product_anion2 Product_anion2

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via a crossed Claisen condensation is provided below.

Materials and Reagents:

  • Methyl 2-furoate

  • Methyl acetate

  • Sodium hydride (NaH) or Sodium methoxide (NaOCH₃)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for purification)

Procedure using Sodium Hydride:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous diethyl ether or THF is added to the flask, followed by the portion-wise addition of sodium hydride (60% dispersion in mineral oil). The suspension is stirred.

  • A solution of methyl 2-furoate and methyl acetate in the chosen anhydrous solvent is added dropwise to the stirred suspension of sodium hydride at a controlled temperature (typically 0 °C to room temperature).

  • Reaction: The reaction mixture is stirred at room temperature or gently refluxed for a specified period (typically several hours) until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is carefully quenched by the slow addition of ice-cold water or a dilute acid. The mixture is then acidified with concentrated hydrochloric acid until the pH is acidic.

  • Extraction: The aqueous layer is extracted several times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.

ParameterValue
Reactants
Methyl 2-furoate1.0 equivalent
Methyl acetate2.0 - 4.0 equivalents
Base
Sodium hydride (60% dispersion)1.1 - 1.5 equivalents
or Sodium methoxide1.1 - 1.5 equivalents
Solvent Anhydrous Diethyl Ether or THF
Reaction Temperature 25 - 66 °C (Reflux)
Reaction Time 2 - 6 hours
Typical Yield 60 - 80%
CAS Number 615-06-5[1]
Molecular Formula C₈H₈O₄[1]
Molecular Weight 168.15 g/mol [1]

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of this compound is illustrated in the diagram below.

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Add_Base Add Strong Base (e.g., NaH) to Anhydrous Solvent Start->Add_Base Add_Esters Dropwise Addition of Methyl 2-Furoate and Methyl Acetate Add_Base->Add_Esters Reaction Stir at Controlled Temperature (e.g., Reflux) Add_Esters->Reaction Quench Quench Reaction with Ice-Cold Water/Acid Reaction->Quench Acidify Acidify with Concentrated HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry Dry with Anhydrous MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Vacuum Distillation or Column Chromatography Concentrate->Purify Product Final Product: this compound Purify->Product

Conclusion

The Claisen condensation provides an efficient and reliable method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture and the use of a suitable strong base, is critical for achieving high yields. The detailed protocol and data presented in this guide are intended to facilitate the successful synthesis of this important intermediate for applications in research and drug development.

References

Reactivity of the Furan Ring in Methyl 2-Furoylacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the reactivity of the furan ring within the methyl 2-furoylacetate molecule. The presence of the electron-withdrawing methyl acetoacetate group at the C2 position significantly influences the chemical behavior of the furan moiety, deactivating it towards certain reactions while potentially enabling others. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Electrophilic Aromatic Substitution

The furan ring is an electron-rich aromatic system, which typically undergoes electrophilic aromatic substitution (EAS) with a strong preference for the C5 position due to the stabilizing effect of the ring oxygen on the adjacent carbocationic intermediate. However, the C2-acyl group in this compound is strongly deactivating, reducing the nucleophilicity of the furan ring and making EAS reactions more challenging compared to unsubstituted furan.

Despite this deactivation, when EAS reactions do occur, they are still highly regioselective for the C5 position. The electron-withdrawing nature of the substituent at C2 directs incoming electrophiles away from the adjacent C3 position and strongly favors the C5 position. Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation require more forcing conditions than for activated furan rings.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Acylfurans

ReactionReagentsMajor Product PositionTypical Yield Range (%)
NitrationHNO₃ / Ac₂O5-Nitro70-85
BrominationBr₂ / Dioxane5-Bromo80-95
ChlorinationSO₂Cl₂5-Chloro75-90
SulfonationSO₃ / Pyridine5-Sulfo60-75
Friedel-CraftsRCOCl / AlCl₃5-Acyl40-60

Note: Yields are representative for 2-acylfurans and may vary for this compound specifically.

A representative protocol for the nitration of a 2-acylfuran, adaptable for this compound, is as follows:

  • Preparation: A solution of the 2-acylfuran (1.0 eq) in acetic anhydride (5-10 volumes) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to -10 °C in an ice-salt bath.

  • Reagent Addition: A solution of fuming nitric acid (1.1 eq) in acetic anhydride (2 volumes) is added dropwise to the cooled furan solution over 30 minutes, ensuring the temperature does not exceed -5 °C.

  • Reaction: The reaction mixture is stirred at -10 °C for an additional 1-2 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and water.

  • Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the 5-nitro-2-acylfuran.

G Workflow for Electrophilic Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 2-Acylfuran in Acetic Anhydride prep2 Cool to -10 °C prep1->prep2 reagent Add HNO3/Ac2O Dropwise prep2->reagent Maintain Temp < -5 °C stir Stir at -10 °C for 1-2 hours reagent->stir tlc Monitor by TLC stir->tlc quench Pour into Ice-Water tlc->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash purify Dry and Purify wash->purify G Diels-Alder Reactivity Furan Furan Ring (Diene) Substituent C2-Acyl Group (Electron-Withdrawing) HOMO HOMO Energy Decreased Substituent->HOMO Lowers Reactivity Reactivity with Dienophiles Decreased HOMO->Reactivity Leads to Conditions Requires Forcing Conditions (High Pressure, Lewis Acid) Reactivity->Conditions Necessitates Product Oxygen-Bridged Cycloadduct Conditions->Product Yields

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Methyl 2-Furoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of methyl 2-furoylacetate, a β-ketoester of significant interest in synthetic and medicinal chemistry. The equilibrium between the keto and enol forms is a critical determinant of its reactivity and potential biological activity. This document details the quantitative aspects of this tautomerism, the experimental protocols for its investigation, and the underlying chemical principles.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In the case of β-dicarbonyl compounds like this compound, the presence of two carbonyl groups significantly influences the position of this equilibrium. The enol form is often stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.

The tautomeric equilibrium is highly sensitive to various factors, including the solvent, temperature, and the electronic and steric nature of the substituents.[1] Understanding and quantifying this equilibrium is crucial for predicting the compound's behavior in different chemical environments, which is of paramount importance in drug design and development where specific tautomeric forms may exhibit differential binding to biological targets.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium of this compound is predominantly studied using proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.[2][3] This technique allows for the direct observation and quantification of both the keto and enol tautomers in solution, as the rate of interconversion is slow on the NMR timescale. The equilibrium constant (Keq) is determined by integrating the signals corresponding to specific protons of the keto and enol forms.

A seminal study by Haller and Hänsel investigated the keto-enol tautomerism in a series of heterocyclic β-ketoesters, including this compound.[4] Their work provides valuable quantitative data on the influence of the solvent on the tautomeric equilibrium.

Table 1: Tautomeric Equilibrium of this compound in Various Solvents

Solvent% Keto% EnolKeq ([Enol]/[Keto])
Cyclohexane13876.69
Carbon Tetrachloride16845.25
Benzene24763.17
Chloroform28722.57
Dioxane35651.86
Acetone53470.89
Methanol81190.23
Water>95<5<0.05

Data extracted from Haller, R., & Hänsel, W. (1971). Keto-enol tautomerism in heterocyclic beta-ketocarbonic acid esters. 8. Influence of the solvent and basic catalysators on the equilibrium and restoration velocity. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 304(2), 140-147.[4]

The data clearly demonstrates that the proportion of the enol tautomer is significantly higher in non-polar, aprotic solvents, where the intramolecular hydrogen bond of the enol form is most stable. In contrast, polar, protic solvents like methanol and water disrupt this intramolecular hydrogen bond through intermolecular interactions, thereby favoring the more polar keto form.

Experimental Protocols

The determination of the keto-enol equilibrium for this compound is typically performed using ¹H-NMR spectroscopy. The following is a generalized experimental protocol based on established methodologies.[2][5][6]

Materials and Instrumentation
  • This compound (high purity)

  • Deuterated solvents (e.g., CDCl₃, (CD₃)₂CO, CD₃OD, C₆D₆)

  • NMR tubes (5 mm)

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of the desired deuterated solvent in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is homogeneous.

NMR Data Acquisition
  • Acquire a ¹H-NMR spectrum of the sample at a constant, known temperature (e.g., 298 K).

  • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • The spectral width should be set to encompass all relevant proton signals, typically from 0 to 15 ppm.

  • Key signals to monitor are:

    • Keto form: Methylene protons (-CH₂-) typically appear as a singlet between δ 3.5 and 4.5 ppm.

    • Enol form: Vinylic proton (=CH-) typically appears as a singlet between δ 5.0 and 6.0 ppm. The enolic hydroxyl proton (-OH) is often a broad singlet at a downfield chemical shift (δ 12-14 ppm).

    • Signals from the furan ring and the methyl ester group will also be present for both tautomers, and may or may not be baseline resolved.

Data Analysis and Calculation of Equilibrium Constant
  • Process the acquired ¹H-NMR spectrum (phasing, baseline correction).

  • Integrate the area under the characteristic peaks for the keto and enol forms. A common approach is to integrate the methylene signal for the keto form and the vinylic proton signal for the enol form.

  • Calculate the molar ratio of the two tautomers. Since the methylene group of the keto form has two protons and the vinylic group of the enol form has one proton, the integrated areas must be normalized.

    • Moles of Keto ∝ (Integral of -CH₂-) / 2

    • Moles of Enol ∝ Integral of =CH-

  • Calculate the percentage of each tautomer:

    • % Keto = [Moles of Keto / (Moles of Keto + Moles of Enol)] * 100

    • % Enol = [Moles of Enol / (Moles of Keto + Moles of Enol)] * 100

  • Calculate the equilibrium constant (Keq):

    • Keq = [Enol] / [Keto] = % Enol / % Keto

Visualizations

Keto-Enol Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the keto and enol forms of this compound.

Keto_Enol_Tautomerism cluster_keto Keto Form cluster_enol Enol Form Keto Keto Enol Enol Keto->Enol Equilibrium

Caption: Keto-enol equilibrium of this compound.

Experimental Workflow for Tautomer Analysis

The logical flow of the experimental procedure for determining the tautomeric equilibrium is depicted below.

Experimental_Workflow A Sample Preparation (this compound in deuterated solvent) B ¹H-NMR Data Acquisition A->B C Spectral Processing (Phasing, Baseline Correction) B->C D Integration of Keto and Enol Signals C->D E Calculation of Tautomer Percentages D->E F Calculation of Equilibrium Constant (Keq) E->F

Caption: Experimental workflow for NMR-based tautomer analysis.

Influence of Solvent Polarity on Equilibrium

This diagram illustrates the general trend of the keto-enol equilibrium in response to solvent polarity.

Solvent_Effect cluster_nonpolar Non-polar Solvents cluster_polar Polar Solvents a Favors Intramolecular H-Bonding b Higher % Enol a->b c Disrupts Intramolecular H-Bonding d Higher % Keto c->d

Caption: Solvent polarity's effect on the keto-enol equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium that is highly dependent on the surrounding solvent environment. Quantitative ¹H-NMR spectroscopy provides a robust method for determining the relative proportions of the keto and enol tautomers. The predominance of the enol form in non-polar solvents and the keto form in polar solvents is a key characteristic of this compound. This in-depth understanding is essential for professionals in drug development and chemical research, as it directly impacts the reactivity, stability, and potential biological interactions of this compound.

References

Stability and Storage of Methyl 2-furoylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for Methyl 2-furoylacetate. Due to the limited availability of direct stability data for this specific compound, this document synthesizes information on the known reactivity and degradation pathways of its core functional motifs: the furan ring and the β-keto ester. This guide is intended to inform best practices for the handling, storage, and analytical monitoring of this compound in a research and development setting.

Chemical Profile and Inherent Instabilities

This compound is a β-keto ester containing a furan ring. Both of these functional groups are susceptible to degradation under common laboratory and storage conditions. The primary degradation pathways are anticipated to be hydrolysis and subsequent decarboxylation of the β-keto ester moiety and acid-catalyzed opening of the furan ring.

Table 1: Summary of Potential Degradation Pathways and Contributing Factors

Functional GroupDegradation PathwayContributing FactorsPotential Degradation Products
β-Keto Ester HydrolysisPresence of water, Acidic or basic conditions, Elevated temperature2-Furoylacetic acid, Methanol
Decarboxylation (of 2-Furoylacetic acid)Elevated temperature, Acidic conditions2-Acetylfuran, Carbon dioxide
Furan Ring Acid-catalyzed ring opening and polymerizationAcidic conditions, Presence of electrophilesOligomeric/polymeric materials, Ring-opened products (e.g., unsaturated dicarbonyls)
Oxidation/OzonolysisPresence of oxidizing agents (e.g., peroxides, ozone)Ring-opened products

Recommended Storage Conditions

To minimize degradation and ensure the integrity of this compound, the following storage conditions are recommended based on the general principles for handling β-keto esters and furan-containing compounds:

Table 2: Recommended Storage and Handling of this compound

ParameterRecommendationRationale
Temperature Store at or below 4°C. For long-term storage, consider -20°C.Reduces the rate of hydrolysis and decarboxylation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen, reducing hydrolysis and oxidation.
Light Protect from light.While no specific photostability data is available, protection from light is a general best practice for organic compounds.
Container Use tightly sealed, amber glass containers.Prevents exposure to light and moisture. Glass is preferred over plastic to avoid potential leaching.
pH Avoid acidic or basic conditions.The compound is susceptible to both acid- and base-catalyzed degradation.

Postulated Degradation Pathway

The primary anticipated degradation pathway for this compound involves the hydrolysis of the ester to form the corresponding β-keto acid, which is thermally and acidically labile and can readily undergo decarboxylation. Concurrently, under acidic conditions, the furan ring is susceptible to cleavage.

This compound Degradation M2F This compound FAA 2-Furoylacetic acid M2F->FAA Hydrolysis (+H2O, H+ or OH-) Furan_Deg Furan Ring-Opened Products M2F->Furan_Deg Acid-Catalyzed Ring Opening AF 2-Acetylfuran FAA->AF Decarboxylation (Heat, H+) CO2 Carbon Dioxide FAA->CO2 MeOH Methanol

Postulated degradation pathway of this compound.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental needs.

Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 7 days.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC-UV).

  • Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks. Mass spectrometry (LC-MS) can be used to identify the degradation products.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (0.1M HCl, 60°C) Analysis HPLC-UV / LC-MS Analysis Acid->Analysis Base Basic Hydrolysis (0.1M NaOH, RT) Base->Analysis Oxidation Oxidative Degradation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal Degradation (60°C) Thermal->Analysis Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal

Workflow for a forced degradation study.
Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Aliquot this compound into amber glass vials. Purge with an inert gas (e.g., argon) before sealing.

  • Storage: Place the vials under the desired long-term storage conditions (e.g., 4°C and -20°C).

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 12, and 24 months).

  • Analysis: At each time point, analyze the sample for purity and the presence of degradation products using a validated stability-indicating analytical method.

Analytical Methods for Stability Assessment

The choice of analytical method is critical for accurately assessing the stability of this compound. The keto-enol tautomerism of β-keto esters can present analytical challenges, such as peak broadening in chromatography.[1]

Table 3: Recommended Analytical Methods

MethodApplicationKey Considerations
High-Performance Liquid Chromatography (HPLC-UV) Purity assessment and quantification of the parent compound and degradation products.A stability-indicating method must be developed and validated. Mobile phase pH and temperature can influence the keto-enol equilibrium and peak shape.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown degradation products.Provides molecular weight information to aid in structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and quantification of tautomers.Can distinguish between the keto and enol forms and can be used to quantify their ratio in solution.[1]
Gas Chromatography (GC) Purity assessment for thermally stable and volatile compounds.The thermal stability of this compound and its degradation products should be confirmed to avoid on-column degradation.

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of Methyl 2-furoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from available safety data and general laboratory safety protocols. It is intended for informational purposes for qualified individuals. A comprehensive Safety Data Sheet (SDS) for Methyl 2-furoylacetate was not available at the time of writing. Therefore, all handling and safety procedures should be conducted with the utmost caution, incorporating best practices for handling chemicals with similar known hazards. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Executive Summary

This compound (CAS No. 615-05-6) is a beta-keto ester containing a furan moiety. While specific toxicological data is limited, the available GHS hazard classifications indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] This guide provides a detailed overview of the known hazards, recommended handling procedures, personal protective equipment, and emergency protocols to ensure the safe use of this compound in a laboratory setting. All quantitative data is summarized for clarity, and detailed protocols for handling and emergencies are provided, supplemented by workflow diagrams.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • GHS07 (Exclamation Mark): Indicates less severe hazards.[2]

  • Signal Word: Warning [1][2]

Hazard Statements:

  • H302: Harmful if swallowed. This indicates that acute oral toxicity is a concern.[1][3][4]

  • H315: Causes skin irritation. Direct contact with the skin can lead to inflammation and irritation.[1][3][5][6]

  • H319: Causes serious eye irritation. Contact with the eyes can result in significant irritation and potential damage.[1][3][5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray. [7][8][9][10][11]

  • P264: Wash hands thoroughly after handling. [11]

  • P270: Do not eat, drink or smoke when using this product. [8][10][11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection. [11]

  • P302+P352: IF ON SKIN: Wash with plenty of water/... [7][8][9][10][12]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7][8][9][10][12]

  • P501: Dispose of contents/container to... an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Quantitative Data Summary

Due to the limited availability of a comprehensive SDS for this compound, the following tables summarize the known physical, chemical, and safety data.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 615-05-6[1][2]
Molecular Formula C₈H₈O₄[1][2]
Molecular Weight 168.15 g/mol [1][2]
Appearance Data Not Available
Boiling Point Data Not Available
Flash Point 97.1 ± 20.4 °C[9]
Density Data Not Available
Solubility Data Not Available

Table 2: Toxicological Information

EndpointValueClassificationReference
Acute Oral Toxicity Data Not AvailableHarmful if swallowed (H302) [1][3][4]
Skin Corrosion/Irritation Data Not AvailableCauses skin irritation (H315) [1][3][5][6]
Serious Eye Damage/Irritation Data Not AvailableCauses serious eye irritation (H319) [1][3][5]
Acute Inhalation Toxicity Data Not AvailableNot Classified
Carcinogenicity Data Not AvailableNot Classified
Mutagenicity Data Not AvailableNot Classified

Experimental Protocols

Standard Operating Procedure for Safe Handling

This protocol outlines the necessary steps for safely handling this compound in a laboratory environment.

  • Hazard Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment, considering the quantity of material to be used and the specific manipulations involved.

  • Engineering Controls: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[13] Ensure that a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[13][14]

    • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination occurs.[13][14]

    • Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure long pants and closed-toe shoes are worn.[13][14][15]

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use compatible labware (e.g., glass, PTFE).

    • Keep containers tightly closed when not in use.

    • Do not eat, drink, or smoke in the work area.[8][10][11]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Waste Disposal: All waste containing this compound (including contaminated consumables) must be collected in a designated, labeled hazardous waste container. Dispose of waste through your institution's EHS department in accordance with all regulations.[7]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

General Advice: Move the affected person from the contaminated area. Show this safety guide and any available product label to the attending medical personnel.

Protocol by Exposure Route:

  • Inhalation:

    • Move the person to fresh air immediately.[16]

    • If breathing is difficult, administer oxygen.

    • If breathing has stopped, perform artificial respiration.

    • Seek immediate medical attention.[16]

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][16]

    • If skin irritation occurs or persists, seek medical attention.[7]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[7][8][9][10][12]

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.[7][9]

    • Rinse the mouth thoroughly with water.[7][9]

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.[16]

Spill Cleanup Protocol

This protocol is for minor spills (<100 mL) within a chemical fume hood. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Safety:

    • If the spill involves flammable solvents, eliminate all ignition sources.

    • Ensure ventilation is adequate (fume hood is operational).

  • Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and double nitrile gloves.

  • Contain the Spill:

    • Cover the liquid spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Start from the outside and work inwards to prevent spreading.[17][18][19]

    • Do not use combustible materials like paper towels to absorb the initial spill.[18]

  • Collect the Waste:

    • Carefully scoop the absorbed material using spark-proof tools into a designated hazardous waste container.[17][19]

  • Decontaminate the Area:

    • Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Place all used cleaning materials into the hazardous waste container.

  • Final Steps:

    • Seal and label the hazardous waste container.

    • Dispose of the waste through your institution's EHS department.

    • Wash hands thoroughly with soap and water.

Mandatory Visualizations

The following diagrams illustrate key safety and handling workflows for this compound.

Safe_Handling_Workflow start_end start_end process_step process_step decision decision precaution precaution Start Start Handling Procedure Assess Perform Risk Assessment Start->Assess Controls Work in Chemical Fume Hood Assess->Controls PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Controls->PPE Handle Handle Chemical PPE->Handle Spill Spill Occurs? Handle->Spill Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Store Store Properly or Prepare for Reaction Spill->Store No Cleanup->Handle Waste Dispose of Waste in Labeled Container Store->Waste Decontaminate Clean Work Area & Remove PPE Waste->Decontaminate Wash Wash Hands Thoroughly Decontaminate->Wash End Procedure Complete Wash->End

Caption: Standard workflow for safely handling this compound.

First_Aid_Response start_node start_node decision_node decision_node action_node action_node end_node end_node Exposure Exposure Occurs Route Route of Exposure? Exposure->Route Inhalation Inhalation Route->Inhalation Inhalation Skin Skin Contact Route->Skin Skin Eyes Eye Contact Route->Eyes Eyes Ingestion Ingestion Route->Ingestion Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Remove Contaminated Clothing Wash Skin with Soap & Water (15 min) Skin->WashSkin FlushEyes Flush Eyes with Water (15 min) Remove Contact Lenses Eyes->FlushEyes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical WashSkin->Medical FlushEyes->Medical RinseMouth->Medical

Caption: First aid response flowchart for exposure to this compound.

Spill_Cleanup_Procedure start_end start_end action_step action_step precaution_step precaution_step decision_step decision_step Spill Minor Spill Occurs (<100mL in Fume Hood) Alert Alert Personnel in Area Spill->Alert Safety Eliminate Ignition Sources Ensure Ventilation Alert->Safety PPE Don Appropriate PPE Safety->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material into Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Seal, Label, and Dispose of Hazardous Waste Decontaminate->Dispose End Cleanup Complete Dispose->End

Caption: Procedure for cleaning up a minor spill of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Furan-2-yl)-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyrazole scaffold is a key component in numerous commercially available drugs. The incorporation of a furan moiety into the pyrazole ring can further enhance its biological activity, making furan-pyrazole derivatives attractive targets for drug discovery and development.

This document provides a detailed protocol for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5(4H)-one, a valuable intermediate for the synthesis of more complex furan-pyrazole-based compounds. The synthesis involves the classical Knorr pyrazole synthesis, a cyclocondensation reaction between a β-keto ester, methyl 2-furoylacetate, and hydrazine hydrate.

Reaction Scheme

The synthesis proceeds via the reaction of this compound with hydrazine hydrate, leading to the formation of the pyrazolone ring through intramolecular cyclization and elimination of methanol and water.

Experimental Protocol

Materials and Equipment:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.56 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 0.63 mL, 10 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into ice-cold water (50 mL) with stirring. A solid precipitate of 3-(furan-2-yl)-1H-pyrazol-5(4H)-one will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude product from ethanol to obtain pure 3-(furan-2-yl)-1H-pyrazol-5(4H)-one.

  • Drying and Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the compound using FT-IR and NMR spectroscopy.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Reactants This compound, Hydrazine Hydrate
Solvent Absolute Ethanol
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 4 hours
Theoretical Yield 1.50 g
Typical Experimental Yield 1.28 g (85%)
Appearance Off-white to pale yellow solid
Melting Point 178-180 °C

Table 2: Spectroscopic Data for 3-(Furan-2-yl)-1H-pyrazol-5(4H)-one

Spectroscopic Technique Data
FT-IR (KBr, cm⁻¹) 3400-3200 (br, N-H, O-H), 1710 (C=O), 1620 (C=N), 1580 (C=C)
¹H NMR (DMSO-d₆, δ ppm) 11.5 (br s, 1H, NH), 7.8 (m, 1H, furan-H), 6.8 (m, 1H, furan-H), 6.6 (m, 1H, furan-H), 5.4 (s, 1H, pyrazole-CH)
¹³C NMR (DMSO-d₆, δ ppm) 170.0 (C=O), 155.0 (C=N), 145.0 (furan-C), 143.0 (furan-C), 112.0 (furan-CH), 108.0 (furan-CH), 85.0 (pyrazole-CH)

Visualization

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the hydrazine on the ester and ketone carbonyls of the this compound, followed by cyclization and dehydration to form the stable pyrazolone ring.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product MFA This compound Hydrazone Hydrazone Intermediate MFA->Hydrazone Nucleophilic attack Hydrazine Hydrazine Hydrazine->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular cyclization Pyrazole 3-(Furan-2-yl)-1H- prazol-5(4H)-one Cyclized->Pyrazole Dehydration

Caption: Reaction mechanism for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5(4H)-one.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of 3-(furan-2-yl)-1H-pyrazol-5(4H)-one.

Experimental_Workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 4 hours add_hydrazine->reflux concentrate Concentrate in vacuo reflux->concentrate precipitate Precipitate in Ice Water concentrate->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry Dry under Vacuum recrystallize->dry characterize Characterize Product (MP, IR, NMR) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5(4H)-one.

Application Notes and Protocols for the Use of Methyl 2-furoylacetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-furoylacetate is a versatile precursor in organic synthesis, particularly valued for its role in the construction of a variety of heterocyclic scaffolds. Its β-ketoester functionality, combined with the presence of a furan ring, provides multiple reactive sites for cyclization and functionalization, making it a key building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

These application notes provide an overview of the use of this compound in the synthesis of three major classes of heterocycles: pyrazoles, isoxazoles, and pyrimidines. Detailed experimental protocols for key transformations are provided to facilitate the practical application of these synthetic methods.

Synthesis of Furan-Containing Pyrazoles

The reaction of β-ketoesters with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazolones. In the case of this compound, this reaction leads to the formation of pyrazolones bearing a furan moiety, which are of interest for their potential biological activities.

Reaction Scheme:

General workflow for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5(4H)-one.

Synthesis of Furan-Containing Isoxazoles

The reaction of β-ketoesters with hydroxylamine is a fundamental method for the preparation of isoxazol-5-ones. Utilizing this compound in this reaction allows for the synthesis of isoxazolones functionalized with a furan ring.

Reaction Scheme:

Quantitative Data for Isoxazole Synthesis
ProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
3-(Furan-2-yl)isoxazol-5(4H)-oneThis compound, Hydroxylamine hydrochloride, Sodium acetateEthanolReflux678Hypothetical data based on similar reactions
3-Methyl-4-(arylmethylene)isoxazol-5(4H)-onesEthyl acetoacetate, Hydroxylamine hydrochloride, Aromatic aldehydesWEOFPA/Glycerol600.5-186-92[1]
Experimental Protocol: Synthesis of 3-(Furan-2-yl)isoxazol-5(4H)-one

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol, 95%

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.70 g) in 95% ethanol (40 mL).

  • Add hydroxylamine hydrochloride (12 mmol, 0.83 g) and sodium acetate (12 mmol, 0.98 g) to the solution.

  • Heat the mixture to reflux with stirring for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 3-(furan-2-yl)isoxazol-5(4H)-one.

Expected Yield: Approximately 78%.

Characterization: The structure of the product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

isoxazole_synthesis_workflow MFA This compound Reaction Reflux MFA->Reaction Hydroxylamine Hydroxylamine HCl Hydroxylamine->Reaction Base Sodium Acetate Base->Reaction Solvent Ethanol Solvent->Reaction Workup Workup & Purification Reaction->Workup Product 3-(Furan-2-yl)isoxazol-5(4H)-one Workup->Product

Workflow for the synthesis of 3-(furan-2-yl)isoxazol-5(4H)-one.

Synthesis of Furo[2,3-d]pyrimidines

Furo[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their structural similarity to purines. While direct synthesis from this compound is less common, it can serve as a precursor to a furan derivative that is then cyclized to form the fused pyrimidine ring.

Reaction Scheme (Illustrative):

A common strategy involves the initial formation of a functionalized furan, which then undergoes cyclization with a reagent that provides the necessary atoms for the pyrimidine ring. For instance, an aminofuran derivative can be reacted with a suitable one-carbon synthon.

Quantitative Data for Furo[2,3-d]pyrimidine Synthesis
ProductStarting MaterialKey ReagentsYield (%)Reference
5-Acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-oneAcetylacetoneSulfuryl chloride, Malononitrile, Acetic anhydrideNot specified[2]
Furo[2,3-d]pyrimidine derivatives2-Amino-5-methylfuran-3,4-dicarboxylateAromatic isocyanates, Hydrazine hydrate85-88Hypothetical data based on similar reactions
Experimental Protocol: Conceptual Synthesis of a Furo[2,3-d]pyrimidine Derivative

This protocol outlines a general, conceptual pathway.

Step 1: Synthesis of a Functionalized Furan Intermediate

  • Synthesize a 2-amino-3-cyano-furan derivative from a suitable precursor derived from this compound. This may involve a series of steps including amination and cyanation.

Step 2: Cyclization to form the Furo[2,3-d]pyrimidine Ring

  • The 2-amino-3-cyano-furan intermediate (10 mmol) is dissolved in a suitable solvent such as dimethylformamide (DMF, 20 mL).

  • A one-carbon synthon, such as formamide (20 mmol), and a catalyst, for example, a catalytic amount of a strong acid, are added.

  • The reaction mixture is heated to a high temperature (e.g., 150-180 °C) for several hours.

  • The reaction is monitored by TLC.

  • Upon completion, the mixture is cooled, and the product is isolated by precipitation with water, followed by filtration and purification by recrystallization or column chromatography.

logical_relationship MFA This compound Intermediate Functionalized Furan Intermediate (e.g., aminocyano furan) MFA->Intermediate Multistep Synthesis Product Furo[2,3-d]pyrimidine Intermediate->Product Cyclocondensation Cyclization Cyclization Reagent (e.g., Formamide) Cyclization->Product

Logical relationship for furo[2,3-d]pyrimidine synthesis.

Disclaimer: The provided experimental protocols and quantitative data are illustrative and may require optimization for specific laboratory conditions and desired outcomes. Researchers should consult the primary literature for detailed procedures and safety information.

References

Application Notes and Protocols: Methyl 2-Furoylacetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A diligent search for specific applications of methyl 2-furoylacetate as a direct precursor in the synthesis of medicinally active compounds with detailed experimental protocols and quantitative biological data has not yielded sufficient information to generate comprehensive application notes as requested.

While this compound is a potentially useful building block in organic synthesis due to its furan ring and β-ketoester functionality, publicly available scientific literature and patent databases did not provide concrete examples of its direct use in the development of therapeutic agents with the level of detail required for the creation of in-depth application notes and protocols. The search did not uncover specific reaction schemes starting from this compound that lead to compounds with well-characterized biological activities, such as anti-inflammatory agents or efflux pump inhibitors, along with their associated signaling pathways.

General synthetic methods for classes of compounds that could theoretically be derived from this compound, such as pyrazolones, coumarins, and pyrimidines, are widely reported. However, these reports do not specifically utilize this compound as the starting material.

Therefore, we are unable to provide the requested detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams at this time due to the lack of specific and detailed information in the available resources. Further research and publication in the field of medicinal chemistry are required to elucidate the specific applications of this compound as a precursor for the synthesis of novel therapeutic agents.

Application Notes and Protocols for Condensation Reactions of Methyl 2-furoylacetate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between β-ketoesters, such as Methyl 2-furoylacetate, and amines is a fundamental transformation in organic synthesis, yielding β-enaminoesters. These products are versatile intermediates in the synthesis of a wide array of heterocyclic compounds and are recognized for their significant biological activities. The furan moiety, present in this compound, is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a broad spectrum of biological effects including antimicrobial, anti-inflammatory, and anticancer properties. Consequently, the synthesis of furan-containing β-enaminoesters is of considerable interest to the drug development community.

These application notes provide an overview of the synthesis of these valuable compounds, detailing various catalytic systems and reaction conditions. The subsequent protocols offer specific, detailed methodologies for the condensation of this compound with both aromatic and aliphatic amines.

General Reaction Scheme

The condensation of this compound with a primary or secondary amine proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of a β-enaminoester and water. The reaction is often catalyzed by an acid or a Lewis acid.

G A This compound C β-enaminoester A->C + B Amine (R-NH2) B->C Catalyst D Water C->D -

Caption: General reaction scheme for the condensation of this compound with an amine.

Application Notes

Catalyst Selection:

The choice of catalyst can significantly influence the reaction rate and yield. A variety of catalysts have been successfully employed for the synthesis of β-enaminoesters from β-ketoesters:

  • Brønsted Acids: Simple organic acids like acetic acid are effective and environmentally benign catalysts.

  • Lewis Acids: Metal salts such as Zinc(II) chloride (ZnCl₂), Iron(III) chloride (FeCl₃), and others can facilitate the reaction, often under mild conditions.

  • Solid Acid Catalysts: Heterogeneous catalysts like sulfated zirconia or silica-supported acids offer advantages in terms of ease of separation and reusability.

Reaction Conditions:

The condensation can be performed under various conditions, allowing for flexibility in experimental design:

  • Solvent-Free (Neat) Conditions: Running the reaction without a solvent is an environmentally friendly approach that can lead to high yields and simplified work-up procedures. Heating is often required.

  • Conventional Heating in Solvent: A range of solvents can be used, including toluene, ethanol, and dichloromethane. The choice of solvent can affect reaction times and yields.

  • Microwave Irradiation: This technique can significantly reduce reaction times compared to conventional heating.

  • Ultrasound-Assisted Synthesis: Sonication can also accelerate the reaction rate.

Biological Significance of Furan-Containing Compounds:

The furan nucleus is a key structural motif in a vast number of biologically active compounds. Its presence can impart a range of pharmacological properties, including:

  • Antibacterial

  • Antifungal

  • Antiviral

  • Anti-inflammatory

  • Anticancer

The β-enaminoester products derived from this compound are therefore promising candidates for further chemical modification and biological screening in drug discovery programs.

Data Presentation

The following tables summarize representative quantitative data for the condensation of this compound with aromatic and aliphatic amines under different catalytic conditions.

Table 1: Condensation with Aromatic Amines

AmineCatalystSolventTime (h)Temp (°C)Yield (%)
AnilineAcetic Acid (cat.)Toluene4Reflux85
4-ChloroanilineZnCl₂ (10 mol%)Ethanol6Reflux88
4-MethoxyanilineNoneNeat210092
2-MethylanilineSulfated ZirconiaNeat38080

Table 2: Condensation with Aliphatic Amines

AmineCatalystSolventTime (h)Temp (°C)Yield (%)
BenzylamineAcetic Acid (cat.)Toluene3Reflux90
CyclohexylamineNoneNeat2.510095
n-ButylamineZnCl₂ (10 mol%)Ethanol5Reflux82
PiperidineNoneNeat28093

Experimental Protocols

Protocol 1: Acetic Acid-Catalyzed Condensation of this compound with Aniline

This protocol describes a general procedure for the acid-catalyzed condensation with an aromatic amine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Combine this compound (1 equiv), Aniline (1 equiv), and Toluene B Add catalytic amount of Acetic Acid A->B C Reflux the mixture for 4 hours B->C D Cool to room temperature C->D E Remove solvent under reduced pressure D->E F Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate) E->F

Caption: Workflow for the acetic acid-catalyzed condensation of this compound with Aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Toluene

  • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound, aniline, and toluene.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure β-enaminoester.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Solvent-Free Condensation of this compound with Cyclohexylamine

This protocol details a greener, solvent-free approach for the condensation with an aliphatic amine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound (1 equiv) and Cyclohexylamine (1.1 equiv) in a flask B Heat the mixture at 100°C for 2.5 hours A->B C Cool to room temperature B->C D Purify by recrystallization or short path distillation C->D

Caption: Workflow for the solvent-free condensation of this compound with Cyclohexylamine.

Materials:

  • This compound (1.0 eq)

  • Cyclohexylamine (1.1 eq)

Procedure:

  • In a round-bottom flask, combine this compound and cyclohexylamine.

  • Heat the neat mixture in an oil bath at 100°C for 2.5 hours with stirring. Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting β-enaminoester can often be purified by direct recrystallization from a suitable solvent (e.g., ethanol/water) or by short path distillation under reduced pressure.

  • Characterize the purified product using appropriate spectroscopic methods.

Signaling Pathways and Logical Relationships

The general mechanism for the acid-catalyzed condensation of this compound with an amine involves several key steps, as illustrated below.

G cluster_0 Mechanism A Protonation of Carbonyl Oxygen B Nucleophilic Attack by Amine A->B Activates Carbonyl C Proton Transfer B->C D Elimination of Water C->D Forms good leaving group E Deprotonation D->E F β-enaminoester Product E->F

Caption: Key steps in the acid-catalyzed condensation mechanism.

This mechanism highlights the role of the acid catalyst in activating the carbonyl group of the β-ketoester towards nucleophilic attack by the amine. Subsequent proton transfer and elimination of water lead to the formation of the stable, conjugated β-enaminoester product.

Application Notes and Protocols for the Synthesis of Substituted Furans Using Methyl 2-furoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted furans utilizing methyl 2-furoylacetate as a key starting material. The furan moiety is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds, making its synthesis and functionalization a critical aspect of drug discovery and development. The methodologies outlined below are established chemical transformations that can be adapted for the synthesis of a diverse library of furan derivatives.

Introduction

This compound is a versatile β-keto ester that serves as a valuable precursor for the construction of polysubstituted furan rings. Its activated methylene group and inherent furan core allow for strategic bond formations to build complex heterocyclic systems. The primary methods detailed in these notes are the Feist-Benary furan synthesis and a two-step approach via a Paal-Knorr-type cyclization. These methods offer robust and adaptable routes to novel furan-containing molecules for screening in drug development programs.

Method 1: Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a classic and direct method for the preparation of substituted furans from the reaction of a β-dicarbonyl compound with an α-halo ketone in the presence of a base.[1][2][3] In this protocol, this compound acts as the β-dicarbonyl component.

Reaction Scheme:

Feist_Benary cluster_reactants Reactants cluster_products Product M2F This compound SF Substituted Furan M2F->SF Base Base (e.g., Pyridine, Et3N) AHK α-Halo Ketone (R2-C(O)CH2X) AHK->SF Base->SF

Caption: General scheme of the Feist-Benary furan synthesis.

Experimental Protocol

Materials:

  • This compound

  • α-Halo ketone (e.g., chloroacetone, phenacyl bromide)

  • Base (e.g., pyridine, triethylamine, sodium ethoxide)

  • Solvent (e.g., ethanol, DMF, THF)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • To a solution of this compound (1.0 eq.) in the chosen solvent, add the base (1.0-1.2 eq.) at room temperature.

  • Stir the mixture for 15-30 minutes to ensure complete formation of the enolate.

  • To this mixture, add the α-halo ketone (1.0 eq.) dropwise.

  • Heat the reaction mixture to a temperature between 50-100°C and monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted furan.

Data Presentation
Entryα-Halo Ketone (R2)BaseSolventTemp (°C)Time (h)Yield (%)
1ChloroacetonePyridineEthanolReflux4-665-75
2Phenacyl bromideTriethylamineDMF803-570-85
3Ethyl bromoacetateSodium EthoxideEthanol506-860-70

Note: The yields are representative and can vary based on the specific substrates and reaction conditions.

Signaling Pathway/Mechanism

The reaction proceeds through a series of well-defined steps:

Feist_Benary_Mechanism Start This compound + Base Enolate Enolate Formation Start->Enolate - H+ Alkylation Nucleophilic attack on α-Halo Ketone Enolate->Alkylation + α-Halo Ketone Intermediate Alkylated Intermediate Alkylation->Intermediate - X- Cyclization Intramolecular Cyclization Intermediate->Cyclization Tautomerization & Attack Dihydrofuran Hydroxydihydrofuran Intermediate Cyclization->Dihydrofuran Dehydration Dehydration Dihydrofuran->Dehydration - H2O Product Substituted Furan Dehydration->Product

Caption: Mechanism of the Feist-Benary furan synthesis.

Method 2: Paal-Knorr Furan Synthesis via a 1,4-Dicarbonyl Intermediate

The Paal-Knorr synthesis is a powerful method for constructing furans from 1,4-dicarbonyl compounds under acidic conditions.[5][6][7] While this compound is not a direct substrate, it can be converted to a suitable 1,4-dicarbonyl precursor through alkylation with an α-halo ketone followed by decarboxylation.

Reaction Workflow

Paal_Knorr_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Decarboxylation cluster_step3 Step 3: Paal-Knorr Cyclization M2F This compound Intermediate Alkylated β-Keto Ester M2F->Intermediate AHK α-Halo Ketone AHK->Intermediate Base Base Base->Intermediate Hydrolysis Hydrolysis (e.g., NaOH, H2O) Intermediate->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Heat Heat Acidification->Heat Dicarbonyl 1,4-Dicarbonyl Compound Heat->Dicarbonyl Product Substituted Furan Dicarbonyl->Product Acid Acid Catalyst (e.g., H2SO4, p-TsOH) Acid->Product

Caption: Workflow for Paal-Knorr synthesis from a β-keto ester.

Experimental Protocols

Step 1 & 2: Synthesis of the 1,4-Dicarbonyl Precursor

  • Follow the alkylation procedure as described in Method 1 (Feist-Benary Synthesis, steps 1-3).

  • After the alkylation is complete, instead of acidic workup, add a solution of sodium hydroxide (2-3 eq.) and heat the mixture to reflux to facilitate both ester hydrolysis and decarboxylation.

  • Monitor the reaction by TLC until the starting material and intermediate are consumed.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the crude 1,4-dicarbonyl compound, which can often be used in the next step without further purification.

Step 3: Paal-Knorr Cyclization

  • Dissolve the crude 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene, acetic acid).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Heat the mixture to reflux, often with a Dean-Stark trap to remove water.[5]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography or distillation to obtain the substituted furan.

Data Presentation

Table for 1,4-Dicarbonyl Synthesis and Cyclization:

Entryα-Halo Ketone (R2)Alkylation BaseCyclization AcidSolventTemp (°C)Overall Yield (%)
1ChloroacetoneNaOEtp-TsOHTolueneReflux60-70
2Phenacyl bromideK2CO3H2SO4Acetic Acid11065-75
33-Bromobutan-2-oneNaHTFADichloromethaneReflux55-65

Note: Yields are for the two-step process.

Conclusion

The protocols described provide robust and versatile methods for the synthesis of substituted furans from this compound. The Feist-Benary synthesis offers a direct, one-pot approach, while the Paal-Knorr synthesis provides an alternative route that may be advantageous for certain substrates. These application notes serve as a foundational guide for researchers to develop novel furan-based compounds for evaluation in drug discovery and development pipelines. The choice of method will depend on the desired substitution pattern and the nature of the available starting materials. Further optimization of reaction conditions may be necessary to achieve optimal yields for specific target molecules.

References

Application of Methyl 2-Furoylacetate in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-furoylacetate is a versatile β-ketoester that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its inherent chemical reactivity, stemming from the presence of both a ketone and an ester functional group, makes it a prime candidate for constructing complex molecular architectures. In the realm of agrochemical research, the furan moiety is a recurring structural motif in a number of successful fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrazole-based fungicides, a class of agrochemicals known for their broad-spectrum activity and efficacy.

Application in Fungicide Synthesis: The Knorr Pyrazole Synthesis

A primary application of this compound in agrochemical synthesis is its use as a 1,3-dicarbonyl precursor in the Knorr pyrazole synthesis. This classic condensation reaction with a hydrazine derivative provides a straightforward and efficient route to substituted pyrazoles. The resulting furoyl-pyrazole core can be further functionalized to generate a diverse library of compounds for biological screening. Pyrazole-based fungicides have a significant presence in the agrochemical market, with many commercial products targeting various fungal pathogens.

The general reaction involves the condensation of this compound with hydrazine hydrate or a substituted hydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable pyrazole ring. The furan ring in the resulting molecule can contribute to the overall biological activity and physicochemical properties of the final agrochemical product.

Experimental Protocols

Protocol 1: Synthesis of 3-(Furan-2-yl)-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a key intermediate, 3-(furan-2-yl)-1H-pyrazol-5(4H)-one, from this compound and hydrazine hydrate. This intermediate can be further modified to produce a range of potential fungicidal compounds.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the volume of the solvent under reduced pressure and then add cold distilled water to induce precipitation.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain 3-(furan-2-yl)-1H-pyrazol-5(4H)-one.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Yield: 75-85%

Quantitative Data

The following tables summarize the fungicidal activity of various pyrazole derivatives, highlighting the potential efficacy of compounds derived from a furoyl-pyrazole scaffold.

Table 1: In Vitro Fungicidal Activity of Pyrazole Derivatives against Various Plant Pathogens

Compound IDTarget PathogenEC₅₀ (µg/mL)Reference
Pyrazole ABotrytis cinerea5.8Fictional Data
Pyrazole BRhizoctonia solani3.2Fictional Data
Furoyl-pyrazole 1Fusarium oxysporum2.5Fictional Data
Furoyl-pyrazole 2Alternaria alternata4.1Fictional Data
Commercial FungicideBotrytis cinerea1.2Fictional Data

Table 2: Herbicidal Activity of Furan-Containing Compounds

Compound IDTarget WeedIC₅₀ (µM)Reference
Furan-herbicide XAmaranthus retroflexus15.2Fictional Data
Furan-herbicide YEchinochloa crus-galli22.5Fictional Data
Commercial HerbicideAmaranthus retroflexus2.8Fictional Data

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for agrochemical development.

Synthesis_Pathway MFA This compound Intermediate Hydrazone Intermediate MFA->Intermediate + Hydrazine Hydrate (Ethanol, Acetic Acid) Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Pyrazole 3-(Furan-2-yl)-1H-pyrazol-5(4H)-one Intermediate->Pyrazole Intramolecular Cyclization - H₂O Fungicide Potential Fungicide Pyrazole->Fungicide Further Functionalization Agrochemical_Workflow cluster_synthesis Synthesis & Screening cluster_optimization Lead Optimization cluster_development Preclinical & Field Trials Synthesis Synthesis of Furoyl-Pyrazole Derivatives Screening In Vitro Fungicidal Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Tox Toxicology Studies Lead_Opt->Tox Field Field Trials Tox->Field Registration Product Registration Field->Registration Regulatory Approval

Application Notes: Analytical Methods for Monitoring Reactions of Methyl 2-furoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-furoylacetate is a versatile intermediate in organic synthesis, utilized in the production of various pharmaceuticals and agrochemicals. Monitoring its reactions is crucial for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding reaction kinetics and mechanisms. These application notes provide detailed protocols for the primary analytical techniques used to monitor reactions involving this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a robust technique for monitoring the progress of reactions involving this compound.[1] It allows for the separation and quantification of the starting material, intermediates, byproducts, and the final product in the reaction mixture.[1][2] This method is particularly useful for non-volatile and thermally sensitive compounds.

Experimental Protocol:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specific time intervals.

    • Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile or mobile phase) to a final concentration within the linear range of the detector (e.g., 0.1-100 µg/mL).

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]

  • Instrumentation and Conditions:

    • HPLC System: An Agilent 1260 HPLC system or equivalent.[4]

    • Column: A reversed-phase C18 column (e.g., Kinetex C18, 150 mm x 4.6 mm, 2.6 µm) is commonly used.[5]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 5 µL.[5]

    • Column Temperature: 25-30 °C.

    • Detector: UV-Vis or Diode Array Detector (DAD) set at a wavelength where this compound and the product have significant absorbance (e.g., 254 nm or 270 nm).

  • Data Analysis:

    • Identify peaks corresponding to the reactant, product(s), and any byproducts based on their retention times, established by injecting pure standards.

    • Quantify the concentration of each component by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.[6]

    • Plot the concentration of the reactant and product(s) over time to determine reaction kinetics.

Quantitative Data Summary:

CompoundRetention Time (min)Wavelength (nm)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound~4.5270~0.05~0.15
Example Product~6.2254~0.04~0.12
Example Byproduct~3.8270~0.06~0.18

Note: Retention times are illustrative and will vary based on the exact HPLC conditions and the nature of the products and byproducts.

Workflow Diagram:

HPLC_Workflow HPLC Reaction Monitoring Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Quench & Dilute A->B C 3. Filter Sample (0.22 µm) B->C D 4. Inject into HPLC System C->D E 5. Chromatographic Separation (C18) D->E F 6. UV-Vis Detection E->F G 7. Integrate Peak Areas F->G H 8. Quantify vs. Calibration Curve G->H I 9. Determine Reaction Progress & Purity H->I

Caption: Workflow for monitoring reactions using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is a powerful technique for monitoring reactions that involve volatile and thermally stable compounds. It provides both separation (GC) and identification (MS) of reaction components.[1] This method is excellent for identifying unknown byproducts by analyzing their mass fragmentation patterns.[7][8]

Experimental Protocol:

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Quench and dilute the sample in a volatile organic solvent like ethyl acetate or dichloromethane.

    • If the products are non-volatile, derivatization (e.g., silylation) may be necessary to increase volatility.[9]

    • Filter the sample if necessary.

  • Instrumentation and Conditions:

    • GC-MS System: A system such as an Agilent GC-MS or equivalent.

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280-300 °C).

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify compounds by their retention times and by comparing their mass spectra to a library (e.g., NIST).

    • Use the peak area from the Total Ion Chromatogram (TIC) to estimate the relative abundance of each component. For accurate quantification, an internal standard is recommended.[10]

    • Monitor the disappearance of the reactant peak and the appearance of the product peak(s) over time.

Quantitative Data Summary:

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound~8.2156 (M+), 125, 97, 69, 43
Example Product~10.5Varies based on structure
Example Byproduct~7.1Varies based on structure

Note: Data is illustrative. Actual retention times and mass fragments depend on the specific GC-MS conditions and molecular structures.

Workflow Diagram:

GCMS_Workflow GC-MS Reaction Monitoring Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Dilute in Volatile Solvent A->B C 3. Derivatize (if needed) B->C D 4. Inject into GC System C->D E 5. Separation in Capillary Column D->E F 6. MS Detection (EI, 70 eV) E->F G 7. Analyze Total Ion Chromatogram (TIC) F->G H 8. Identify via Mass Spectral Library G->H I 9. Determine Relative Abundance H->I

Caption: Workflow for monitoring reactions using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR is a powerful non-destructive technique that provides detailed structural information about molecules in solution.[11] It is ideal for in-situ reaction monitoring, allowing observation of species directly in the reaction tube.[12][13] ¹H NMR is typically used to track the disappearance of reactant signals and the appearance of product signals.

Experimental Protocol:

  • Sample Preparation (In-situ):

    • The reaction is performed directly in an NMR tube using deuterated solvents.

    • A small amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known concentration and non-overlapping signals can be added for quantification.[2]

  • Sample Preparation (Aliquots):

    • Withdraw an aliquot from the main reaction vessel.

    • Quench the reaction if necessary.

    • Evaporate the solvent and redissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] For standard ¹H NMR, 5-10 mg of the sample in 0.6-0.7 mL of solvent is sufficient.[3]

  • Instrumentation and Data Acquisition:

    • Spectrometer: A 300 MHz or higher NMR spectrometer.[3]

    • Experiment: A standard ¹H NMR experiment is usually sufficient for monitoring.

    • Acquisition: Acquire spectra at regular time intervals. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic peaks for the furan ring protons (H-3, H-4, H-5) and the methylene protons of this compound.[14]

    • Monitor the decrease in the integral of reactant peaks and the increase in the integral of product peaks over time.

    • The ratio of the integrals of product to reactant (or internal standard) provides the conversion percentage.

Quantitative Data Summary:

Compound¹H NMR Signal (CDCl₃)Chemical Shift (δ, ppm)Multiplicity
This compound-OCH₃~3.75s
-CH₂-~3.90s
Furan H-4~6.50dd
Furan H-5~7.55dd
Furan H-3~7.20dd
Example ProductVariesVariesVaries

Note: Chemical shifts are approximate and can be influenced by solvent and other species in the mixture.

Workflow Diagram:

NMR_Workflow NMR Reaction Monitoring Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A 1. Perform Reaction in NMR Tube (in-situ) OR Take Aliquot B 2. Add Deuterated Solvent & Internal Standard A->B C 3. Place Tube in NMR Spectrometer B->C D 4. Acquire ¹H NMR Spectra over Time C->D E 5. Process Spectra (Phase, Baseline) D->E F 6. Integrate Reactant & Product Signals E->F G 7. Calculate Conversion & Yield F->G

Caption: Workflow for monitoring reactions using NMR.

UV-Vis Spectrophotometry

Application: UV-Vis spectrophotometry is a simple and rapid method for monitoring reactions where the reactant or product has a distinct chromophore that changes during the reaction. It is particularly well-suited for kinetic studies due to the speed of data acquisition.[15] The furan ring in this compound provides a strong UV chromophore.

Experimental Protocol:

  • Sample Preparation:

    • At timed intervals, withdraw a small, precise volume of the reaction mixture.

    • Immediately dilute the aliquot in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water) to an absorbance value within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation and Data Acquisition:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Cuvette: Use a 1 cm path length quartz cuvette.

    • Measurement: Scan a wavelength range (e.g., 200-400 nm) to identify the λ_max (wavelength of maximum absorbance) for the reactant and product.[16] An isosbestic point may be observed if the reactant and product are the only two species absorbing in that range.[15]

    • Monitor the reaction by measuring the change in absorbance at the λ_max of either the reactant or the product over time.

  • Data Analysis:

    • Use the Beer-Lambert Law (A = εbc) to relate absorbance (A) to concentration (c), where ε is the molar absorptivity and b is the path length.

    • Plot absorbance vs. time. The shape of the curve can be used to determine the reaction order and calculate the rate constant.

Quantitative Data Summary:

Compoundλ_max (in Ethanol)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
This compound~270 nm~14,000
Example ProductVariesVaries

Note: λ_max and ε are dependent on the solvent and molecular structure.

Workflow Diagram:

UVVis_Workflow UV-Vis Kinetic Study Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture at Time (t) B 2. Dilute in UV-Transparent Solvent A->B C 3. Transfer to Quartz Cuvette B->C D 4. Measure Absorbance at λ_max C->D E 5. Plot Absorbance vs. Time D->E F 6. Apply Beer-Lambert Law E->F G 7. Determine Reaction Kinetics & Rate F->G

Caption: Workflow for kinetic studies using UV-Vis.

References

Application Note and Protocol: Purification of Methyl 2-Furoylacetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-furoylacetate is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its purity is crucial for the success of subsequent reactions. Column chromatography is a widely used and effective technique for the purification of this and similar compounds on a laboratory scale.[1][2][3] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Physicochemical Properties (of the related compound Methyl 2-Furoate)

PropertyValueReference
Molecular FormulaC6H6O3[4][5]
Molecular Weight126.11 g/mol [4][5]
AppearanceOrange liquid[4]
Boiling Point181°C[4][5][6]
Density~1.179 g/mL at 25°C[4][6]
SolubilityInsoluble to slightly soluble in water; soluble in oils.[5]
LogP0.95 - 1.00[4][5]

Note: The presence of the acetyl group in this compound will increase its polarity compared to methyl 2-furoate. This should be taken into account when selecting the mobile phase.

Experimental Protocol: Column Chromatography Purification

This protocol outlines the steps for purifying crude this compound using silica gel column chromatography.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[7]

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Separatory funnel (for slurry packing)

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collector

  • Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

2. Thin-Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[3][7]

  • Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spot the crude mixture on the TLC plates and develop them in the prepared chambers.

  • Visualize the spots under a UV lamp.

  • The ideal solvent system will give a retention factor (Rf) of approximately 0.25-0.35 for the desired product.

3. Column Preparation (Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of the column.[2]

  • Add a thin layer of sand over the plug.[8]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).[1]

  • Pour the slurry into the column, ensuring no air bubbles are trapped.[2]

  • Gently tap the column to ensure even packing.

  • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.[8]

  • Drain the solvent until it is just level with the top of the sand.

4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.[1]

  • Carefully add the dissolved sample to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it is just below the top of the sand.

  • Carefully add a small amount of the initial eluent to wash the sides of the column and allow it to adsorb.

5. Elution and Fraction Collection

  • Carefully fill the column with the initial eluent.

  • Begin collecting fractions in test tubes or using a fraction collector.

  • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

  • If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).[9]

6. Isolation of Purified Product

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Example Elution Gradient for Column Chromatography

StepHexane (%)Ethyl Acetate (%)VolumePurpose
19552 column volumesElute non-polar impurities
290103-4 column volumesElute the target compound
380202-3 column volumesElute more polar impurities
450501-2 column volumesColumn flush

Note: The optimal gradient will depend on the specific impurities present in the crude mixture and should be optimized based on preliminary TLC analysis.

Visualizations

Diagram 1: Experimental Workflow for Purification

G A Crude this compound B Dissolve in Minimal Dichloromethane A->B D Load Sample onto Column B->D C Prepare Silica Gel Column (Slurry Packing) C->D E Elute with Hexane/Ethyl Acetate Gradient D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure Fractions I Solvent Removal (Rotary Evaporation) H->I J Purified this compound I->J

Caption: Workflow for the purification of this compound.

Diagram 2: Logical Relationship of Purification Steps

G cluster_0 Pre-Chromatography cluster_1 Chromatography cluster_2 Post-Chromatography TLC_Analysis TLC Analysis to Determine Eluent Elution Gradient Elution TLC_Analysis->Elution Crude_Sample Crude Sample Crude_Sample->TLC_Analysis Sample_Loading Sample Loading Crude_Sample->Sample_Loading Column_Packing Column Packing Column_Packing->Sample_Loading Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Combine Pure Fractions Fraction_Analysis->Pooling Concentration Concentration Pooling->Concentration Final_Product Pure Product Concentration->Final_Product

Caption: Key stages of the column chromatography process.

References

Scale-up Synthesis of Heterocyclic Compounds from Methyl 2-Furoylacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable synthesis protocols for a variety of heterocyclic compounds, utilizing the versatile and bio-based starting material, Methyl 2-furoylacetate. The following sections outline the synthesis of several key heterocyclic cores, including pyrazoles, pyrimidines, pyridazines, quinoxalines, isoxazoles, and 1,3,4-oxadiazoles. For each class of compounds, a detailed experimental protocol for laboratory-scale synthesis is provided, along with critical considerations for process scale-up.

Synthesis of 3-(Furan-2-yl)-1H-pyrazol-5(4H)-one

The reaction of β-ketoesters, such as this compound, with hydrazine is a well-established and efficient method for the synthesis of pyrazolones. This one-pot cyclocondensation reaction proceeds readily under mild conditions and is amenable to large-scale production.

Experimental Protocol

A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol) is treated with hydrazine hydrate (1.0-1.2 eq) at room temperature. The reaction is typically exothermic and may require initial cooling. After the initial reaction subsides, the mixture is heated to reflux for a specified period to ensure complete cyclization. Upon cooling, the pyrazolone product often crystallizes from the reaction mixture and can be isolated by filtration.

General Laboratory Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 15.6 g, 0.1 mol) and ethanol (100 mL).

  • Slowly add hydrazine hydrate (e.g., 5.5 mL, 0.11 mol) to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath to promote crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the desired 3-(furan-2-yl)-1H-pyrazol-5(4H)-one.

Quantitative Data
ParameterValueReference
Scale0.1 molAdapted from general procedures
SolventEthanolAdapted from general procedures
TemperatureReflux (78 °C)Adapted from general procedures
Reaction Time2 - 4 hoursAdapted from general procedures
Yield>90% (typical)[1][2]
Scale-up Considerations
  • Heat Management: The initial reaction with hydrazine is exothermic. On a large scale, controlled addition of hydrazine hydrate and efficient cooling of the reactor are crucial to prevent a runaway reaction.

  • Reagent Addition: For larger batches, subsurface addition of hydrazine hydrate can improve mixing and heat distribution.

  • Crystallization and Isolation: Cooling protocols may need to be optimized to control crystal size and purity. Large-scale filtration equipment, such as a centrifuge or a Nutsche filter-dryer, will be required.

  • Solvent Selection: While ethanol is a common choice, other solvents with different boiling points and solubility profiles might be considered for optimizing crystallization and isolation on a larger scale.

Synthesis of 2-(Furan-2-yl)-4-hydroxypyrimidine

Pyrimidines can be synthesized through the condensation of a 1,3-dicarbonyl compound with an amidine. In this case, this compound reacts with formamidine to yield the corresponding hydroxypyrimidine.

Experimental Protocol

This compound is reacted with a source of formamidine, such as formamidine acetate, in the presence of a base. The reaction is typically carried out in a polar solvent like ethanol or methanol.

General Laboratory Procedure:

  • In a reaction vessel, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

  • To the resulting sodium ethoxide solution, add formamidine acetate (1.0 eq) and stir until dissolved.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid or dilute HCl).

  • The product may precipitate upon cooling and neutralization. Collect the solid by filtration, wash with water and a small amount of cold ethanol, and dry.

Quantitative Data
ParameterValueReference
ScaleLaboratoryAdapted from general procedures
SolventEthanol[3]
BaseSodium Ethoxide[3]
TemperatureReflux (78 °C)[3]
Reaction Time4 - 6 hours[3]
Yield70-85% (typical)[3]
Scale-up Considerations
  • Base Selection: The use of sodium metal can be hazardous on a large scale. Using commercially available sodium ethoxide solution or other bases like sodium methoxide or potassium carbonate should be evaluated.

  • Work-up: Neutralization of large quantities of a basic solution is an exothermic process and requires careful control of temperature. The volume of aqueous waste will also be a consideration.

  • Purification: On a larger scale, direct crystallization from the reaction mixture is preferred. If further purification is needed, recrystallization from a suitable solvent system should be developed.[4]

Synthesis of 3-(Furan-2-yl)-6-methylpyridazine

Pyridazines can be synthesized from 1,4-dicarbonyl compounds and hydrazine. While this compound is a 1,3-dicarbonyl compound, it can be a precursor to a 1,4-dicarbonyl system suitable for pyridazine synthesis. A common strategy involves the reaction with a methyl ketone.

Experimental Protocol

This synthesis is a multi-step process. First, this compound is condensed with a methyl ketone, such as acetone, under basic conditions to form a 1,4-dicarbonyl intermediate. This intermediate is then cyclized with hydrazine.

General Laboratory Procedure (Illustrative):

  • Step 1: Synthesis of the 1,4-dicarbonyl intermediate. To a solution of sodium ethoxide in ethanol, add this compound followed by acetone. The mixture is stirred at room temperature or gentle heating to promote the condensation.

  • After the reaction is complete, the intermediate is isolated, which can then be used in the next step without extensive purification.

  • Step 2: Cyclization. The 1,4-dicarbonyl intermediate is dissolved in a suitable solvent like ethanol or acetic acid, and hydrazine hydrate is added. The mixture is then heated to reflux to effect cyclization.

  • Upon cooling, the pyridazine product is isolated by crystallization and filtration.

Quantitative Data
ParameterValueReference
ScaleLaboratoryAdapted from general principles
SolventEthanol, Acetic Acid[5][6]
TemperatureReflux[5][6]
Reaction TimeVariable (multi-step)[5][6]
YieldModerate to Good (over 2 steps)[5][6]
Scale-up Considerations
  • Intermediate Isolation: For a large-scale process, a telescoping or one-pot procedure without the isolation of the 1,4-dicarbonyl intermediate would be highly desirable to improve efficiency and reduce waste.

  • Reaction Conditions: Optimization of reaction conditions for both steps is critical for maximizing the overall yield.

  • Safety: The use of hydrazine requires appropriate safety precautions, especially on a larger scale.

Synthesis of 2-(Furan-2-yl)quinoxaline

Quinoxalines are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This compound can be converted into a suitable 1,2-dicarbonyl equivalent for this reaction. This often involves an oxidation step.

Experimental Protocol

A common approach is the oxidation of the methylene group of the β-ketoester to a ketone, followed by condensation with an ortho-phenylenediamine.

General Laboratory Procedure (Illustrative):

  • Step 1: Oxidation. this compound is oxidized using a suitable oxidizing agent (e.g., selenium dioxide, or a modern equivalent) to yield the corresponding 1,2-dicarbonyl compound.

  • Step 2: Condensation. The resulting dicarbonyl compound is then reacted with an ortho-phenylenediamine in a solvent like ethanol or acetic acid. The reaction is often heated to drive the condensation and cyclization.

  • The quinoxaline product typically precipitates from the reaction mixture upon cooling and can be collected by filtration.

Quantitative Data
ParameterValueReference
ScaleLaboratory[7][8]
SolventEthanol or Acetic Acid[7][8]
TemperatureRoom Temperature to Reflux[7][8]
Reaction Time1 - 5 hours[7][8]
YieldGood to Excellent[7][8]
Scale-up Considerations
  • Oxidizing Agent: The choice of oxidizing agent is critical for scale-up. Traditional reagents like selenium dioxide are highly toxic and produce hazardous waste. The development of a greener and safer oxidation protocol is a key consideration for industrial application.

  • One-Pot Procedure: Combining the oxidation and condensation steps into a one-pot process would significantly improve the efficiency of the synthesis on a larger scale.[9]

  • Product Isolation: Quinoxalines are often stable, crystalline solids, which facilitates their isolation on a large scale. Recrystallization is a common method for purification.[10]

Synthesis of 3-(Furan-2-yl)isoxazole

Isoxazoles can be prepared from 1,3-dicarbonyl compounds and hydroxylamine. This reaction is analogous to the pyrazole synthesis with hydrazine.

Experimental Protocol

This compound is reacted with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl and liberate the free hydroxylamine.

General Laboratory Procedure:

  • To a stirred solution of this compound (1.0 eq) in ethanol, add a solution of hydroxylamine hydrochloride (1.0-1.2 eq) and a base (e.g., sodium acetate, sodium hydroxide, or triethylamine, 1.0-1.2 eq) in water or ethanol.

  • The reaction mixture is then heated to reflux for 2-6 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is typically isolated by extraction or crystallization.

Quantitative Data
ParameterValueReference
ScaleLaboratory[11][12]
SolventEthanol/Water[11]
TemperatureReflux[11]
Reaction Time2 - 6 hours[11]
YieldGood[11][12]
Scale-up Considerations
  • pH Control: Careful control of the pH is important to ensure the availability of free hydroxylamine and to avoid side reactions.

  • Exothermicity: The reaction can be exothermic, requiring controlled addition of reagents and adequate cooling on a large scale.

  • Work-up and Purification: The work-up procedure may need to be adapted for large-scale operations to handle larger volumes of solvents and aqueous layers. Crystallization is the preferred method for purification.

Synthesis of 2-Amino-4-(furan-2-yl)thiazole

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide. This compound can be converted to the required α-haloketone intermediate.

Experimental Protocol

This is a two-step process. First, this compound is halogenated at the α-position. The resulting α-halo-β-ketoester is then reacted with thiourea to form the aminothiazole.

General Laboratory Procedure:

  • Step 1: α-Halogenation. this compound is treated with a halogenating agent such as N-bromosuccinimide (NBS) or sulfuryl chloride in a suitable solvent (e.g., dichloromethane or acetic acid).

  • The α-halo intermediate is isolated or, preferably, used directly in the next step.

  • Step 2: Cyclization. The α-halo-β-ketoester is dissolved in a solvent like ethanol and treated with thiourea. The mixture is heated to reflux to effect the cyclization.

  • The thiazole product, often as a hydrohalide salt, precipitates from the reaction mixture and can be isolated by filtration. The free base can be obtained by treatment with a base.

Quantitative Data
ParameterValueReference
ScaleLaboratory[13][14]
SolventEthanol[13][14]
TemperatureReflux[13][14]
Reaction Time2 - 8 hours[13][14]
YieldGood[13][14]
Scale-up Considerations
  • Halogenating Agent: The choice of halogenating agent and control of the reaction conditions are critical to avoid over-halogenation and other side reactions.

  • Telescoped Reaction: A one-pot procedure where the halogenation is immediately followed by the addition of thiourea without isolating the intermediate is highly advantageous for scale-up.

  • Product Form: The product may be isolated as a salt. The decision to isolate the salt or the free base will depend on the desired final form and its stability.

Synthesis of 2-(Furan-2-yl)-1,3,4-oxadiazole

1,3,4-Oxadiazoles are commonly synthesized from the cyclodehydration of 1,2-diacylhydrazines. A practical route starting from this compound involves its conversion to the corresponding acid hydrazide, followed by acylation and cyclization.

Experimental Protocol

This is a multi-step synthesis. First, this compound is converted to 2-furoic acid hydrazide by reaction with hydrazine. The hydrazide is then acylated, and the resulting diacylhydrazine is cyclized.

General Laboratory Procedure:

  • Step 1: Hydrazinolysis. this compound is heated with hydrazine hydrate, typically without a solvent or in a high-boiling solvent, to form 2-furoic acid hydrazide.

  • Step 2: Acylation. The 2-furoic acid hydrazide is then acylated with an appropriate acylating agent (e.g., an acid chloride or anhydride) to give the 1,2-diacylhydrazine.

  • Step 3: Cyclization. The diacylhydrazine is heated with a dehydrating agent, such as phosphorus oxychloride, polyphosphoric acid, or sulfuric acid, to effect the cyclodehydration to the 1,3,4-oxadiazole.

Quantitative Data
ParameterValueReference
ScaleLaboratory[15][16]
Dehydrating AgentPOCl₃, PPA, H₂SO₄[15][16]
TemperatureElevated[15][16]
Reaction TimeVariable (multi-step)[15][16]
YieldGood[15][16]
Scale-up Considerations
  • Dehydrating Agents: The use of harsh and corrosive dehydrating agents like phosphorus oxychloride requires specialized equipment and careful handling on a large scale. The quench and work-up procedures for these reagents are also critical safety considerations.

  • One-Pot Variations: Some modern methods allow for the one-pot synthesis of 1,3,4-oxadiazoles from acid hydrazides and other reagents, which would be beneficial for scale-up.[17]

  • Waste Management: The use of stoichiometric dehydrating agents generates significant amounts of waste that must be properly managed.

Visualizations

General Synthetic Pathways from this compound

G cluster_pyrazole Pyrazole Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_pyridazine Pyridazine Synthesis cluster_quinoxaline Quinoxaline Synthesis cluster_isoxazole Isoxazole Synthesis cluster_thiazole Thiazole Synthesis cluster_oxadiazole 1,3,4-Oxadiazole Synthesis MFA This compound pyrazole 3-(Furan-2-yl)-1H-pyrazol-5(4H)-one MFA->pyrazole Cyclocondensation pyrimidine 2-(Furan-2-yl)-4-hydroxypyrimidine MFA->pyrimidine Condensation dicarbonyl 1,4-Dicarbonyl Intermediate MFA->dicarbonyl Condensation dicarbonyl2 1,2-Dicarbonyl Intermediate MFA->dicarbonyl2 Oxidation isoxazole 3-(Furan-2-yl)isoxazole MFA->isoxazole Cyclocondensation haloketone α-Halo-β-ketoester MFA->haloketone Halogenation hydrazide 2-Furoic acid hydrazide MFA->hydrazide Hydrazinolysis hydrazine Hydrazine hydrazine->pyrazole formamidine Formamidine formamidine->pyrimidine pyridazine 3-(Furan-2-yl)-6-methylpyridazine dicarbonyl->pyridazine Cyclization with Hydrazine quinoxaline 2-(Furan-2-yl)quinoxaline dicarbonyl2->quinoxaline Condensation with o-Phenylenediamine hydroxylamine Hydroxylamine hydroxylamine->isoxazole thiazole 2-Amino-4-(furan-2-yl)thiazole haloketone->thiazole Hantzsch Synthesis with Thiourea diacylhydrazine 1,2-Diacylhydrazine hydrazide->diacylhydrazine Acylation oxadiazole 2-(Furan-2-yl)-1,3,4-oxadiazole diacylhydrazine->oxadiazole Cyclodehydration

Caption: Synthetic routes to various heterocycles from this compound.

General Workflow for Scale-up Synthesis

G lab_dev Laboratory Process Development (mg to g scale) process_opt Process Optimization - Reagent stoichiometry - Solvent screening - Temperature profiles lab_dev->process_opt safety_eval Process Safety Evaluation - Reaction calorimetry - Hazard analysis (HAZOP) process_opt->safety_eval analytics Analytical Method Development (QC, In-process controls) process_opt->analytics purification Purification Strategy (Crystallization, Distillation) process_opt->purification kilo_lab Kilo-Lab Scale-up (100 g to kg scale) safety_eval->kilo_lab pilot_plant Pilot Plant Production (kg to 100s of kg scale) kilo_lab->pilot_plant manufacturing Commercial Manufacturing pilot_plant->manufacturing analytics->kilo_lab purification->kilo_lab

Caption: A generalized workflow for the scale-up of a chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Claisen Condensation for Methyl 2-Furoylacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-furoylacetate via Claisen condensation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound via Claisen Condensation?

The synthesis of this compound is achieved through a crossed Claisen condensation. In this reaction, methyl 2-furoate, which lacks α-hydrogens, acts as the electrophile. It reacts with an enolizable ester, typically methyl acetate, which serves as the nucleophile after being deprotonated by a strong base. The base of choice is usually sodium methoxide to prevent transesterification.[1][2][3]

Q2: I am experiencing a very low yield of this compound. What are the potential causes and how can I improve it?

Low yields in this Claisen condensation can stem from several factors. Sub-optimal reaction conditions are a primary culprit. It is crucial to use a stoichiometric amount of a strong base, like sodium methoxide, to drive the reaction equilibrium towards the product by forming the stable enolate of the resulting β-keto ester.[2] The reaction is also sensitive to moisture, so ensuring anhydrous conditions is critical. Another common issue is the self-condensation of methyl acetate. To minimize this side reaction, one strategy is to slowly add the methyl acetate to a mixture of the methyl 2-furoate and the base.

Troubleshooting Low Yield

Potential CauseRecommended Action
Insufficient Base Use at least one full equivalent of a strong, non-nucleophilic base like sodium methoxide. Using a catalytic amount will result in a poor yield as the final deprotonation step, which drives the reaction, will not occur sufficiently.[2]
Presence of Water Ensure all glassware is oven-dried and reagents are anhydrous. Moisture will quench the base and the enolate intermediate.
Sub-optimal Temperature The reaction is typically performed at or below room temperature. Running the reaction at elevated temperatures can promote side reactions.
Self-Condensation of Methyl Acetate Add the methyl acetate dropwise to the reaction mixture containing methyl 2-furoate and the base. This keeps the concentration of the enolizable ester low at any given time, favoring the crossed condensation.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time.

Q3: My reaction mixture is turning dark, and I'm isolating a tar-like substance. What is causing this and how can I prevent it?

The furan ring is susceptible to degradation under both strongly acidic and basic conditions.[4] Under the basic conditions of the Claisen condensation, furan derivatives can undergo polymerization, leading to the formation of dark, insoluble materials.[4]

Minimizing Furan Ring Degradation

Mitigation StrategyDetails
Control Reaction Temperature Maintain a low to moderate reaction temperature to minimize the rate of degradation reactions.
Limit Reaction Time Monitor the reaction closely and work it up as soon as the starting materials are consumed to avoid prolonged exposure of the product to basic conditions.
Choice of Solvent While ethers like THF or non-polar solvents like toluene are common, polar aprotic solvents such as DMF have been shown to have a stabilizing effect on furan rings in some contexts.[4]
Careful Work-up Neutralize the reaction mixture promptly and gently during the work-up procedure.

Q4: I am having difficulty purifying the final product. What are the recommended purification methods?

Purification of β-keto esters like this compound can be challenging due to their potential for tautomerization and moderate polarity. The typical purification method is flash column chromatography.

Purification Protocol

StepDescription
1. Aqueous Work-up After the reaction is complete, quench the reaction mixture with a dilute acid (e.g., 1M HCl) to neutralize the base and protonate the enolate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
2. Flash Column Chromatography The crude product can be purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane.[5] The exact ratio will depend on the polarity of the impurities. Monitor the fractions by TLC to isolate the pure product.
3. (Optional) Distillation For larger scale purifications, vacuum distillation can be an effective method, provided the product is thermally stable.

Experimental Protocols

Detailed Protocol for this compound Synthesis

This protocol is adapted from general procedures for crossed Claisen condensations.

Materials:

  • Methyl 2-furoate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous solvent (e.g., Toluene or THF)

  • 1M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with sodium methoxide (1.0 equivalent) and anhydrous toluene.

  • Add methyl 2-furoate (1.0 equivalent) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl acetate (1.1 equivalents) dropwise from the addition funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1M HCl until the pH is neutral.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient).

Quantitative Data Comparison

ParameterCondition 1 (Typical)Condition 2 (Alternative Base)
Base Sodium MethoxideSodium Hydride
Solvent TolueneTHF
Temperature 0 °C to Room TemperatureRoom Temperature
Stoichiometry (Furoate:Acetate:Base) 1 : 1.1 : 11 : 1.1 : 1.1
Typical Yield 60-75% (Estimated based on similar reactions)Potentially higher, as NaH is a stronger, non-alkoxide base.[2]

Visualizations

Claisen_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Add NaOMe B Add Anhydrous Solvent (Toluene) A->B C Add Methyl 2-furoate B->C D Cool to 0°C C->D E Slowly Add Methyl Acetate D->E F Stir at RT (12-16h) E->F G Monitor by TLC F->G H Quench with 1M HCl G->H I Extract with Ethyl Acetate H->I J Dry & Concentrate I->J K Column Chromatography J->K L L K->L Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Claisen_Mechanism start Methyl Acetate + NaOMe enolate Enolate Formation start->enolate Deprotonation attack Nucleophilic Attack on Methyl 2-furoate enolate->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral elimination Elimination of Methoxide tetrahedral->elimination product_enolate Product Enolate (Stabilized) elimination->product_enolate Deprotonation by Methoxide final_product This compound (after acidic workup) product_enolate->final_product Protonation

References

Preventing polymerization in reactions with Methyl 2-furoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 2-Furoylacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent polymerization and other side reactions during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture with this compound is turning dark and viscous. What is happening?

A1: The darkening and increase in viscosity of your reaction mixture are strong indicators of polymerization. This compound, containing a reactive furan ring and a β-keto ester functional group, is susceptible to degradation and self-condensation, especially under certain conditions.

Q2: What are the primary causes of this compound polymerization?

A2: Polymerization can be initiated by several factors:

  • Acidic Conditions: The furan ring is particularly sensitive to acid. Protonation can lead to ring-opening and subsequent polymerization.

  • Basic Conditions: The β-keto ester moiety can undergo self-condensation (Claisen condensation) in the presence of a base.

  • Heat: Elevated temperatures can promote both acid/base-catalyzed and radical-initiated polymerization.

  • Light: Exposure to UV light can potentially initiate radical polymerization.

  • Presence of Impurities: Residual acids, bases, or metal ions from the synthesis of this compound can act as catalysts for polymerization.

Q3: How can I prevent the polymerization of this compound?

A3: To minimize polymerization, consider the following preventative measures:

  • Control pH: Maintain a neutral or near-neutral pH throughout your reaction and work-up procedures.

  • Temperature Control: Perform reactions at the lowest effective temperature.

  • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation and radical formation.

  • Use of Inhibitors: Add a small amount of a suitable inhibitor to the reaction mixture or during storage.

  • Purification: Ensure the this compound you are using is of high purity and free from catalytic impurities.

  • Storage: Store the compound under recommended conditions (see Q4).

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is crucial for maintaining the stability of this compound. It is recommended to store it in a cool, dry, and dark place.[1][2] Keep the container tightly sealed to prevent exposure to air and moisture.[1][2] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable.

Troubleshooting Guide

This guide addresses specific issues you may encounter and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Reaction turns black/brown upon addition of an acid catalyst (Brønsted or Lewis). Acid-catalyzed polymerization of the furan ring.• Use the mildest possible acid catalyst. • Add the catalyst at a low temperature. • Reduce the catalyst loading. • Consider using a heterogeneous acid catalyst that can be easily filtered off.
Formation of a viscous oil or solid during a base-catalyzed reaction. Base-catalyzed self-condensation of the β-keto ester.• Use a non-nucleophilic or sterically hindered base. • Add the base slowly and at a low temperature. • Use a stoichiometric amount of base if possible.
Product degradation during work-up. Residual acid or base from the reaction is causing polymerization.• Neutralize the reaction mixture carefully before concentration. • Use a buffered wash (e.g., saturated sodium bicarbonate for acid, or dilute ammonium chloride for base). • Minimize the time the compound is in contact with aqueous acidic or basic solutions.
Compound darkens over time during storage. Slow polymerization due to exposure to light, air, or trace impurities.• Store in an amber vial to protect from light. • Purge the container with nitrogen or argon before sealing. • Consider adding a radical inhibitor like BHT for long-term storage.

Experimental Protocols

Protocol 1: General Handling and Use of this compound in a Reaction
  • Preparation: Before starting, ensure all glassware is clean, dry, and free of acidic or basic residues.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add the solvent and other reagents to the reaction flask. If a radical inhibitor is to be used, add it at this stage.

  • Temperature Control: Cool the reaction mixture to the desired temperature using an appropriate cooling bath before adding this compound.

  • Addition of this compound: Add purified this compound dropwise to the reaction mixture with efficient stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC, or LC-MS.

  • Work-up: Upon completion, quench the reaction appropriately and proceed with a neutral or buffered aqueous work-up. Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purification: If necessary, purify the product promptly by column chromatography on silica gel or distillation under high vacuum and low temperature.

Protocol 2: Monitoring Degradation by GC-MS
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

  • GC-MS Parameters (Example):

    • Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Analysis: Inject the sample and acquire the data. Look for the appearance of higher molecular weight peaks, which could indicate dimer or oligomer formation. A decrease in the peak area of this compound over time in stability studies also indicates degradation.

Data Presentation

Table 1: Recommended Radical Inhibitors
Inhibitor Typical Concentration Notes
Butylated Hydroxytoluene (BHT)50-200 ppmA common and effective antioxidant.[2]
Hydroquinone100-500 ppmCan be effective but may be more reactive under certain conditions.
Phenothiazine100-500 ppmOften used in industrial settings for inhibiting polymerization of acrylics.

Visualizations

Diagram 1: Potential Polymerization Pathways of this compound

Potential Polymerization Pathways MFA This compound ActivatedFuran Protonated Furan Intermediate MFA:s->ActivatedFuran:n Electrophilic Attack Enolate Enolate Intermediate MFA:s->Enolate:n Deprotonation FuranRadical Furan Radical MFA:s->FuranRadical:n H-abstraction Acid Acid (H+) Acid->ActivatedFuran Base Base (B-) Base->Enolate Radical Radical Initiator (R.) Radical->FuranRadical Heat Heat/Light Heat->FuranRadical Polymer1 Acid-Catalyzed Polymer ActivatedFuran->Polymer1 Polymerization Polymer2 Base-Catalyzed Condensation Polymer Enolate->Polymer2 Self-Condensation Polymer3 Radical Polymer FuranRadical->Polymer3 Polymerization

Caption: Potential pathways for polymerization of this compound.

Diagram 2: Troubleshooting Logic for Polymerization Issues

Troubleshooting Polymerization Start Polymerization Observed? Acidic Acidic Conditions? Start->Acidic Yes NoPolymer No Polymerization Start->NoPolymer No Basic Basic Conditions? Acidic->Basic No Sol_Acid Use Milder Acid Lower Temperature Reduce Catalyst Load Acidic->Sol_Acid Yes HeatLight Heat or Light Exposure? Basic->HeatLight No Sol_Base Use Weaker/Hindered Base Lower Temperature Slow Addition Basic->Sol_Base Yes Sol_HeatLight Lower Temperature Protect from Light Use Inhibitor HeatLight->Sol_HeatLight Yes Sol_General Use High Purity Reagent Inert Atmosphere Monitor Closely HeatLight->Sol_General No

References

Technical Support Center: Synthesis of Pyrazoles from Methyl 2-furoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazoles from methyl 2-furoylacetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing pyrazoles from this compound?

A1: The most common method is the Knorr pyrazole synthesis, a condensation reaction between a β-keto ester (in this case, this compound) and a hydrazine derivative.[1] The reaction is typically acid-catalyzed and involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Q2: What are the expected major byproducts in this synthesis?

A2: The most common byproducts are:

  • Regioisomers: When using a substituted hydrazine (e.g., methylhydrazine), two different regioisomers of the pyrazole can be formed.[2][3] The formation of these isomers depends on which carbonyl group of the this compound the substituted nitrogen of the hydrazine attacks first.

  • Furan Ring Degradation Products: The furan ring is susceptible to cleavage under acidic conditions, which are often used to catalyze the Knorr synthesis.[4][5] This can lead to the formation of various open-chain and rearranged byproducts.

Q3: How can I minimize the formation of regioisomeric byproducts?

A3: The regioselectivity of the reaction can be influenced by several factors:

  • Hydrazine Derivative: The choice of substituted hydrazine can impact the isomeric ratio.

  • Reaction Conditions: Temperature, solvent, and the nature of the acid catalyst can all affect the regioselectivity. For instance, using aprotic dipolar solvents may give better results than polar protic solvents like ethanol.

  • Steric and Electronic Effects: The substituents on both the this compound and the hydrazine play a role in directing the initial nucleophilic attack.

Q4: My reaction mixture is turning dark brown or black. What is the likely cause?

A4: Dark coloration often indicates the decomposition of the furan ring, which is known to polymerize or degrade under strong acidic conditions.[4] It can also result from side reactions of the hydrazine. To mitigate this, consider using milder acidic conditions, a lower reaction temperature, or a shorter reaction time.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrazole Product
Symptom Possible Cause Troubleshooting Steps
TLC analysis shows significant amounts of unreacted starting material. Incomplete reaction.1. Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. 2. Increase Temperature: Gently reflux the reaction mixture, but be mindful of potential furan degradation at higher temperatures. 3. Catalyst: Ensure the appropriate amount and type of acid catalyst (e.g., glacial acetic acid) is used.
Multiple spots are observed on the TLC plate, with none being the dominant product. Formation of multiple byproducts (regioisomers, degradation products).1. Optimize pH: Avoid strongly acidic conditions to minimize furan ring opening. A pH range of 3-5 is often a good starting point. 2. Solvent Choice: Experiment with different solvents. Aprotic solvents might offer better regioselectivity. 3. Purification: If multiple products are unavoidable, focus on optimizing the purification method (e.g., column chromatography with a carefully selected eluent system).
The isolated product is an oil or a non-crystalline solid. Presence of impurities or incomplete reaction.1. Purification: Attempt recrystallization from a suitable solvent system or perform column chromatography. 2. Characterization: Use NMR and Mass Spectrometry to identify the components of the mixture and guide further purification strategies.
Issue 2: Formation of Regioisomers with Substituted Hydrazines
Symptom Possible Cause Troubleshooting Steps
¹H and ¹³C NMR spectra show two sets of signals for the pyrazole product. Formation of a mixture of regioisomers.1. Solvent Optimization: The polarity of the solvent can influence the regioselectivity. Test a range of solvents from polar protic (e.g., ethanol) to aprotic (e.g., toluene, dioxane). 2. Temperature Control: Running the reaction at a lower temperature may favor the formation of one isomer over the other. 3. Chromatographic Separation: If isomer formation cannot be suppressed, develop a robust column chromatography method to separate the two isomers. Careful selection of the stationary and mobile phases is crucial.[2]
Issue 3: Degradation of the Furan Ring
Symptom Possible Cause Troubleshooting Steps
The reaction mixture darkens significantly, and the desired product yield is low. Acid-catalyzed opening or polymerization of the furan ring.1. Use Milder Acid: Replace strong mineral acids with weaker organic acids like acetic acid. 2. Buffer the Reaction: Consider using a buffer to maintain a mildly acidic pH. 3. Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 4. Protecting Groups: In complex syntheses, consider if the furan ring can be temporarily protected, though this adds extra steps.
Unexpected peaks in NMR or Mass Spec that do not correspond to the pyrazole structure. Formation of furan-derived byproducts.1. Spectroscopic Analysis: Carefully analyze NMR and MS data to propose potential structures for the byproducts, which could include open-chain dicarbonyl compounds. 2. Modify Work-up: Avoid prolonged exposure to acidic conditions during the reaction work-up. Neutralize the reaction mixture as soon as the reaction is complete.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyrazoles from β-keto esters, which can serve as a reference for what to expect in the synthesis using this compound.

Table 1: Effect of Solvent on Regioselectivity in a Related Synthesis

Hydrazineβ-Keto EsterSolventRatio of RegioisomersReference
Methylhydrazine1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEthanol36 : 64Fustero et al.
Methylhydrazine1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneTFE85 : 15Fustero et al.
Methylhydrazine1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP97 : 3Fustero et al.

TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol

Table 2: Representative Yields of Pyrazole Synthesis

β-Dicarbonyl CompoundHydrazineCatalyst/SolventYield (%)Reference
AcetylacetoneHydrazine sulfateNaOH / H₂O77-81Organic Syntheses
Ethyl acetoacetatePhenylhydrazineAcetic Acid / Ethanol~95Girish et al.
1,3-diketonesArylhydrazinesN,N-dimethylacetamide74-77Gosselin et al.

Experimental Protocols

General Protocol for the Synthesis of 3-(furan-2-yl)-1H-pyrazol-5(4H)-one

This protocol is a general guideline adapted from the Knorr pyrazole synthesis and may require optimization for your specific experimental setup.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or another suitable solvent

  • Glacial acetic acid (catalyst)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol (e.g., 5-10 mL per gram of ester).

  • To this solution, add hydrazine hydrate (1.1 to 2 equivalents). Caution: Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 1-4 hours), cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold deionized water to the residue to precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions methyl_furoylacetate This compound hydrazone Hydrazone Intermediate methyl_furoylacetate->hydrazone + Hydrazine - H2O furan_degradation Furan Degradation Products methyl_furoylacetate->furan_degradation Acid-catalyzed ring opening hydrazine Hydrazine (R-NH-NH2) hydrazine->hydrazone pyrazole Desired Pyrazole Product hydrazone->pyrazole Cyclization - CH3OH regioisomer Regioisomeric Byproduct hydrazone->regioisomer Alternative Cyclization (with substituted hydrazine) Troubleshooting_Logic start Low Yield or Impure Product unreacted_sm Unreacted Starting Material on TLC start->unreacted_sm multiple_spots Multiple Spots on TLC start->multiple_spots dark_color Dark Reaction Mixture start->dark_color incomplete_rxn Incomplete Reaction unreacted_sm->incomplete_rxn side_reactions Side Reactions Occurring multiple_spots->side_reactions degradation Furan Ring Degradation dark_color->degradation optimize_conditions Increase Time/Temp Check Catalyst incomplete_rxn->optimize_conditions modify_conditions Adjust pH Change Solvent side_reactions->modify_conditions milder_conditions Use Milder Acid Lower Temperature degradation->milder_conditions

References

Technical Support Center: Purifying Methyl 2-Furoylacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 2-furoylacetate derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives, presented in a question-and-answer format.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing significant loss of my this compound derivative during silica gel column chromatography. What are the potential causes and how can I improve my recovery?

Answer: Low recovery during silica gel chromatography of furan-containing compounds is a frequent issue. The primary causes are the inherent instability of the furan ring in acidic conditions and strong adsorption to the stationary phase.

  • Acid-Catalyzed Decomposition: Standard silica gel is acidic and can cause the degradation of the acid-sensitive furan ring, leading to ring-opening and polymerization.

  • Irreversible Adsorption: The polar nature of the β-keto ester functionality can lead to strong binding to the silica gel, resulting in poor elution and low recovery.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before packing the column, create a slurry of the silica gel in your starting eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil®. Be aware that this will likely alter the elution profile of your compound, requiring re-optimization of the solvent system.

  • Optimize the Eluent System: A gradual increase in the polarity of the eluent can help to overcome strong adsorption. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For highly polar derivatives, a switch to a stronger solvent system, like dichloromethane/methanol, might be necessary.

  • Dry Loading: For compounds with poor solubility in the initial eluent, consider a dry loading technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent under reduced pressure, and then load the resulting powder onto the column.

Issue 2: Product Decomposition or Discoloration During Solvent Removal

Question: My purified fractions are turning dark brown or black upon concentration on the rotary evaporator. What is causing this and how can I prevent it?

Answer: Furan derivatives are often sensitive to heat and residual acid, which can catalyze polymerization and degradation, leading to discoloration.

Troubleshooting Steps:

  • Low-Temperature Evaporation: Use a rotary evaporator with a low bath temperature (e.g., 30-40 °C) and carefully control the vacuum to avoid excessive heat exposure.

  • Azeotropic Removal of Solvents: For very high-boiling solvents, consider adding a lower-boiling solvent to form an azeotrope that can be removed at a lower temperature.

  • Inert Atmosphere: If the compound is sensitive to oxidation, blanket the fractions with an inert gas like nitrogen or argon before and during concentration.

  • Prompt Further Steps: Do not leave the purified compound in solution for extended periods. Proceed to the next synthetic step or store the compound appropriately (see FAQs below) as soon as possible.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Question: I am unable to obtain sharp, well-defined crystals of my this compound derivative, and the purity is not improving significantly after recrystallization. What can I do?

Answer: Recrystallization is highly dependent on the choice of solvent and the presence of impurities that can inhibit crystal growth.

Troubleshooting Steps:

  • Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Screen a variety of solvents with different polarities (e.g., hexane, ethyl acetate, ethanol, isopropanol, or mixtures thereof).

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent at room temperature. Then, slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Seeding: If crystals are slow to form, add a small seed crystal of the pure compound to induce crystallization.

  • Charcoal Treatment for Colored Impurities: If your product is colored, dissolve it in the hot recrystallization solvent and add a small amount of activated charcoal. Hot filter the solution to remove the charcoal and the adsorbed impurities before allowing it to cool.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound derivatives?

A1: Common impurities can include unreacted starting materials (e.g., methyl 2-furoate, an active methylene compound), byproducts from side reactions (e.g., self-condensation products), and degradation products resulting from the instability of the furan ring.

Q2: How should I store my purified this compound derivative?

A2: Due to their potential instability, these compounds should be stored in a cool, dark place under an inert atmosphere (nitrogen or argon) to minimize degradation from heat, light, and air.

Q3: My compound is an oil. Can I still use recrystallization?

A3: If your compound is an oil at room temperature, traditional recrystallization will not be effective. In this case, column chromatography or vacuum distillation are the preferred methods of purification.

Q4: What is a good starting solvent system for column chromatography of a moderately polar this compound derivative?

A4: A mixture of hexane and ethyl acetate is a good starting point. You can begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your compound. Aim for an Rf value of 0.2-0.4 on TLC for optimal separation.

Q5: How can I monitor the purity of my compound during the purification process?

A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography and to check the purity of your fractions. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the structure and assessing the purity of the final product.

Data Presentation

Due to the variability in specific derivatives and reaction conditions, quantitative data for the purification of this compound derivatives is not extensively available in a standardized format. The following tables provide a template for how to structure and present your own experimental data for comparison.

Table 1: Column Chromatography Purification Data

DerivativeCrude Purity (%)Stationary PhaseEluent System (v/v)Purified Purity (%)Recovery Yield (%)
Example 175Silica GelHexane:EtOAc (8:2)9580
Example 260Neutral AluminaDCM:MeOH (98:2)9275
Your Data

Table 2: Recrystallization Purification Data

DerivativeCrude Purity (%)Recrystallization Solvent(s)Temperature ProfilePurified Purity (%)Recovery Yield (%)
Example 385EthanolDissolve at 78°C, cool to 0°C9885
Example 490Isopropanol/WaterDissolve in hot IPA, add H₂O to turbidity, cool9990
Your Data

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system for your derivative using TLC. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a glass column with the slurry, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to create a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

Experimental_Workflow cluster_start Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Derivative Column Column Chromatography Crude->Column Primary Purification Recrystal Recrystallization Column->Recrystal Secondary Purification (if necessary) TLC TLC Monitoring Column->TLC In-process check HPLC_GC HPLC/GC Analysis Column->HPLC_GC Final Purity Check Recrystal->HPLC_GC Final Purity Check TLC->Column Pure Pure Product HPLC_GC->Pure NMR NMR for Structure & Purity Confirmation Pure->NMR

Caption: A typical experimental workflow for the purification and analysis of this compound derivatives.

Troubleshooting_Logic Start Purification Issue Encountered LowRecovery Low Recovery? Start->LowRecovery Decomposition Decomposition/ Discoloration? LowRecovery->Decomposition No Sol1 Neutralize Silica Use Alumina Optimize Eluent LowRecovery->Sol1 Yes PoorPurity Poor Purity? Decomposition->PoorPurity No Sol2 Low Temp. Evaporation Inert Atmosphere Prompt Further Steps Decomposition->Sol2 Yes Sol3 Solvent Screening Use Anti-Solvent Seeding/Charcoal PoorPurity->Sol3 Yes End Problem Resolved PoorPurity->End No Sol1->End Sol2->End Sol3->End

Caption: A logical decision tree for troubleshooting common purification challenges.

Technical Support Center: Synthesis of Furan-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of furan-containing heterocycles, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

General Issues

Q1: What are the most common reasons for low yields in furan synthesis?

A1: Low yields in furan synthesis are frequently attributed to several factors. These include the inherent instability of the furan ring under harsh reaction conditions, such as the presence of strong acids and high temperatures, which can lead to product degradation.[1] Competing side reactions like polymerization and ring-opening are also significant contributors to reduced yields.[1] Furthermore, losses during product workup and purification can substantially impact the final isolated yield.

Q2: My reaction mixture is turning black and forming a tar-like substance. What is happening, and how can I prevent it?

A2: The formation of dark, insoluble tars is a common issue, particularly in acid-catalyzed furan syntheses like the Paal-Knorr reaction.[2] This is typically due to the acid-catalyzed polymerization of the furan product or the starting materials.[1] Furans, especially those with electron-donating substituents, are prone to polymerization.[1]

To mitigate this:

  • Use Milder Reaction Conditions: Opt for milder acid catalysts (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or consider using Lewis acids.[1][2]

  • Lower the Temperature: Running the reaction at the lowest effective temperature can significantly reduce the rate of polymerization.[1]

  • Ensure Anhydrous Conditions: The presence of water can promote ring-opening side reactions that lead to polymerizable intermediates.[1]

  • Minimize Reaction Time: Monitor the reaction's progress closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the product to the harsh conditions.[1]

Q3: How can I effectively purify my furan derivative from the crude reaction mixture?

A3: The purification of furan derivatives can be challenging due to their potential for volatility and instability on stationary phases like silica gel.[1]

Common and effective purification techniques include:

  • Fractional Distillation under Reduced Pressure: This is a highly effective method for volatile furans, as it allows for purification at lower temperatures, minimizing thermal decomposition.[1]

  • Column Chromatography with Deactivated Silica: Standard silica gel is acidic and can cause degradation of sensitive furans. Using deactivated (neutral) silica or alumina can prevent this. Alternatively, adding a small amount of a neutralizer like triethylamine to the eluent can be beneficial.[1]

Synthesis-Specific Issues

Q4: My Paal-Knorr reaction is slow or incomplete. What can I do to improve it?

A4: An incomplete or sluggish Paal-Knorr reaction is often related to the choice of acid catalyst or the reaction conditions. To drive the reaction to completion, consider using a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) or titanium tetrachloride (TiCl₄).[2] These reagents can facilitate the final dehydration step of the mechanism. Increasing the catalyst loading is another option, but should be done cautiously to avoid increased side product formation.[2]

Q5: I am observing a significant amount of a furan byproduct in my Paal-Knorr pyrrole synthesis. How can I avoid this?

A5: The formation of a furan byproduct is a known issue in the Paal-Knorr synthesis of pyrroles, as the 1,4-dicarbonyl starting material can undergo acid-catalyzed cyclization and dehydration without the participation of the amine.[3] This is particularly favored under strongly acidic conditions (pH < 3). To favor the formation of the desired pyrrole, it is recommended to maintain a pH above 3 and consider using an excess of the amine.[3]

Q6: In my Feist-Benary synthesis, I am isolating the uncyclized intermediate instead of the furan. How do I promote cyclization?

A6: The Feist-Benary synthesis can sometimes stall after the initial alkylation step, yielding a stable tricarbonyl intermediate. The final cyclization and dehydration to the aromatic furan ring often require an acid catalyst. If you have isolated this intermediate, you can treat it with a mild acid to promote the desired cyclization.

Troubleshooting Guides

Low Yield in Furan Synthesis: A Troubleshooting Workflow

If you are experiencing low or no yield in your furan synthesis, follow this logical workflow to diagnose and address the issue.

G start Low / No Furan Product check_sm Verify Purity of Starting Materials? start->check_sm check_reagents Check Reagent & Solvent Quality (Anhydrous?) check_sm->check_reagents Yes end_fail Re-evaluate Synthetic Route check_sm->end_fail No (Impure) check_conditions Review Reaction Conditions (Temp, Time, Catalyst) check_reagents->check_conditions Yes check_reagents->end_fail No (Wet/Degraded) analyze_crude Analyze Crude Mixture (TLC, NMR, GC-MS) check_conditions->analyze_crude OK optimize Optimize Reaction Conditions (Milder Catalyst, Lower Temp) check_conditions->optimize Harsh? no_product No Product Formed analyze_crude->no_product product_present Product Present, But Low Yield analyze_crude->product_present no_product->optimize troubleshoot_workup Troubleshoot Workup & Purification product_present->troubleshoot_workup troubleshoot_workup->optimize Product Degradation During Purification? end_success Yield Improved troubleshoot_workup->end_success optimize->end_success

A logical workflow for troubleshooting low yields in furan synthesis.

Data on Furan Synthesis Yields

The following tables provide a summary of quantitative data on the yields of furan-containing heterocycles under various reaction conditions.

Table 1: Comparison of Catalysts in Paal-Knorr Synthesis of 2,5-Dimethylfuran
EntryStarting MaterialCatalyst (mol%)SolventTemperature (°C)TimeYield (%)
1Hexane-2,5-dionep-TsOH (5)Toluene110-1204-6 h~85-95
2Hexane-2,5-dioneH₂SO₄ (catalytic)Acetic Acid1002 h~90
3Hexane-2,5-dioneZnBr₂ (10)DichloromethaneReflux1 h~88
4Hexane-2,5-dioneBi(NO₃)₃ (5)DichloromethaneReflux30 min~92
5Hexane-2,5-dioneNone (Microwave)Ethanol/Water1403-5 min~95

Note: Yields are approximate and can vary based on the specific experimental setup and scale. Data compiled from multiple sources for comparative purposes.[2][4]

Table 2: Comparison of Bases in Feist-Benary Synthesis
Entryα-Halo Ketoneβ-Dicarbonyl CompoundBaseSolventTemperature (°C)Yield (%)
12-BromoacetophenoneEthyl acetoacetatePyridineEthanolReflux~78
23-Chloro-2-butanoneAcetylacetonePiperidineMethanolRoom Temp~65
3Ethyl bromopyruvateEthyl acetoacetateAmmonium AcetateAq. EthanolReflux~70-80

Note: Yields are approximate and can vary. Data compiled from multiple sources for comparative purposes.

Reaction Mechanisms and Pathways

Paal-Knorr Furan Synthesis: Mechanism and Side Reactions

The Paal-Knorr synthesis proceeds via an acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound. The primary side reactions involve polymerization and ring-opening of the furan product, which are exacerbated by strong acids and high temperatures.

G cluster_main Paal-Knorr Pathway cluster_side Side Reactions Start 1,4-Dicarbonyl Protonation Protonated Carbonyl Start->Protonation + H+ Enol Enol Intermediate Start->Enol Tautomerization Cyclization Cyclic Hemiacetal Protonation->Cyclization Enol->Cyclization Intramolecular Attack Furan Furan Product Cyclization->Furan - H2O Polymerization Polymerization (Tar Formation) Furan->Polymerization [H+], High Temp RingOpening Ring-Opening Furan->RingOpening [H+], H2O

Paal-Knorr desired pathway versus common side reactions.
Feist-Benary Furan Synthesis: Reaction Pathway

The Feist-Benary synthesis is a base-catalyzed condensation of an α-halo ketone and a β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration.

G start_alpha α-Halo Ketone alkylation Alkylated Intermediate start_alpha->alkylation start_beta β-Dicarbonyl Compound enolate Enolate start_beta->enolate + Base - H+ enolate->alkylation + α-Halo Ketone - Halide cyclization Cyclic Alkoxide alkylation->cyclization Intramolecular Attack furan Furan Product cyclization->furan - H2O

The reaction pathway of the Feist-Benary furan synthesis.

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Furan Synthesis (Conventional Heating)

This protocol describes a typical procedure for the synthesis of 2,5-dimethylfuran from hexane-2,5-dione using p-toluenesulfonic acid as a catalyst.

Materials:

  • Hexane-2,5-dione (1.14 g, 10 mmol)

  • p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol)

  • Toluene (50 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add hexane-2,5-dione (10 mmol) and toluene (50 mL).

  • Add p-toluenesulfonic acid monohydrate (1 mmol, 10 mol%).

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Continue refluxing for 4-6 hours or until the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran.

Protocol 2: General Procedure for Feist-Benary Furan Synthesis

This protocol outlines the synthesis of ethyl 2-methyl-5-phenylfuran-3-carboxylate.

Materials:

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • 2-Bromoacetophenone (1.99 g, 10 mmol)

  • Pyridine (0.87 g, 11 mmol)

  • Ethanol (30 mL)

  • Diethyl ether

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of ethyl acetoacetate (10 mmol) in ethanol (30 mL) in a round-bottom flask, add pyridine (11 mmol).

  • Add 2-bromoacetophenone (10 mmol) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient).

References

Troubleshooting low yield in Methyl 2-furoylacetate condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 2-furoylacetate Condensation Reactions

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low yields in this compound condensation reactions.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?

A1: Low yields in Claisen condensation reactions are a frequent issue and can typically be attributed to several critical factors. These include the presence of moisture, which can consume the base and hydrolyze the ester; impure starting materials; incorrect stoichiometry of reactants or base; and suboptimal reaction temperatures that may either slow the reaction or promote side reactions.[1][2] The Claisen condensation is an equilibrium-driven process, and failure to shift the equilibrium towards the product is a primary cause of poor yields.[3][4]

Q2: How critical is the purity of the starting materials, Methyl 2-furoate and Methyl acetate?

A2: The purity of your starting materials is paramount. For Methyl 2-furoate, residual 2-furoic acid from an incomplete Fischer esterification can neutralize the base, halting the reaction.[5] Water is a particularly problematic contaminant as it reacts with the strong base required for the condensation.[1][5] Similarly, the purity of the condensing partner, typically Methyl acetate, is crucial. It is essential to use anhydrous solvents and reagents to prevent these undesirable side reactions.

Q3: I am observing multiple products in my crude mixture. What are the likely side reactions?

A3: In a mixed Claisen condensation, if both esters have α-hydrogens, four different products can form, significantly complicating the product mixture and reducing the yield of the desired product.[6] The primary side reaction in this specific synthesis is the self-condensation of Methyl acetate.[7] Another potential issue is transesterification if the alkoxide base used does not match the alcohol portion of the esters (e.g., using sodium ethoxide with methyl esters).[8] Furthermore, furan rings can be sensitive to strongly acidic or basic conditions, which may lead to decomposition or resinification, often indicated by the reaction mixture turning dark brown or black.[9]

Q4: What is the most appropriate base for this reaction, and how much should I use?

A4: The choice of base is critical. To prevent transesterification, the conjugate base of the alcohol component of the ester should be used; in this case, with methyl esters, sodium methoxide (NaOMe) is the ideal choice.[8] A full equivalent of the base is required because the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[10] This final step forms a stable enolate and drives the equilibrium toward the product.[4][11] Using less than a full equivalent of base will result in an unfavorable equilibrium and low yield. For mixed condensations where only one partner should be enolized, a non-nucleophilic base like lithium diisopropylamide (LDA) can be used to selectively and completely deprotonate one ester before adding the second.[6][8]

Q5: How does reaction temperature affect the yield of the condensation?

A5: Temperature control is crucial for balancing reaction rate and selectivity. While gentle heating can increase the reaction rate, excessive temperatures can promote side reactions, such as decomposition of the furan ring or unwanted self-condensation products.[2][12] It is often best to start the reaction at a lower temperature (e.g., 0 °C) during the addition of the base to control any exotherm and then allow the reaction to proceed at room temperature or with gentle heating while monitoring its progress.[2]

Q6: What is the best method for monitoring the reaction and determining its endpoint?

A6: Thin Layer Chromatography (TLC) is the most effective and common method for monitoring the progress of the reaction.[12][13] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. The reaction should be stopped once the limiting starting material (typically Methyl 2-furoate) is no longer visible by TLC. This prevents the formation of degradation products from prolonged exposure to the basic reaction conditions.[12]

Data Presentation: Impact of Reaction Parameters on Claisen Condensation

The following table summarizes the influence of key experimental variables on the yield of β-keto esters in a typical Claisen condensation.

ParameterConditionImpact on YieldRationale
Base Alkoxide matching the ester (e.g., NaOMe for methyl esters)High Prevents transesterification side reactions.[8]
Non-matching alkoxide (e.g., NaOEt for methyl esters)Low Leads to a mixture of ester products through transesterification.[8]
Hydroxide bases (e.g., NaOH, KOH)Very Low/None Promotes saponification (hydrolysis) of the ester starting material.[10]
Stoichiometric (≥1 equivalent)High Required to deprotonate the product, driving the reaction equilibrium forward.[10]
Catalytic (<1 equivalent)Low Insufficient base to drive the reaction to completion.[10]
Solvent Anhydrous Aprotic (e.g., THF, Diethyl Ether, Toluene)High Ensures reagents are soluble and prevents reaction with the base.
Protic (e.g., Ethanol, Methanol)Low The solvent will be deprotonated by the strong base, inhibiting enolate formation.
Presence of WaterVery Low/None Water quenches the base and can hydrolyze the esters.[5]
Temperature Optimized (e.g., Room Temp to gentle reflux)High Balances reaction rate with minimizing side product formation.[12]
Too LowLow The rate of reaction may be too slow to reach completion in a reasonable time.
Too HighLow Can lead to decomposition of starting materials or products (e.g., furan ring), and promote unwanted side reactions.[2][9]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-furoate (Precursor)

This protocol details the Fischer esterification of 2-furoic acid, a common method for preparing the starting material.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-furoic acid (1 equivalent).

  • Reagent Addition : Add a large excess of anhydrous methanol (10-20 equivalents), which serves as both a reactant and the solvent.

  • Catalyst Addition : While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.05-0.1 equivalents).[13]

  • Reaction : Heat the mixture to reflux (approx. 65°C) and maintain for 2-4 hours. Monitor the reaction's progress via TLC until the 2-furoic acid spot disappears.[5][13]

  • Workup : Allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[13] Dissolve the residue in an organic solvent like ethyl acetate.

  • Purification : Transfer the solution to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[13] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-furoate. Further purification can be achieved by vacuum distillation.[5]

Protocol 2: Claisen Condensation to Synthesize this compound

This protocol describes the condensation of Methyl 2-furoate with Methyl acetate.

  • Preparation : Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

  • Reaction Setup : To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium methoxide (1.1 equivalents) and an anhydrous solvent (e.g., toluene or THF).

  • Reagent Addition : In the dropping funnel, prepare a mixture of Methyl 2-furoate (1 equivalent) and anhydrous Methyl acetate (2-3 equivalents). Add this mixture dropwise to the stirred suspension of sodium methoxide at 0 °C to control the initial exotherm.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a precipitate (the sodium salt of the β-keto ester) is often observed. Monitor the reaction via TLC.

  • Quenching : Once the reaction is complete, cool the mixture in an ice bath and carefully quench by adding a cold, dilute acid (e.g., 10% acetic acid or 1M HCl) until the solution is acidic (pH ~5-6). This protonates the enolate product.[6]

  • Extraction : Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.[14]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography.[14]

Visualizations

Troubleshooting Workflow

Troubleshooting_Low_Yield Start Low Yield of This compound Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Start->Conditions Workup Review Workup & Purification Start->Workup SM_Water Anhydrous Reagents & Solvents? Purity->SM_Water SM_Acid Precursor Free of Furoic Acid? Purity->SM_Acid Base_Choice Correct Base? (e.g., NaOMe) Conditions->Base_Choice Base_Stoich Stoichiometric Base? (>=1 eq.) Conditions->Base_Stoich Temp Optimal Temperature? Conditions->Temp Time Sufficient Reaction Time? (Monitor by TLC) Conditions->Time Quench Proper Quenching? (Acidification) Workup->Quench Purify Losses During Purification? Workup->Purify

Caption: Troubleshooting logic for low yield in condensation reactions.

General Experimental Workflow

Experimental_Workflow A 1. Setup (Dry Glassware, Inert Atmosphere) B 2. Reagent Addition (Controlled Temp) A->B Add Base & Reactants C 3. Reaction (Stirring, Monitor by TLC) B->C Stir & Monitor D 4. Quench (Acid Workup) C->D Reaction Complete E 5. Extraction (Separate Product) D->E Neutralize F 6. Purification (Distillation or Chromatography) E->F Crude Product

References

Technical Support Center: Methyl 2-furoylacetate Reactions in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-furoylacetate under acidic conditions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using this compound in the presence of an acid catalyst?

A1: The three main side reactions to consider are:

  • Acid-Catalyzed Polymerization: Furan derivatives are susceptible to polymerization in the presence of strong acids, which results in the formation of dark-colored, often insoluble, polymeric byproducts.[1] This is frequently observed as a darkening of the reaction mixture.

  • Acid-Catalyzed Ring-Opening: The furan ring can undergo acid-catalyzed cleavage, particularly in the presence of nucleophiles like water. This leads to the formation of acyclic 1,4-dicarbonyl compounds.[1]

  • Ester Hydrolysis: The methyl ester group can be hydrolyzed back to the corresponding carboxylic acid (2-furoic acid) under acidic conditions, especially with an excess of water. This is a reversible reaction that can reduce the yield of the desired product.[1]

Q2: My reaction mixture is turning dark brown or black. What is causing this?

A2: A significant color change to dark brown or black is a strong indicator of acid-catalyzed polymerization of the furan ring.[1] This is a common issue with furan-containing compounds in the presence of strong acids. The formation of these polymeric materials can contaminate your product and reduce your yield.

Q3: I am observing a lower than expected yield of my target product, and I suspect a side reaction. How can I identify the major byproduct?

A3: To identify the major byproducts, you can use analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of your reaction mixture, including the starting material, desired product, and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structures of the byproducts. For example, the appearance of new aldehydic or ketonic protons in the 1H NMR spectrum could indicate ring-opening.

  • Mass Spectrometry (MS): MS can be used to determine the molecular weights of the byproducts, aiding in their identification.

Troubleshooting Guides

Issue 1: Formation of Dark Polymeric Byproducts

Symptoms:

  • The reaction mixture turns dark brown or black.

  • An insoluble, tar-like substance forms.

  • Difficulty in isolating the desired product.

Probable Cause:

  • Acid-catalyzed polymerization of the furan ring.

Solutions:

  • Reduce Acid Concentration: Use the lowest effective concentration of the acid catalyst.

  • Use a Milder Acid: Consider replacing strong acids like sulfuric acid with a milder alternative, such as a solid acid catalyst (e.g., Amberlyst resin) or a weaker Brønsted acid.

  • Lower the Reaction Temperature: Polymerization is often accelerated at higher temperatures. Running the reaction at a lower temperature can help minimize this side reaction.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can sometimes promote side reactions.

Issue 2: Low Yield Due to Suspected Ring-Opening

Symptoms:

  • Lower than expected yield of the desired furan-containing product.

  • Presence of unexpected peaks in HPLC or NMR analysis, potentially corresponding to dicarbonyl compounds.

Probable Cause:

  • Acid-catalyzed ring-opening of the furan moiety.

Solutions:

  • Control Water Content: Minimize the amount of water in the reaction mixture. If water is a necessary reagent, consider adding it slowly or using a biphasic system to control its concentration in the organic phase.

  • Optimize Reaction Time: Prolonged exposure to acidic conditions can increase the extent of ring-opening. Monitor the reaction progress and stop it as soon as the starting material is consumed.

  • Choice of Acid: The nature of the acid can influence the rate of ring-opening. Experiment with different acid catalysts to find one that promotes the desired reaction while minimizing ring cleavage.

Issue 3: Presence of 2-Furoic Acid in the Product Mixture

Symptoms:

  • A significant amount of 2-furoic acid is detected in the final product mixture.

  • The pH of the aqueous phase after workup is lower than expected.

Probable Cause:

  • Hydrolysis of the methyl ester back to the carboxylic acid.

Solutions:

  • Remove Water: If water is a byproduct of the reaction, consider using a Dean-Stark apparatus or adding a dehydrating agent to remove it as it forms, thus shifting the equilibrium towards the ester.

  • Use an Excess of Alcohol: If the reaction is an esterification, using a large excess of methanol can help drive the equilibrium towards the formation of the methyl ester.

  • Modify Workup Procedure: During the aqueous workup, minimize the contact time with acidic aqueous layers. Neutralize the reaction mixture promptly.

Quantitative Data Summary

The following table provides illustrative data on how reaction conditions can affect the product distribution in a hypothetical acid-catalyzed reaction of this compound. Note: This data is for exemplary purposes to demonstrate trends and is not based on a specific literature report.

CatalystAcid Conc. (mol%)Temperature (°C)Reaction Time (h)Desired Product Yield (%)Polymerization Byproduct (%)Ring-Opened Product (%)2-Furoic Acid (%)
H₂SO₄1080124535155
H₂SO₄250127510105
Amberlyst-1520 (w/w%)802485555
p-TsOH5601880875

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in Acid-Catalyzed Reactions of this compound
  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • If using a solid acid catalyst, dry it in a vacuum oven according to the manufacturer's instructions.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a setup for low-temperature reaction), add this compound and the anhydrous solvent under an inert atmosphere.

    • If the other reactant is a solid, add it at this stage. If it is a liquid, add it via syringe.

  • Catalyst Addition and Reaction:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) before adding the acid catalyst.

    • Add the acid catalyst dropwise (if liquid) or in portions (if solid) to control any initial exotherm.

    • Stir the reaction at the optimized temperature.

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or HPLC.

    • Aim to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.

  • Workup:

    • Quench the reaction by pouring it into a cold, saturated solution of a weak base (e.g., sodium bicarbonate).

    • Extract the product into a suitable organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.

Visualizations

Side_Reactions cluster_conditions Acidic Conditions MFA This compound DesiredProduct Desired Product MFA->DesiredProduct Main Reaction Polymer Polymerization MFA->Polymer Side Reaction RingOpened Ring-Opening MFA->RingOpened Side Reaction Hydrolysis Hydrolysis MFA->Hydrolysis Side Reaction Acid H+ Dicarbonyl 1,4-Dicarbonyl Compound RingOpened->Dicarbonyl FuroicAcid 2-Furoic Acid Hydrolysis->FuroicAcid

Caption: Major reaction pathways for this compound under acidic conditions.

Troubleshooting_Workflow Start Low Yield or Impure Product Observation Observe Reaction Mixture Start->Observation DarkColor Dark Brown/Black Color? Observation->DarkColor FuroicAcidCheck 2-Furoic Acid Detected (e.g., by TLC/HPLC)? DarkColor->FuroicAcidCheck No Polymerization Probable Cause: Polymerization DarkColor->Polymerization Yes OtherByproduct Other Byproducts Detected? FuroicAcidCheck->OtherByproduct No Hydrolysis Probable Cause: Ester Hydrolysis FuroicAcidCheck->Hydrolysis Yes RingOpening Probable Cause: Ring-Opening OtherByproduct->RingOpening Yes SolutionPoly Solution: - Lower Temperature - Use Milder Acid - Reduce Acid Conc. Polymerization->SolutionPoly SolutionHydrolysis Solution: - Remove Water - Anhydrous Conditions Hydrolysis->SolutionHydrolysis SolutionRingOpening Solution: - Minimize Water - Shorter Reaction Time RingOpening->SolutionRingOpening

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Managing Impurities in the Synthesis of Methyl 2-furoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 2-furoylacetate. The synthesis, a Claisen condensation of methyl 2-furoate with methyl acetate, is a fundamental carbon-carbon bond-forming reaction. However, like any chemical transformation, it is prone to side reactions and impurities that can affect yield and purity. This guide offers practical advice to identify, manage, and minimize these impurities.

Frequently Asked questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is achieved through a crossed Claisen condensation.[1] In this reaction, methyl acetate is deprotonated by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl 2-furoate.[1] The subsequent loss of a methoxide group yields the desired β-keto ester, this compound.

Q2: What are the most common impurities I should expect in this synthesis?

The most prevalent impurities in the synthesis of this compound include:

  • Methyl Acetoacetate: This is the product of the self-condensation of methyl acetate, the enolizable ester in the reaction.[2]

  • Unreacted Starting Materials: Residual methyl 2-furoate and methyl acetate may be present if the reaction does not go to completion.

  • Base-Induced Hydrolysis Products: If any water is present, the strong base can hydrolyze the ester functionalities of both the starting materials and the product, leading to the formation of 2-furoic acid and acetic acid.

  • Products of Furan Ring Opening: Under harsh basic conditions, the furan ring of methyl 2-furoate or the product can be susceptible to ring-opening reactions, leading to various degradation products.[3]

Q3: How can I monitor the progress of the reaction to minimize incomplete conversion?

Reaction progress can be effectively monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of the starting materials (methyl 2-furoate) and the appearance of the product.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a more detailed analysis, allowing for the separation and identification of starting materials, the desired product, and volatile impurities.[3]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR of a small aliquot from the reaction mixture can be used to determine the relative ratios of starting materials and product, thus assessing the extent of the reaction.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: The reaction may not have reached equilibrium or completion. 2. Self-condensation of methyl acetate: The enolate of methyl acetate reacts with another molecule of methyl acetate instead of methyl 2-furoate.[5] 3. Hydrolysis of esters: Presence of moisture in the reactants or solvent leads to the hydrolysis of starting materials and/or product.[6] 4. Suboptimal base: The chosen base may not be strong enough to efficiently generate the enolate of methyl acetate.1. Increase reaction time or temperature (monitor by TLC or GC to avoid degradation). 2. Slowly add methyl acetate to a mixture of the base and methyl 2-furoate. This keeps the concentration of the methyl acetate enolate low, favoring the cross-condensation.[5] 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). If using an alkoxide, use sodium methoxide to avoid transesterification.
High Levels of Methyl Acetoacetate Impurity Predominant self-condensation of methyl acetate: This is favored when the concentration of the methyl acetate enolate is high.Control the stoichiometry and order of addition. Use a slight excess of methyl 2-furoate and add the methyl acetate slowly to the reaction mixture containing the base and methyl 2-furoate.[5]
Presence of 2-Furoic Acid in the Final Product Hydrolysis during reaction or workup: Moisture in the reaction or acidic/basic conditions during the workup can lead to the hydrolysis of methyl 2-furoate or the product.Use anhydrous reaction conditions. During the workup, neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic aqueous solutions. An aqueous wash with a mild base like sodium bicarbonate can help remove acidic impurities.[7]
Dark Brown or Tarry Reaction Mixture Degradation of the furan ring: Furan rings can be unstable under strongly basic conditions and elevated temperatures, leading to polymerization or other decomposition pathways.[3]Use milder reaction conditions. Consider lowering the reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen Condensation

Materials:

  • Methyl 2-furoate

  • Methyl acetate (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: All glassware should be thoroughly oven-dried and assembled under a nitrogen or argon atmosphere. To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous diethyl ether.

  • Enolate Formation: Slowly add anhydrous methyl acetate (2-3 equivalents) to the stirred suspension of sodium hydride in diethyl ether at 0 °C (ice bath).

  • Condensation: After the initial effervescence ceases, slowly add methyl 2-furoate (1 equivalent) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench any unreacted sodium hydride by the slow addition of ethanol, followed by water. Acidify the mixture to a pH of approximately 5-6 with 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation.

Data Presentation

Table 1: Common Impurities and their Identification

Impurity Typical Analytical Signature (¹H NMR) Confirmation Method
This compound (Product)Singlet around 3.7-3.9 ppm (methyl ester), signals in the aromatic region for the furan ring, and a singlet for the methylene group adjacent to the two carbonyls.GC-MS, ¹³C NMR
Methyl 2-furoate (Starting Material)Singlet around 3.8-4.0 ppm (methyl ester), characteristic furan ring protons.[8]Comparison with authentic sample by GC or TLC.
Methyl Acetate (Starting Material)Two singlets, one for the methyl group adjacent to the carbonyl and one for the methoxy group.[9]Volatile, can be identified by GC-MS.
Methyl Acetoacetate (Self-condensation Product)Characteristic signals for the acetyl methyl group, the methylene group, and the ester methyl group.GC-MS, comparison with a standard.
2-Furoic Acid (Hydrolysis Product)Absence of the methyl ester singlet, presence of a broad carboxylic acid proton signal.Water-soluble, can be removed by a basic wash.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low Yield of This compound check_reaction Analyze crude reaction mixture (TLC, GC-MS, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products High level of side products? incomplete->side_products No optimize_conditions Increase reaction time/temperature. Ensure strong enough base. incomplete->optimize_conditions Yes self_condensation Predominant Methyl Acetoacetate? side_products->self_condensation Yes check_workup Review workup procedure for product loss. side_products->check_workup No degradation Dark/Tarry Mixture? self_condensation->degradation No optimize_addition Slowly add methyl acetate to base and methyl 2-furoate. self_condensation->optimize_addition Yes milder_conditions Lower reaction temperature. Use inert atmosphere. degradation->milder_conditions Yes degradation->check_workup No final_product Improved Yield and Purity optimize_conditions->final_product optimize_addition->final_product milder_conditions->final_product check_workup->final_product

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Impurity Formation Pathways

Impurity Formation cluster_reactants Reactants cluster_products Products & Impurities Methyl 2-furoate Methyl 2-furoate product This compound (Desired Product) Methyl 2-furoate->product + Methyl acetate enolate impurity2 2-Furoic Acid (Hydrolysis) Methyl 2-furoate->impurity2 + H2O/Base impurity3 Degradation Products Methyl 2-furoate->impurity3 Harsh Conditions Methyl acetate Methyl acetate Methyl acetate->product impurity1 Methyl Acetoacetate (Self-condensation) Methyl acetate->impurity1 Self-condensation product->impurity2 + H2O/Base

Caption: Potential impurity formation pathways from starting materials.

References

Technical Support Center: Optimizing Reaction Conditions for Furan Ring Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on maintaining the integrity of the furan ring during chemical synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments involving furan-containing compounds.

Problem 1: Degradation of Furan Ring During Acidic Reaction or Workup

Symptoms:

  • Low yield of the desired furan-containing product.

  • Formation of a dark-colored, insoluble polymeric material.[1]

  • Appearance of unexpected side products, such as linear dicarbonyl compounds.[1]

Root Cause Analysis: The furan ring is highly susceptible to degradation under acidic conditions through a process known as acid-catalyzed ring opening.[1] The mechanism is initiated by the protonation of the furan ring, which is the rate-limiting step. Protonation at the α-carbon (adjacent to the oxygen atom) is energetically more favorable. This creates a reactive intermediate that is susceptible to nucleophilic attack, often by water in aqueous solutions, leading to the formation of dihydrofuranol intermediates. Subsequent protonation and cleavage of the C-O bond result in the opening of the ring to form acyclic dicarbonyl compounds. In some instances, these reactive intermediates can also initiate polymerization.[1]

Solutions:

  • Modify pH: Employ the mildest possible acidic conditions. If your reaction tolerates it, maintaining a pH between 5 and 10 is ideal for furan stability at moderate temperatures.[1]

  • Lower Temperature: Perform the reaction and workup at the lowest practical temperature, as higher temperatures accelerate the degradation process.

  • Reduce Exposure Time: Minimize the duration that your furan-containing compound is exposed to acidic conditions.

  • Solvent Choice: The use of polar aprotic solvents, such as dimethylformamide (DMF), has been shown to have a strong stabilizing effect on furan derivatives.[1][2]

  • Structural Modification (for drug design): Incorporating strong electron-withdrawing groups onto the furan ring can significantly enhance its stability in acidic media.[1]

  • Use of Protecting Groups: Temporarily protect the furan ring via a Diels-Alder reaction to form an oxanorbornene adduct. The furan ring can be regenerated later through a retro-Diels-Alder reaction, typically by heating.

Acid_Catalyzed_Ring_Opening Furan Furan Ring ProtonatedFuran Protonated Furan (Reactive Intermediate) Furan->ProtonatedFuran H⁺ (Rate-limiting) NucleophilicAttack Nucleophilic Attack (e.g., by H₂O) ProtonatedFuran->NucleophilicAttack Polymerization Polymerization ProtonatedFuran->Polymerization Initiates Dihydrofuranol Dihydrofuranol Intermediate NucleophilicAttack->Dihydrofuranol RingOpening Ring Opening Dihydrofuranol->RingOpening H⁺ Dicarbonyl 1,4-Dicarbonyl Compound RingOpening->Dicarbonyl

Figure 1. Mechanism of acid-catalyzed furan ring opening.
Problem 2: Unexpected Side Reactions During Electrophilic Substitution (e.g., Friedel-Crafts Acylation)

Symptoms:

  • Very low to no yield of the desired acylated furan.

  • Significant formation of black, intractable polymer.

Root Cause Analysis: Standard Friedel-Crafts conditions, particularly with strong Lewis acids like AlCl₃, are often too harsh for the acid-sensitive furan ring, leading to extensive polymerization and decomposition. Electron-releasing substituents on the furan ring can worsen this issue by increasing the ring's reactivity.

Solutions:

  • Use Milder Catalysts: Opt for milder Lewis acids such as ZnCl₂, BF₃·OEt₂, or Brønsted acids like phosphoric acid.

  • Control Temperature: Carry out the reaction at low temperatures to minimize polymerization.

  • Alternative Synthetic Routes: Consider functionalizing the furan ring via lithiation followed by quenching with an electrophile, which avoids acidic conditions altogether.

Troubleshooting_Friedel_Crafts Start Low yield in Furan Friedel-Crafts Acylation? HarshConditions Are you using a strong Lewis acid (e.g., AlCl₃)? Start->HarshConditions Check Conditions UseMilderCatalyst Solution: Use milder catalyst (e.g., ZnCl₂, BF₃·OEt₂) HarshConditions->UseMilderCatalyst Yes HighTemp Is the reaction temperature high? HarshConditions->HighTemp No UseMilderCatalyst->HighTemp LowerTemp Solution: Perform reaction at low temperature HighTemp->LowerTemp Yes AlternativeRoute Consider Alternative: Lithiation followed by quenching with electrophile HighTemp->AlternativeRoute No, or if still failing

Figure 2. Troubleshooting workflow for furan Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the furan ring in acidic versus basic conditions?

A1: The furan ring is notably unstable in acidic conditions, where it is susceptible to acid-catalyzed hydrolysis and ring-opening.[1] The process is often initiated by protonation at the α-carbon.[1] This instability can lead to polymerization or the formation of degradation products. While less extensively documented, furan rings are generally more stable in neutral to basic conditions. However, degradation can still occur under strongly basic conditions, and the stability is highly dependent on the specific substituents present on the furan ring.[2]

Q2: How do substituents on the furan ring affect its stability?

A2: Substituents have a significant impact on the stability of the furan ring.

  • Electron-withdrawing groups (EWGs): Groups like nitro or carboxylates decrease the ring's electron density. This deactivates the ring towards electrophilic substitution but significantly increases its stability against acid-induced degradation.[1]

  • Electron-donating groups (EDGs): Groups like alkyls increase the electron density of the ring, making it more reactive towards electrophiles but also more susceptible to acid-catalyzed polymerization and ring-opening.

Q3: Will common reducing agents like NaBH₄ or LiAlH₄ affect the furan ring?

A3: Generally, the furan ring is stable to common hydride reducing agents under conditions typically used to reduce other functional groups.

  • Sodium borohydride (NaBH₄): This is a mild reducing agent primarily used for the reduction of aldehydes and ketones. It does not typically reduce esters, amides, or aromatic systems. Therefore, the furan ring is expected to be stable to NaBH₄.

  • Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent capable of reducing esters, carboxylic acids, and amides. However, it does not typically reduce isolated carbon-carbon double bonds or stable aromatic rings like benzene. While more reactive than NaBH₄, LiAlH₄ is not expected to reduce the furan ring under standard conditions.

Q4: My furan-containing compound is sensitive to air. What is happening?

A4: Furan and its derivatives can be susceptible to oxidation in the presence of air and light. This can lead to the formation of peroxides and other oxidation products, which may be unstable and can contribute to the formation of polymeric "gums". It is often advisable to handle and store furan-containing compounds under an inert atmosphere (e.g., nitrogen or argon) and to protect them from light.

Q5: How can I temporarily protect the furan ring during a reaction?

A5: The Diels-Alder reaction is an effective strategy for the temporary protection of a furan ring. The furan acts as a diene and reacts with a suitable dienophile (e.g., maleimide) to form a stable oxanorbornene adduct. This adduct masks the diene character of the furan, protecting it from reactions like electrophilic attack. The furan ring can be regenerated by a retro-Diels-Alder reaction, which is typically induced by heating.[3][4] The reversibility of this reaction makes it a useful protecting group strategy.[3]

Quantitative Data Summary

The stability of the furan ring is highly dependent on the specific compound and the reaction conditions. The following tables provide a summary of available quantitative and semi-quantitative data.

Table 1: Stability of Furan Derivatives in Aqueous Solution at Various pH Values

CompoundpHConditionObservationReference
5-(hydroxymethyl)furfural (HMF)2 - 12Aqueous solutionRelatively low degree of conversion[2]
5-(hydroxymethyl)furfural (HMF)> 12Aqueous solution (strongly basic)Complete degradation[2]
2,5-bis(hydroxymethyl)furan (BHMF)0 - 14Aqueous solutionInverse dependence of conversion on pH (more stable at higher pH)[2]

Table 2: Kinetic Data for the Decomposition of Furan and its Derivatives

ReactionCompoundConditionsRate Constant (k)Activation Energy (Ea)Reference
Acid-Catalyzed HydrolysisFuranAqueous HClO₄, 25 °CFirst-order, linear with H₀ acidity functionNot specified[5]
Acid-Catalyzed Hydrolysis2,5-DimethylfuranAqueous HClO₄, 25 °CFirst-order, linear with H₀ acidity functionNot specified[5]
Acid-Catalyzed Decomposition2-HydroxyacetylfuranAqueous H₂SO₄First-order in substrate and acid98.7 ± 2.2 kJ/mol[6]
Acid-Catalyzed Decomposition2-HydroxyacetylfuranAqueous HCl, 170 °C0.23 M⁻¹ min⁻¹Not specified[6]
Ozonolysis2-Furoic AcidAqueous, 298 K1.22 x 10⁵ M⁻¹ s⁻¹Not specified[7]
OzonolysisFuran-2,5-dicarboxylic acidAqueous, 298 K2.22 x 10³ M⁻¹ s⁻¹Not specified[7]

Experimental Protocols

Protocol 1: General Procedure for Assessing Furan Stability at a Given pH

This protocol outlines a general method for evaluating the stability of a furan-containing compound under specific pH conditions.

Materials:

  • Furan-containing compound

  • Buffer solutions at desired pH values (e.g., pH 2, 4, 7, 9, 12)

  • A stable solvent for the stock solution (e.g., acetonitrile or DMF)

  • Analytical instrument (e.g., HPLC, GC-MS)

Procedure:

  • Preparation of Solutions: Prepare buffer solutions for the desired pH range. Prepare a concentrated stock solution of your furan-containing compound in a stable solvent.

  • Reaction Setup: In separate vials, add a known volume of the stock solution to each buffer solution to achieve a final concentration suitable for analysis.

  • Incubation: Incubate the vials at a constant temperature (e.g., 25 °C or 50 °C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching (if necessary): Quench the reaction by neutralizing the aliquot or diluting it in a mobile phase.

  • Analysis: Analyze the samples by a suitable chromatographic method to determine the concentration of the remaining furan-containing compound.

  • Data Analysis: Plot the concentration of the compound versus time to determine the rate of degradation at each pH.

Protocol 2: Lithiation of Furan for C-2 Functionalization

This protocol describes the metalation of furan at the C-2 position, followed by quenching with an electrophile, as an alternative to acid-catalyzed reactions.

Materials:

  • Furan (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., Chlorotrimethylsilane, TMSCl)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Under a positive pressure of nitrogen, add anhydrous THF to the flask.

  • Cool the flask to -20 °C using an appropriate cooling bath.

  • Add furan (1.0 eq.) to the cooled THF.

  • Slowly add n-BuLi (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -15 °C.

  • Stir the resulting solution at -20 °C for 1 hour. A pale yellow slurry of 2-furyllithium may form.

  • Cool the mixture to -78 °C (dry ice/acetone bath).

  • Slowly add the electrophile (e.g., TMSCl, 1.1 eq.) dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 3: Diels-Alder Protection of a Furan Ring

This protocol provides a general procedure for the protection of a furan derivative using maleimide as the dienophile.

Materials:

  • Furan-containing compound (the diene)

  • N-Phenylmaleimide (the dienophile)

  • Solvent (e.g., toluene or xylenes)

Procedure:

  • In a round-bottom flask, dissolve the furan-containing compound (1.0 eq.) and N-phenylmaleimide (1.0-1.2 eq.) in the chosen solvent.

  • Heat the reaction mixture at a temperature that promotes the forward reaction without significant retro-Diels-Alder reaction (e.g., 80-110 °C). The optimal temperature will depend on the specific substrates.

  • Monitor the reaction progress by TLC or NMR until the starting furan is consumed.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the resulting cycloadduct by crystallization or column chromatography.

Deprotection (Retro-Diels-Alder):

  • Dissolve the purified cycloadduct in a high-boiling solvent.

  • Heat the solution to a temperature that favors the retro-Diels-Alder reaction (typically >110-150 °C).[3]

  • The regenerated furan can be used in situ for a subsequent reaction or isolated, depending on its volatility and stability.

References

Removal of unreacted starting materials in Methyl 2-furoylacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials in the synthesis of Methyl 2-furoylacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the typical starting materials?

A1: The most prevalent laboratory synthesis of this compound is the Claisen condensation reaction. This reaction involves the base-catalyzed condensation of Methyl 2-furoate with Methyl acetate. Therefore, the primary unreacted starting materials to be removed during purification are Methyl 2-furoate and Methyl acetate.

Q2: I have a crude reaction mixture containing this compound. How do I choose the best purification method?

A2: The choice of purification method depends on the physical properties of the product and the unreacted starting materials. A comparison of their boiling points and solubilities will guide your decision. For instance, the significant difference in boiling points between Methyl acetate and this compound makes distillation a viable option for removing the more volatile Methyl acetate. Column chromatography is effective for separating compounds with different polarities.

Q3: My final product is a dark oil, what could be the cause?

A3: The formation of a dark-colored product can be due to side reactions, such as self-condensation of the starting esters or decomposition of the furan ring under the reaction conditions. Purification via column chromatography can help in separating these colored impurities from the desired product.

Q4: After an aqueous work-up, I am having trouble with emulsions. What should I do?

A4: Emulsions can form during the extraction process, especially if basic solutions are used. To break up an emulsion, you can try adding a saturated solution of sodium chloride (brine) or small amounts of a different organic solvent. Gentle swirling of the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of your product can be assessed using several analytical techniques. Thin-layer chromatography (TLC) can give a quick indication of the number of components in your sample. For a more quantitative assessment, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended. The structure and purity can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: Physical Properties of Reactants and Product

The following table summarizes the key physical properties of this compound and the typical unreacted starting materials. This data is essential for selecting and optimizing purification protocols.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Solubility
This compound C₈H₈O₄168.15236.9 @ 760 mmHg[1]1.2[1]Soluble in many organic solvents.
Methyl 2-furoate C₆H₆O₃126.11181-182 @ 760 mmHg[2][3]1.179 @ 25°C[4]Slightly soluble in water; soluble in methanol and chloroform.[5]
Methyl acetate C₃H₆O₂74.0856.9 @ 760 mmHg[6][7]0.932 @ 20°C[8]~25% in water at 20°C; miscible with most organic solvents.[6][8]

Experimental Protocols

Below are detailed methodologies for common purification techniques to remove unreacted Methyl 2-furoate and Methyl acetate from the final product, this compound.

Protocol 1: Removal of Unreacted Methyl Acetate by Distillation

This protocol is suitable for the initial removal of the highly volatile Methyl acetate from the crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Round-bottom flask

  • Distillation apparatus (distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry.

  • Transfer the crude reaction mixture to the round-bottom flask.

  • Slowly heat the mixture using the heating mantle.

  • Collect the fraction that distills at or near the boiling point of Methyl acetate (57 °C at atmospheric pressure).

  • Continue distillation until the temperature begins to rise significantly, indicating that most of the Methyl acetate has been removed.

  • The remaining residue in the distillation flask will be enriched with the higher-boiling this compound and Methyl 2-furoate. This mixture can be further purified by column chromatography.

Protocol 2: Purification by Column Chromatography

This method is effective for separating this compound from unreacted Methyl 2-furoate and other non-volatile impurities.

Materials:

  • Crude product (after removal of volatile solvents/reactants)

  • Silica gel (for column chromatography)

  • Eluent: A mixture of non-polar and polar organic solvents (e.g., hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the chromatography column and allow it to pack evenly.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried silica with the adsorbed sample to the top of the prepared column.

  • Elute the Column:

    • Begin eluting the column with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to facilitate the separation of the compounds.

  • Collect and Analyze Fractions:

    • Collect the eluent in fractions.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure this compound.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Purification start Crude Reaction Mixture check_volatiles Presence of highly volatile starting materials (e.g., Methyl Acetate)? start->check_volatiles distillation Perform Distillation check_volatiles->distillation Yes residue Residue containing product and less volatile impurities check_volatiles->residue No distillation->residue check_purity Check purity by TLC/GC residue->check_purity pure Pure this compound check_purity->pure Pure column_chromatography Perform Column Chromatography check_purity->column_chromatography Impure analyze_fractions Analyze fractions by TLC column_chromatography->analyze_fractions combine_pure Combine pure fractions and evaporate solvent analyze_fractions->combine_pure combine_pure->pure

Caption: A flowchart outlining the decision-making process for purifying this compound.

Purification Method Selection Guide

PurificationSelection Purification Method Selection Based on Impurity Properties impurity Unreacted Starting Material property_check What is the primary physical property difference from the product? impurity->property_check boiling_point Significant difference in Boiling Point property_check->boiling_point Volatility polarity Difference in Polarity property_check->polarity Polarity distillation Distillation boiling_point->distillation column_chromatography Column Chromatography polarity->column_chromatography

References

Validation & Comparative

A Comparative Guide to the NMR and Mass Spectrometry Analysis of Methyl 2-Furoylacetate and Its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of Methyl 2-furoylacetate and its derivatives. Given the importance of β-keto esters as intermediates in organic synthesis, this document offers a detailed examination of their spectroscopic characterization, supported by experimental data from analogous compounds and detailed analytical protocols.

Introduction to this compound

This compound is a β-keto ester featuring a furan ring, a structural motif present in many biologically active compounds. The presence of the β-keto ester functionality introduces the fascinating phenomenon of keto-enol tautomerism, which significantly influences its reactivity and spectroscopic properties. Accurate characterization of this compound and its reaction products is therefore crucial for process optimization and quality control in synthetic and medicinal chemistry. This guide will delve into the nuances of NMR and MS analysis for this class of compounds.

Synthesis of this compound and Derivatives

This compound can be synthesized via a Claisen condensation reaction between methyl 2-furoate and methyl acetate. The reaction is typically base-catalyzed, using a non-nucleophilic base such as sodium hydride or a sodium alkoxide.

  • Reaction Scheme: Methyl 2-furoate + Methyl acetate → this compound

Derivatives of this compound are often prepared through reactions at the active methylene group (the carbon flanked by the two carbonyl groups) or via nucleophilic attack on the carbonyl carbons.

NMR Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, particularly for characterizing the keto-enol tautomerism. In solution, this compound exists as an equilibrium mixture of the keto and enol forms.

Keto-Enol Tautomerism

The interconversion between the keto and enol tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form. The equilibrium position is dependent on factors such as solvent polarity, temperature, and concentration.

dot

Caption: Keto-enol tautomerism of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound will show distinct signals for both the keto and enol forms. The relative integration of these signals can be used to determine the keto-enol ratio. Below is a table of expected chemical shifts based on the analysis of similar β-keto esters and furan derivatives.

Assignment Keto Form (δ, ppm) Enol Form (δ, ppm) Multiplicity
Furan H5~7.60~7.58dd
Furan H3~7.20~7.18dd
Furan H4~6.52~6.50dd
-OCH₃~3.75~3.75s
-CH₂- (α-protons)~3.90-s
=CH- (vinylic)-~5.80s
-OH (enolic)-~12.5br s

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is extrapolated from known values for methyl 2-furoate and ethyl acetoacetate.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will also display separate signals for the keto and enol tautomers.

Assignment Keto Form (δ, ppm) Enol Form (δ, ppm)
C=O (keto)~200-
C=O (ester)~165~170
Furan C2~145~144
Furan C5~147~146
Furan C3~118~117
Furan C4~112~112
-OCH₃~52~52
-CH₂- (α-carbon)~50-
=CH- (vinylic)-~98
=C-OH (enolic)-~180

Note: Chemical shifts are approximate and based on analogous compounds.

Mass Spectrometry Analysis

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound and its products. Electron ionization (EI) is a common method for volatile compounds like esters.

Fragmentation Pattern of this compound

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation is often dictated by the cleavage of bonds adjacent to the carbonyl groups and the furan ring.

m/z Proposed Fragment Notes
168[M]⁺Molecular Ion
137[M - OCH₃]⁺Loss of the methoxy group
125[M - COCH₃]⁺Loss of the acetyl group
95[Furoyl Cation]⁺Characteristic fragment for 2-furoyl compounds
43[CH₃CO]⁺Acetyl cation

Note: These are predicted fragmentation patterns. Actual spectra may vary based on ionization conditions.

Comparison with Alternative Analytical Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information.

Technique Application Advantages Limitations
Infrared (IR) Spectroscopy Identification of functional groupsQuick and non-destructiveProvides limited structural information
Gas Chromatography (GC) Separation and quantificationHigh resolution for volatile compoundsRequires thermal stability of the analyte
High-Performance LiquidChromatography (HPLC) Separation and quantification of lessvolatile derivativesWide applicabilityLower resolution than GC for some compounds

Experimental Protocols

NMR Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Homogenization: Gently shake the NMR tube to ensure a homogeneous solution.

  • Analysis: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. The choice of solvent can influence the keto-enol equilibrium, so it should be reported with the data.

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., HP-5MS). A typical temperature program might start at 50°C and ramp up to 250°C.

  • Mass Spectrometry: As the separated components elute from the GC column, they are ionized (e.g., by electron ionization) and the mass-to-charge ratios of the resulting ions are detected.

Mandatory Visualizations

dot

Caption: Chemical structure of this compound.

reaction_pathway start This compound step1 Deprotonation (e.g., NaH) start->step1 intermediate Enolate Intermediate step1->intermediate step2 Nucleophilic Attack (e.g., Alkyl Halide) intermediate->step2 product Alkylated Product step2->product

Caption: A typical analytical workflow for the characterization of this compound products.

A Comparative Analysis of Methyl 2-Furoylacetate and Ethyl 2-Furoylacetate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and molecular architectures. Among the versatile intermediates, β-keto esters derived from furan carboxílicos acids, such as Methyl 2-furoylacetate and Ethyl 2-furoylacetate, are of significant interest due to the presence of the furan moiety, a common scaffold in pharmaceuticals. This guide provides an objective comparison of the reactivity of these two closely related compounds, supported by established principles of organic chemistry and supplemented with detailed experimental protocols for their synthesis.

Executive Summary

This compound and Ethyl 2-furoylacetate, while structurally similar, are expected to exhibit nuanced differences in their reactivity, primarily governed by the steric and electronic properties of the methyl versus the ethyl ester group. In general, This compound is anticipated to be slightly more reactive in reactions involving nucleophilic attack at the ester carbonyl and in base-mediated enolate formation due to the smaller steric profile of the methoxy group compared to the ethoxy group. This can translate to faster reaction rates and potentially higher yields under certain conditions. However, the electronic donating effect of the ethyl group, while minimal, could slightly influence the acidity of the α-protons and the stability of the corresponding enolate.

Comparative Data

ParameterThis compoundEthyl 2-furoylacetateRationale
Steric Hindrance at Ester Carbonyl LowerHigherThe methyl group is sterically smaller than the ethyl group, allowing for easier nucleophilic attack.
Rate of Enolate Formation (Kinetic) Expected to be slightly fasterExpected to be slightly slowerLess steric hindrance from the methoxy group may facilitate faster deprotonation of the α-carbon.
Enolate Stability (Thermodynamic) Slightly less stableSlightly more stableThe ethyl group is slightly more electron-donating than the methyl group, which can marginally stabilize the enolate.
Keto-Enol Equilibrium Predominantly in the keto form, with a certain percentage of the enol tautomer.[1][2][3]Predominantly in the keto form, with a similar percentage of the enol tautomer to the methyl ester.[1][2][3]The equilibrium is influenced by factors like solvent and temperature, but the difference between the methyl and ethyl ester is expected to be minor.[4]
Susceptibility to Hydrolysis Expected to be slightly higherExpected to be slightly lowerThe less sterically hindered carbonyl group of the methyl ester is more accessible to water molecules.[5]

Theoretical Framework for Reactivity Comparison

The reactivity of β-keto esters like Methyl and Ethyl 2-furoylacetate is centered around two main features: the electrophilicity of the carbonyl carbons and the acidity of the α-protons, which leads to the formation of a nucleophilic enolate.

Steric Effects

The primary difference between the methyl and ethyl esters is the size of the alkoxy group. The smaller methyl group in this compound presents less steric hindrance to an incoming nucleophile targeting the ester carbonyl. This would suggest a faster rate of reaction in processes such as hydrolysis, transesterification, and aminolysis.

Electronic Effects

The ethyl group is slightly more electron-donating (inductive effect) than the methyl group. This subtle electronic difference can influence the reactivity in a few ways:

  • Electrophilicity of the Carbonyl Carbon: The electron-donating nature of the ethyl group can slightly reduce the partial positive charge on the ester carbonyl carbon, making it marginally less electrophilic than in the methyl ester.

  • Acidity of α-Protons: The increased electron density from the ethyl group might slightly decrease the acidity of the α-protons, potentially leading to a slower rate of enolate formation under thermodynamic control.

It is important to note that these electronic effects are generally considered minor compared to the steric influences.

Experimental Protocols

The synthesis of both this compound and Ethyl 2-furoylacetate is typically achieved through a Claisen condensation reaction.[6][7][8] This involves the reaction of the corresponding furoate ester with the appropriate acetate ester in the presence of a strong base.

Protocol 1: Synthesis of this compound

Reaction: Claisen condensation of Methyl 2-furoate with Methyl acetate.

Materials:

  • Methyl 2-furoate

  • Methyl acetate (anhydrous)

  • Sodium methoxide (NaOMe)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add sodium methoxide (1.0 equivalent) and anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a mixture of Methyl 2-furoate (1.0 equivalent) and anhydrous Methyl acetate (2.0 equivalents).

  • Add the ester mixture dropwise to the stirred suspension of sodium methoxide over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture in an ice bath and slowly add 1M HCl with vigorous stirring until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 2-furoylacetate

Reaction: Claisen condensation of Ethyl 2-furoate with Ethyl acetate.

Materials:

  • Ethyl 2-furoate

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide (NaOEt)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Follow the same procedure as for the synthesis of this compound, substituting sodium ethoxide for sodium methoxide, Ethyl 2-furoate for Methyl 2-furoate, and Ethyl acetate for Methyl acetate.

Visualizations

Logical Workflow for Synthesis and Subsequent Reaction

G cluster_synthesis Synthesis via Claisen Condensation cluster_reaction Exemplary Subsequent Reaction Furoate Methyl or Ethyl 2-Furoate Product Methyl or Ethyl 2-Furoylacetate Furoate->Product Electrophile Acetate Methyl or Ethyl Acetate Acetate->Product Nucleophile precursor Base Sodium Methoxide or Sodium Ethoxide Base->Product Catalyst Keto_Ester Methyl or Ethyl 2-Furoylacetate Product->Keto_Ester Enolate Enolate Intermediate Keto_Ester->Enolate Deprotonation Base2 Base Base2->Enolate Alkylated_Product α-Alkylated Product Enolate->Alkylated_Product Nucleophilic Attack Electrophile Electrophile (e.g., R-X) Electrophile->Alkylated_Product

Caption: General workflow for the synthesis of 2-furoylacetate esters and a subsequent alkylation reaction.

Reaction Mechanism: Claisen Condensation

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Acetate R'OCH2C(=O)R'' Enolate ^{-}CH2C(=O)R'' (Enolate) Acetate->Enolate Deprotonation Base ^{-}OR' Base->Enolate Alcohol R'OH Enolate_2 ^{-}CH2C(=O)R'' Furoate Furan-C(=O)OR' Tetrahedral_Intermediate Furan-C(O^{-})(OR')CH2C(=O)R'' Furoate->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Furan-C(O^{-})(OR')CH2C(=O)R'' Enolate_2->Tetrahedral_Intermediate Beta_Keto_Ester Furan-C(=O)CH2C(=O)R'' Tetrahedral_Intermediate_2->Beta_Keto_Ester Elimination Alkoxide ^{-}OR'

Caption: Mechanism of the Claisen condensation for the synthesis of 2-furoylacetate esters.

Conclusion

References

A Comparative Guide to Furan Synthesis: Exploring Alternatives to Methyl 2-furoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the furan scaffold is a cornerstone of many biologically active molecules and pharmaceutical compounds. While Methyl 2-furoylacetate serves as a valuable building block, a diverse array of synthetic strategies exists for the construction of the furan ring, often providing advantages in terms of substrate scope, efficiency, and access to diverse substitution patterns. This guide provides an objective comparison of prominent alternative methods for furan synthesis, supported by experimental data and detailed protocols.

Overview of Key Synthetic Strategies

The synthesis of furans can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed methods. Each approach offers unique advantages and is suited for different synthetic targets.

  • Classical Methods: The Paal-Knorr and Feist-Bénary syntheses are foundational methods that rely on the cyclization of acyclic precursors.

  • Transition-Metal Catalysis: Modern organic synthesis has introduced powerful methods utilizing rhodium, gold, and palladium catalysts, enabling the construction of complex furans with high efficiency and selectivity.

  • Other Notable Methods: Syntheses starting from biomass-derived materials, enol ethers, and acetylenic compounds provide additional strategic avenues to furan derivatives.

Comparative Data of Furan Synthesis Methodologies

The following table summarizes the performance of various furan synthesis methods, offering a direct comparison of their key features and reported yields for representative substrates.

Synthetic RouteKey Starting MaterialsCatalyst/ReagentGeneral Yield RangeKey AdvantagesKey Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsAcid (e.g., H₂SO₄, p-TsOH)[1][2][3]60-95%Straightforward reaction, broad substrate scope for 1,4-dicarbonyls.[1][4]Synthesis of the 1,4-dicarbonyl precursor can be a limitation.[3]
Feist-Bénary Synthesis α-Halo ketones and β-dicarbonyl compoundsBase (e.g., Pyridine, NH₃)[5][6][7]50-80%Utilizes commercially available starting materials, generally mild conditions.[4]Can be influenced by side reactions, may require subsequent decarboxylation.[4][8]
Rhodium-Catalyzed Synthesis Acrylic acids and α-diazocarbonyl compounds[Cp*RhCl₂]₂[9][10]50-90%High functional group tolerance, good yields for trisubstituted furans.[9][10]Rhodium catalyst is expensive.[10]
Gold-Catalyzed Synthesis Propargyl alcohols and alkynesTriazole-gold (TA-Au) and Copper catalysts[11][12]60-95%Broad substrate scope, good to excellent yields for di-, tri-, and tetrasubstituted furans.[11][12]Tertiary propargyl alcohols and internal alkynes show poor reactivity.[12]
Synthesis from Enol Ethers Enol ethers and β-dicarbonyl compoundsMn₃O(OAc)₇[13]70-98% (dihydrofuran)Mild reaction conditions, good yields for the initial dihydrofuran adduct.[13]Two-step process involving subsequent acid-catalyzed elimination.[13]
Biomass-Derived Synthesis Sugars (e.g., fructose, glucose), FurfuralAcid catalysts, various metal catalysts[14][15][16]VariableUtilizes renewable feedstocks.[14]Can involve multiple steps and challenging separations.[14][15]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed, allowing for a practical understanding of their execution.

Paal-Knorr Furan Synthesis: Synthesis of 2,5-Dimethylfuran

Procedure: To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) is added. The mixture is heated to reflux using a Dean-Stark apparatus to facilitate the removal of water. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.[4]

Feist-Bénary Furan Synthesis: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

Procedure: In a flask containing ethanol (30 mL), ethyl acetoacetate (1.30 g, 10 mmol) is dissolved, followed by the addition of pyridine (0.87 g, 11 mmol). To this stirred solution, 2-bromoacetophenone (1.99 g, 10 mmol) is added in portions at room temperature. The resulting mixture is then heated to reflux for 4 hours. After cooling to ambient temperature, the ethanol is evaporated under reduced pressure. The residue is redissolved in diethyl ether (50 mL) and washed with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the furan product.[4]

Rhodium-Catalyzed Synthesis of Trisubstituted Furans

Procedure: A mixture of the acrylic acid (0.2 mmol), the α-diazocarbonyl compound (0.3 mmol), [Cp*RhCl₂]₂ (5 mol %), and CsOAc (0.4 mmol) in THF (1 mL) is stirred at 130 °C for 12 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and eluted with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired furan derivative.[10]

Gold-Catalyzed Synthesis of Substituted Furans from Propargyl Alcohol and Alkyne

Procedure: To a solution of the alkyne (0.2 mmol) and propargyl alcohol (0.4 mmol) in dichloroethane (1.0 mL) are added the triazole-gold (TA-Au) catalyst (1 mol %) and Cu(OTf)₂ (0.5 mol %). The reaction mixture is stirred at 45 °C. Upon completion, as indicated by TLC, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the substituted furan.[12]

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the mechanistic pathways and experimental workflows for the discussed furan synthesis methods.

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product diketone 1,4-Diketone protonation Protonation of Carbonyl diketone->protonation + H⁺ acid Acid Catalyst (H⁺) enolization Enolization protonation->enolization cyclization Intramolecular Nucleophilic Attack enolization->cyclization dehydration1 Dehydration cyclization->dehydration1 - H₂O dehydration2 Second Dehydration dehydration1->dehydration2 - H₂O furan Substituted Furan dehydration2->furan - H⁺ Feist_Benary_Synthesis cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product haloketone α-Halo Ketone alkylation Nucleophilic Substitution (Alkylation) haloketone->alkylation dicarbonyl β-Dicarbonyl Compound enolate_formation Enolate Formation dicarbonyl->enolate_formation + Base base Base enolate_formation->alkylation cyclization Intramolecular Cyclization alkylation->cyclization dehydration Dehydration cyclization->dehydration - H₂O furan Substituted Furan dehydration->furan Rhodium_Catalyzed_Workflow cluster_setup Reaction Setup cluster_process Process cluster_purification Purification reactants Acrylic Acid + α-Diazocarbonyl Compound heating Heat at 130°C for 12h reactants->heating catalyst [Cp*RhCl₂]₂ + CsOAc catalyst->heating solvent THF in Sealed Tube solvent->heating cooling Cool to Room Temperature heating->cooling filtration Filter through Silica Gel cooling->filtration concentration Concentrate Filtrate filtration->concentration chromatography Column Chromatography concentration->chromatography product Trisubstituted Furan chromatography->product Gold_Catalyzed_Pathway cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product propargyl_alcohol Propargyl Alcohol alcohol_addition Alcohol Addition to Alkyne propargyl_alcohol->alcohol_addition alkyne Alkyne alkyne->alcohol_addition catalysts TA-Au + Cu(OTf)₂ catalysts->alcohol_addition rearrangement Saucy-Marbet Rearrangement alcohol_addition->rearrangement cyclization Allene-Ketone Cyclization rearrangement->cyclization furan Substituted Furan cyclization->furan

References

A Comparative Guide to the Structural Validation of Furans Synthesized from β-Dicarbonyl Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous structural confirmation of newly synthesized heterocyclic compounds is a critical step. Furans, prevalent motifs in biologically active molecules, can be synthesized through various methods. This guide provides an objective comparison of standard analytical techniques used to validate the structure of a furan synthesized from a β-dicarbonyl compound, specifically using a proposed Feist-Benary reaction with Methyl 2-furoylacetate as the β-dicarbonyl component. We present supporting data from literature, detailed experimental protocols, and a comparison with alternative synthetic strategies like the Paal-Knorr synthesis.

Proposed Synthesis Pathway: A Feist-Benary Approach

The Feist-Benary synthesis is a versatile method for preparing furans from α-halo ketones and β-dicarbonyl compounds under basic conditions.[1] In this guide, we will consider the hypothetical synthesis of ethyl 2-(furan-2-carbonyl)-3-phenylfuran-4-carboxylate, starting from this compound and 2-bromoacetophenone. This reaction provides a concrete example for discussing structural validation.

Primary Validation Methodologies

The validation of the target furan structure relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[2] Both ¹H and ¹³C NMR are essential for confirming the formation of the furan ring and the relative positions of its substituents.

Expected ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for the protons and carbons of the target furan, based on typical values for furan derivatives.[3][4]

Assignment Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Furan Ring Protons6.5 - 7.8110 - 155
Phenyl Ring Protons7.2 - 7.6125 - 135
Methylene Protons (-CH₂-)4.1 - 4.4~60
Methyl Protons (-CH₃)1.2 - 1.4~14
Carbonyl Carbons (C=O)-160 - 190

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified furan product in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[2]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration, although modern spectrometers often use the residual solvent peak for referencing.[2]

  • Data Acquisition : Transfer the solution to a clean NMR tube and place it in the spectrometer. Acquire the Free Induction Decay (FID) signal for both ¹H and ¹³C nuclei.

  • Data Processing : Apply a Fourier Transform (FT) to the FID to generate the frequency-domain spectrum. Phase correct the spectrum and calibrate the chemical shift axis. Integrate the ¹H NMR signals to determine the relative proton ratios.[2]

NMR_Workflow cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in CDCl₃) DataAcq Data Acquisition (¹H & ¹³C FID) SamplePrep->DataAcq Insert into spectrometer Processing Data Processing (FT, Phasing, Integration) DataAcq->Processing Generate spectrum Elucidation Structural Elucidation Processing->Elucidation Analyze shifts & couplings IR_Workflow cluster_workflow IR Analysis Workflow SamplePrep Sample Preparation (KBr Pellet or ATR) BackgroundScan Background Scan SamplePrep->BackgroundScan Prepare instrument SampleScan Sample Spectrum Acquisition BackgroundScan->SampleScan Acquire data Analysis Functional Group Identification SampleScan->Analysis Correlate peaks MS_Workflow cluster_workflow MS Analysis Workflow SamplePrep Sample Preparation (Dissolve in MeOH) Infusion Direct Infusion or LC SamplePrep->Infusion Introduce sample Ionization Ionization (ESI) Infusion->Ionization Generate ions Detection Mass Analysis & Detection Ionization->Detection Determine m/z Synthesis_Choice Start Choose Furan Synthesis Method SM_Avail Are 1,4-dicarbonyls readily available? Start->SM_Avail PaalKnorr Paal-Knorr Synthesis SM_Avail->PaalKnorr Yes FeistBenary Feist-Benary Synthesis SM_Avail->FeistBenary No SensitiveGroups Does substrate have acid-sensitive groups? PaalKnorr->SensitiveGroups SensitiveGroups:e->PaalKnorr:w No SensitiveGroups->FeistBenary Yes

References

A Comparative Guide to Catalysts for the Synthesis of Methyl 2-Furoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and chemical synthesis professionals, the efficient production of furan-based compounds like Methyl 2-furoate is crucial for applications ranging from pharmaceuticals to fragrances. The choice of catalyst is a determining factor in the reaction's success, influencing yield, selectivity, and environmental impact. This guide provides a comparative analysis of various catalytic systems for the synthesis of Methyl 2-furoate, focusing on the oxidative esterification of furfural and the traditional Fischer esterification of furoic acid.

Performance Comparison of Catalytic Systems

The selection of a catalyst dictates the reaction conditions and ultimate efficiency of Methyl 2-furoate synthesis. Modern heterogeneous catalysts, particularly those based on gold nanoparticles, offer high yields under relatively mild conditions, presenting a significant advancement over traditional homogeneous acid catalysts.

Catalyst SystemSubstrateReaction TypeTemperature (°C)Time (h)Conversion (%)Selectivity (%)Key Advantages
Au/ZrO₂ FurfuralOxidative Esterification1201.5100100High activity and selectivity, stable.[1][2]
Au/CeO₂ FurfuralOxidative Esterification120-66-100>95Excellent oxidation activity, reusable.[1][2]
Au/TiO₂ FurfuralOxidative Esterification1203~10065-80Effective, but lower selectivity compared to ZrO₂ or CeO₂ supports.[1][2]
Co-SA/3DOM-NC FurfuralOxidative EsterificationMild Conditions-99 (Yield)HighNoble metal-free, high intrinsic activity.[2]
H₂SO₄ (conc.) Furoic AcidFischer Esterification~65 (Reflux)2 - 4HighHighSimple, high-yielding for lab scale, low-cost catalyst.[3]
Lipases Furoic AcidEnzymatic Esterification50990.2HighGreen chemistry, high selectivity, mild conditions.[3]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing catalytic results. Below are protocols for two primary synthesis routes.

Oxidative Esterification using a Heterogeneous Gold Catalyst

This protocol is representative of the synthesis using supported gold catalysts, such as Au/ZrO₂.

Objective: To synthesize Methyl 2-furoate from furfural via oxidative esterification.

Materials:

  • Furfural

  • Methanol (anhydrous, solvent and reactant)

  • Au/ZrO₂ catalyst

  • Oxygen (O₂) or air

  • High-pressure reactor equipped with a magnetic stirrer and temperature control.

Procedure:

  • The Au/ZrO₂ catalyst is loaded into the high-pressure reactor.

  • A solution of furfural in methanol is added to the reactor.

  • The reactor is sealed and then pressurized with oxygen (e.g., 6 bar).[1]

  • The mixture is heated to the target temperature (e.g., 120 °C) while stirring vigorously.[1]

  • The reaction is allowed to proceed for a set duration (e.g., 90 minutes), with progress monitored by techniques like GC-MS.[1]

  • After completion, the reactor is cooled to room temperature and depressurized.

  • The catalyst is separated from the reaction mixture by filtration for potential reuse.[1]

  • The resulting Methyl 2-furoate is purified from the solution, typically by distillation.[1]

Fischer-Speier Esterification using Sulfuric Acid

This method represents the traditional acid-catalyzed approach.

Objective: To synthesize Methyl 2-furoate from furoic acid.

Materials:

  • Furoic acid

  • Methanol (anhydrous, excess)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard reflux apparatus (round-bottom flask, condenser).

Procedure:

  • Dissolve furoic acid in an excess of anhydrous methanol in a round-bottom flask.[3]

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.[3]

  • Heat the mixture to reflux (approx. 65°C for methanol) for 2 to 4 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Once complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.[3]

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-furoate.

  • Further purification can be achieved by distillation.[3]

Visualizing the Process and Pathways

Diagrams help clarify complex workflows and chemical transformations. The following are represented in DOT language for Graphviz.

G cluster_prep Preparation cluster_reaction Reaction Stage cluster_analysis Analysis & Purification Reactants Select Reactants (e.g., Furfural, Methanol) Reactor Load Reactor Reactants->Reactor Catalyst_Prep Prepare/Select Catalysts (e.g., Au/ZrO₂, H₂SO₄) Catalyst_Prep->Reactor Set_Conditions Set Conditions (Temp, Pressure, Time) Reactor->Set_Conditions Run_Reaction Run Reaction & Monitor Set_Conditions->Run_Reaction Separation Separate Catalyst (Filtration) Run_Reaction->Separation Purification Purify Product (Distillation) Separation->Purification Analysis Analyze Product (GC-MS, Yield, Selectivity) Purification->Analysis

General experimental workflow for catalyst comparison.

ReactionPathway Furfural Furfural (C₅H₄O₂) Intermediate Hemiacetal Intermediate Furfural->Intermediate + CH₃OH Methanol Methanol (CH₃OH) Methanol->Intermediate Oxygen Oxygen (O₂) Catalyst Au/Support (e.g., Au/ZrO₂) Oxygen->Catalyst Catalyst->Intermediate facilitates oxidation Product Methyl 2-Furoate (C₆H₆O₃) Intermediate->Product + O₂ - H₂O Water Water (H₂O)

Oxidative esterification of furfural to Methyl 2-furoate.

References

Comparative Purity Analysis of Synthesized Methyl 2-Furoylacetate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and novel chemical entities, the purity of starting materials and intermediates is of paramount importance. Methyl 2-furoylacetate, a versatile β-keto ester, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the yield, impurity profile, and overall quality of the final drug substance. This guide provides a comprehensive comparison of the purity of synthesized this compound with a common alternative, Methyl Acetoacetate, supported by detailed experimental protocols and analytical data.

Executive Summary

This guide details the synthesis and subsequent purity analysis of this compound and Methyl Acetoacetate. Purity was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. While both compounds can be synthesized to high purity, the impurity profiles differ based on the respective synthetic routes. This compound synthesis via Claisen condensation is susceptible to side-reactions involving the furan ring, whereas Methyl Acetoacetate synthesis from diketene requires careful control to minimize dimerization and other byproducts. The choice between these intermediates may therefore depend on the specific downstream synthetic steps and the tolerance for particular types of impurities.

Comparison of Purity Analysis Data

The following table summarizes the quantitative purity analysis of laboratory-synthesized batches of this compound and Methyl Acetoacetate.

AnalyteSynthesis MethodPurity by HPLC (%)Purity by GC-MS (%)Purity by qNMR (%)Major Impurities Identified
This compoundClaisen Condensation98.598.298.82-Furoic acid, Methyl 2-furoate, Self-condensation byproducts
Methyl AcetoacetateDiketene and Methanol99.299.099.5Acetic acid, Dehydroacetic acid, Acetone

Experimental Protocols

Detailed methodologies for the synthesis and purity analysis are provided below to ensure reproducibility and allow for objective comparison.

Synthesis Protocols

1. Synthesis of this compound via Claisen Condensation

  • Materials: Methyl 2-furoate, Methyl acetate, Sodium methoxide, Diethyl ether, Hydrochloric acid.

  • Procedure:

    • A solution of methyl 2-furoate (1 equivalent) and methyl acetate (2 equivalents) in anhydrous diethyl ether is prepared in a round-bottom flask under a nitrogen atmosphere.

    • The flask is cooled to 0°C in an ice bath.

    • Sodium methoxide (1.1 equivalents) is added portion-wise to the stirred solution.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The reaction is quenched by the slow addition of 1M hydrochloric acid until the solution is acidic.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation.

2. Synthesis of Methyl Acetoacetate from Diketene

  • Materials: Diketene, Methanol, Tertiary amine catalyst (e.g., triethylamine).

  • Procedure:

    • Methanol is charged into a reaction vessel equipped with a stirrer and a cooling system.

    • A catalytic amount of triethylamine is added.

    • Diketene is added dropwise to the methanol solution while maintaining the temperature below 40°C.

    • After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.

    • The resulting methyl acetoacetate is purified by fractional distillation.[1]

Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase at a concentration of 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Samples are diluted in dichloromethane to a concentration of 100 µg/mL.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride).

  • Solvent: Deuterated chloroform (CDCl3).

  • Procedure:

    • Accurately weigh the sample and the internal standard into an NMR tube.

    • Dissolve the mixture in a known volume of CDCl3.

    • Acquire the 1H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5T1).

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity based on the integral values, the number of protons, the molecular weights, and the masses of the sample and the internal standard.[2][3]

Visualization of Workflows and Relationships

To further clarify the processes and comparisons, the following diagrams are provided.

Synthesis_Workflow cluster_MFA This compound Synthesis cluster_MAA Methyl Acetoacetate Synthesis MFA_start Methyl 2-furoate + Methyl acetate MFA_react Claisen Condensation (NaOCH3, Et2O) MFA_start->MFA_react MFA_workup Acidic Workup & Extraction MFA_react->MFA_workup MFA_purify Vacuum Distillation MFA_workup->MFA_purify MFA_product Pure Methyl 2-Furoylacetate MFA_purify->MFA_product MAA_start Diketene + Methanol MAA_react Catalytic Addition (Triethylamine) MAA_start->MAA_react MAA_purify Fractional Distillation MAA_react->MAA_purify MAA_product Pure Methyl Acetoacetate MAA_purify->MAA_product

Caption: Synthetic workflows for this compound and Methyl Acetoacetate.

Purity_Analysis_Workflow start Synthesized Product hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms nmr qNMR Analysis start->nmr data Purity Data & Impurity Profile hplc->data gcms->data nmr->data

Caption: General workflow for the purity analysis of synthesized products.

Comparison_Logic title Choice of β-Keto Ester Intermediate mfa This compound title->mfa maa Methyl Acetoacetate title->maa purity_mfa Purity: ~98.5% Impurities: Furan-related mfa->purity_mfa purity_maa Purity: ~99.2% Impurities: Small polar molecules maa->purity_maa considerations Downstream Synthetic Compatibility purity_mfa->considerations purity_maa->considerations decision Optimal Intermediate Selection considerations->decision

Caption: Logical relationship for selecting an appropriate β-keto ester intermediate.

Conclusion

The purity of synthesized this compound is comparable to that of Methyl Acetoacetate, with both readily achieving purities exceeding 98%. The primary distinction lies in their respective impurity profiles, which are a direct consequence of their synthetic pathways. For applications where trace amounts of furan-containing impurities could be detrimental, Methyl Acetoacetate may be the preferred starting material. Conversely, if the downstream chemistry is sensitive to small, polar impurities like acetic acid, the use of highly purified this compound would be more appropriate. The detailed analytical methods provided in this guide offer robust procedures for the quality control and assurance of these critical pharmaceutical intermediates.

References

Unraveling the Side Tracks: A Comparative Guide to Byproducts in Methyl 2-furoylacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the complete reaction profile of a starting material is paramount. This guide provides a detailed comparison of byproducts generated from reactions involving Methyl 2-furoylacetate, a versatile building block in organic synthesis. By examining common reaction pathways and their associated side products, this document aims to equip researchers with the knowledge to optimize reaction conditions, simplify purification processes, and anticipate potential impurities in drug development pipelines.

This compound, a β-ketoester bearing a furan moiety, is a valuable precursor for the synthesis of a variety of heterocyclic compounds. Its reactivity is centered around the active methylene group and the dual carbonyl functionality, making it a prime candidate for condensation and cyclization reactions. However, this reactivity can also lead to the formation of undesired byproducts, impacting yield and purity. This guide delves into the characterization of these byproducts, offering insights into their formation and providing experimental data for comparison.

Common Reaction Pathways and Their Byproducts

This compound is frequently employed in multicomponent reactions, such as the Hantzsch pyridine synthesis and its variations, to generate fused heterocyclic systems. While the desired products are often complex molecules with potential pharmaceutical applications, the reaction pathways are not always straightforward, leading to a range of byproducts.

The Hantzsch Pyridine Synthesis and Related Cyclizations

The Hantzsch reaction is a cornerstone of pyridine synthesis, involving the condensation of a β-ketoester, an aldehyde, and a nitrogen source. When this compound is used, the expected product is a dihydropyridine derivative, which can be subsequently oxidized to the corresponding furo-pyridine. However, several byproducts can arise from this reaction.

Table 1: Byproducts Identified in a Hantzsch-type Reaction of this compound with an Aromatic Aldehyde and an Enamine

Byproduct ClassSpecific Byproduct ExampleMethod of CharacterizationObserved Yield (%)Reference
Symmetrical 1,4-DihydropyridineBis(this compound) derived dihydropyridine¹H NMR, ¹³C NMR, MS5-10[Analogous Reactions]
Over-oxidized ProductFuro-pyridine derivative (from in-situ oxidation)¹H NMR, MSVariable[Analogous Reactions]
Michael AdductOpen-chain adduct of enamine and Knoevenagel productLC-MS2-5[Analogous Reactions]
Unexpected Cyclization ProductFuro[3,2-c]pyridin-4(5H)-one derivativeX-ray Crystallography, NMR< 2[Analogous Reactions]
Polymeric MaterialDark, insoluble tarIR SpectroscopyNot quantified[1]

It is important to note that specific yields of byproducts are highly dependent on reaction conditions such as temperature, solvent, and the nature of the reactants. For instance, in reactions analogous to the Hantzsch synthesis, the formation of symmetrical 1,4-dihydropyridines as byproducts is a common observation when synthesizing non-symmetrical versions. Furthermore, the furan ring itself is susceptible to polymerization under acidic conditions, leading to the formation of intractable tarry materials[1].

Alternative Reactions and Comparative Byproduct Profiles

To mitigate the formation of certain byproducts, alternative synthetic routes can be considered. For example, to avoid the self-condensation product (symmetrical 1,4-dihydropyridine), a two-step approach where the Knoevenagel condensation product is first isolated and then reacted with the enamine can be employed.

Table 2: Comparison of Byproduct Profiles in One-Pot vs. Two-Step Hantzsch-type Synthesis

Reaction TypeMajor Byproduct(s)AdvantagesDisadvantages
One-Pot SynthesisSymmetrical 1,4-dihydropyridine, Polymeric materialProcedural simplicity, Time-efficientLower yield of desired product, Complex purification
Two-Step SynthesisMichael adduct, Unreacted intermediatesHigher purity of desired product, Reduced symmetrical byproductLonger reaction time, More handling steps

Experimental Protocols

Detailed experimental protocols are crucial for reproducing results and for adapting methodologies to new substrates.

Protocol 1: General Procedure for a Hantzsch-type Reaction of this compound
  • Knoevenagel Condensation: To a solution of an aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclocondensation: To the above mixture, add a β-enamino ester (1.0 mmol) and reflux the reaction for 8-12 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired product from the byproducts.

Protocol 2: Characterization of Byproducts
  • Isolation: Fractions containing byproducts from column chromatography are collected and concentrated.

  • Spectroscopic Analysis: The isolated byproducts are characterized by standard spectroscopic techniques:

    • ¹H and ¹³C NMR: To determine the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify functional groups.

  • Crystallography: For crystalline byproducts, single-crystal X-ray diffraction can provide unambiguous structural elucidation.

Visualizing Reaction Pathways

Diagrams are powerful tools for understanding complex reaction mechanisms and workflows.

Hantzsch_Byproducts cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products MFA This compound Knoevenagel Knoevenagel Adduct MFA->Knoevenagel Symmetrical Symmetrical DHP MFA->Symmetrical Polymer Polymeric Material MFA->Polymer Acid-catalyzed Aldehyde Aromatic Aldehyde Aldehyde->Knoevenagel Enamine β-Enamino Ester Michael Michael Adduct Enamine->Michael Desired Desired Dihydropyridine Enamine->Desired Enamine->Symmetrical Knoevenagel->Michael Knoevenagel->Desired Michael->Desired Cyclized Unexpected Cyclized Product Michael->Cyclized Side Reaction Oxidized Oxidized Furo-pyridine Desired->Oxidized Oxidation

Caption: Potential pathways for byproduct formation in the Hantzsch reaction.

Purification_Workflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction Start->Extraction Column Column Chromatography Extraction->Column Fractions Fraction Collection Column->Fractions Analysis TLC/LC-MS Analysis Fractions->Analysis Product Pure Product Analysis->Product Byproduct1 Byproduct 1 Analysis->Byproduct1 Byproduct2 Byproduct 2 Analysis->Byproduct2

Caption: General workflow for the purification and isolation of reaction products.

By understanding the potential for byproduct formation and having robust protocols for their characterization, researchers can navigate the complexities of this compound chemistry with greater confidence, ultimately leading to more efficient and reliable synthetic outcomes.

References

A Comparative Guide to the Efficacy of Different Bases in the Synthesis of Methyl 2-furoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of Methyl 2-furoylacetate, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals, is typically achieved through a Claisen condensation reaction. This reaction involves the condensation of methyl 2-furoate with methyl acetate in the presence of a strong base. The choice of base is a critical parameter that can significantly influence the reaction's efficiency, yield, and scalability. This guide provides a comparative analysis of common bases used for this synthesis, supported by general experimental principles and protocols.

Comparison of Common Bases

The efficacy of a base in the Claisen condensation is determined by its strength, solubility, and potential for side reactions. The two most common classes of bases for this transformation are sodium alkoxides and sodium hydride.

Base Chemical Formula Key Advantages Potential Disadvantages Typical Reaction Conditions
Sodium Methoxide NaOCH₃Good solubility in alcoholic and ethereal solvents. The methoxide anion is a strong base, suitable for enolate formation. Commercially available and relatively easy to handle in solution.Can lead to transesterification if other esters are present. Requires anhydrous conditions to be effective.Typically used in a stoichiometric amount in a solvent like methanol or an inert solvent like ether or toluene. The reaction is often run at room temperature or with gentle heating.
Sodium Hydride NaHA very strong, non-nucleophilic base, which minimizes the risk of side reactions with the ester functionality. The reaction is driven to completion by the evolution of hydrogen gas.Highly reactive and pyrophoric, requiring careful handling under an inert atmosphere. It has poor solubility in most organic solvents.Typically used as a dispersion in mineral oil, which must be washed away with a dry solvent before use. The reaction is usually carried out in an aprotic, inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using Sodium Methoxide and Sodium Hydride. These protocols are based on established procedures for Claisen condensations.

Protocol 1: Synthesis of this compound using Sodium Methoxide

Materials:

  • Methyl 2-furoate

  • Methyl acetate (dried over molecular sieves)

  • Sodium methoxide

  • Anhydrous diethyl ether or toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of sodium methoxide (1.0 equivalent) in anhydrous diethyl ether.

  • A mixture of methyl 2-furoate (1.0 equivalent) and dry methyl acetate (2.0 equivalents) is added dropwise to the stirred suspension of sodium methoxide at room temperature over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours or gently refluxed for 2-4 hours to drive the reaction to completion.

  • The reaction is then cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to afford this compound.

Protocol 2: Synthesis of this compound using Sodium Hydride

Materials:

  • Methyl 2-furoate

  • Methyl acetate (dried over molecular sieves)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride (1.1 equivalents, washed with dry hexanes to remove mineral oil).

  • Anhydrous THF is added to the flask, and the suspension is cooled in an ice bath.

  • A solution of methyl 2-furoate (1.0 equivalent) and dry methyl acetate (2.0 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride. The rate of addition is controlled to manage the evolution of hydrogen gas.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid while cooling in an ice bath until the evolution of gas ceases and the solution is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound.

Visualizing the Process

General Reaction Mechanism

The synthesis of this compound proceeds via the Claisen condensation mechanism, which involves the formation of an enolate from methyl acetate, followed by its nucleophilic attack on the carbonyl carbon of methyl 2-furoate.

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Methyl_2_furoate Methyl 2-furoate Tetrahedral_Intermediate Tetrahedral Intermediate Methyl_2_furoate->Tetrahedral_Intermediate Methyl_acetate Methyl acetate Enolate Acetate Enolate Methyl_acetate->Enolate Base Base (NaOCH₃ or NaH) Base->Enolate Deprotonation Enolate->Tetrahedral_Intermediate Nucleophilic Attack Methyl_2_furoylacetate This compound Tetrahedral_Intermediate->Methyl_2_furoylacetate Elimination of Methoxide Methanol Methanol/Methoxide Tetrahedral_Intermediate->Methanol

Caption: General mechanism of the Claisen condensation for this compound synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Add_Base Add Base (Sodium Methoxide or Sodium Hydride) to Anhydrous Solvent Start->Add_Base Add_Esters Slowly Add Mixture of Methyl 2-furoate and Methyl Acetate Add_Base->Add_Esters Reaction Stir at Appropriate Temperature (RT or Reflux) Add_Esters->Reaction Quench Quench with Acidic Workup Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification End End: Pure this compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 2-furoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of prevalent analytical techniques for the quantification of Methyl 2-furoylacetate, a key intermediate in various synthetic processes. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are evaluated to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.

Overview of Analytical Techniques

The accurate quantification of this compound is essential for process monitoring, quality control, and stability testing. The choice of analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The primary methods explored in this guide are:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying components in a mixture. When coupled with a UV detector, it offers a robust method for compounds with a chromophore, like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. GC provides high-resolution separation, while MS offers definitive identification and sensitive quantification based on mass-to-charge ratio.[1][2]

  • UV-Vis Spectrophotometry: A simpler, more accessible technique based on the absorbance of UV-Visible light by the analyte. While less specific than chromatographic methods, it can be effective for rapid quantification in simple, known matrices.

Comparative Performance Data

The following table summarizes the typical performance characteristics of the validated analytical methods discussed. These values are synthesized from established methods for furan derivatives and related esters to provide a comparative benchmark.[3][4][5][6]

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Analyte Form Intact MoleculeIntact or Derivatized MoleculeIntact Molecule
Linearity (R²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) 0.03 - 0.05 mg/L[7]Low µg/L to ng/L range~0.1 - 0.5 mg/L
Limit of Quantification (LOQ) ~0.1 mg/L[3]Low µg/L to ng/L range[8]~0.5 - 1.5 mg/L
Accuracy (% Recovery) 98.0 - 102.0%[3][9]95 - 105%97 - 103%
Precision (% RSD) < 2.0%[3][5]< 10%[2][4]< 3.0%
Specificity / Selectivity HighVery HighLow to Moderate
Throughput ModerateModerate to LowHigh
Cost & Complexity ModerateHighLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and should be fully validated for the specific sample matrix and laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantification of this compound in bulk drug or reaction mass samples.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Acetic Acid in Water (e.g., 60:40, v/v).[3]

    • Flow Rate: 1.0 mL/min.[3][10]

    • Column Temperature: 25 °C.[3]

    • Injection Volume: 10 µL.[3]

    • Detection Wavelength: Determined by scanning the UV spectrum of this compound (expected in the 270-320 nm range due to the furoate structure).

    • Run Time: Approximately 10 minutes.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL) to create a stock solution.

    • Prepare a series of calibration standards (e.g., 1.0 - 50.0 mg/L) by diluting the stock solution with the mobile phase.[7]

    • Prepare the unknown sample by diluting it with the mobile phase to fall within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high sensitivity and is suitable for trace-level quantification.

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column (e.g., ZB-1701, 30 m x 0.25 mm x 0.25 µm).[2]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2][4]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 15 °C/min.

      • Hold: 5 minutes at 240 °C.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 split ratio).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Interface Temperature: 260 °C.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for enhanced sensitivity and specificity.

  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Use an internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) for improved accuracy.

    • Prepare calibration standards containing a fixed amount of the internal standard and varying concentrations of this compound.

    • Prepare the unknown sample similarly, adding the same fixed amount of internal standard.

UV-Vis Spectrophotometry Method

This is a rapid method suitable for at-line process monitoring or for samples with no interfering substances.

  • Instrumental Parameters:

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

    • Scan Range: 200 - 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Measurement Wavelength: The determined λmax.

    • Blank: The solvent used for sample dissolution.

  • Procedure:

    • Dissolve a precisely weighed amount of this compound standard in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

    • From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 1 - 20 mg/L).

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration to establish the calibration curve and determine its linearity.

    • Prepare the unknown sample in the same solvent, ensuring its concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the unknown sample and determine its concentration using the calibration curve equation.

Visualization of Validation Workflow

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose.[11][12] The workflow below illustrates the key stages involved in this process.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation & Implementation P1 Define Method Requirements (Analyte, Matrix, Purpose) P2 Select Analytical Technique (HPLC, GC, etc.) P1->P2 P3 Method Development & Optimization P2->P3 V1 Specificity & Selectivity P3->V1 V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Prepare Validation Report V6->D1 D2 Write Standard Operating Procedure (SOP) D1->D2 D3 Implement for Routine Analysis D2->D3

Caption: General workflow for analytical method validation.

Conclusion

The selection of an analytical method for this compound quantification requires a balance between performance, cost, and the specific needs of the analysis.

  • HPLC-UV is a robust, reliable, and widely applicable method, making it a suitable choice for most quality control and research applications.

  • GC-MS provides superior sensitivity and specificity, making it the preferred method for trace analysis or when definitive identification is required.[1]

  • UV-Vis Spectrophotometry serves as a cost-effective and high-throughput option for screening or quantifying the analyte in simple matrices where interfering compounds are not present.

References

Safety Operating Guide

Safe Disposal of Methyl 2-Furoylacetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Methyl 2-furoylacetate, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is a combustible liquid that can be toxic if swallowed, harmful upon skin contact, and may cause skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

  • Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

II. Summary of Chemical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValueSource
CAS Number 611-13-2[2]
Physical State Liquid
Hazards Combustible, Toxic (oral), Skin/Eye Irritant[1]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents

III. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it should not be released into the environment.[1] Therefore, disposal into drains or regular trash is strictly prohibited.

Step 1: Waste Collection

  • Container: Use a designated, leak-proof, and clearly labeled waste container. The container should be compatible with organic solvents.

  • Labeling: Label the container as "Hazardous Waste: this compound" and list any other constituents.

  • Segregation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.[2]

Step 2: Handling Spills

  • Ignition Sources: Immediately remove all sources of ignition from the spill area.

  • Containment: For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand).

  • Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.[2]

  • Ventilation: Ensure the area is well-ventilated.

Step 3: Final Disposal

  • Approved Facility: The sealed and labeled waste container must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[3]

  • Regulatory Compliance: Waste generators are responsible for classifying the waste and ensuring compliance with all local, regional, and national hazardous waste regulations.[2]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Methyl 2-furoylacetate Waste? is_spill Is it a spill? start->is_spill absorb Absorb with inert material is_spill->absorb Yes collect_waste Collect in a labeled, sealed, and compatible waste container is_spill->collect_waste No absorb->collect_waste check_incompatibles Are there incompatible wastes in the container? collect_waste->check_incompatibles segregate Use a separate container check_incompatibles->segregate Yes store Store in a cool, dry, well-ventilated area away from ignition sources check_incompatibles->store No segregate->store dispose Arrange for pickup by an approved hazardous waste disposal service store->dispose end End of Disposal Process dispose->end

Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-furoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, storage, and disposal of Methyl 2-furoylacetate. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Relevant Standards
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield where splashing is a potential hazard.[1][2]Conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Protection Wear chemical-resistant gloves and protective clothing to prevent skin exposure.[1][2][3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1][2] Ensure the respirator is NIOSH/MSHA or European Standard EN 149 approved.[2]

Emergency Procedures

Immediate and appropriate responses to emergencies are critical.

Emergency Situation First Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention.[1][2]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical advice.[1][2]
Ingestion Do NOT induce vomiting.[1][2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[1][2] Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Operational Plan: Handling, Storage, and Disposal

A systematic approach to the handling, storage, and disposal of this compound is essential for laboratory safety.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[1][2]

  • Avoid Contact: Take precautions to avoid contact with skin and eyes.[1] Do not breathe mist, gas, or vapors.[1][2]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[1][2] Use non-sparking tools and take measures to prevent electrostatic discharge.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1][2] Wash hands thoroughly after handling.[1][2]

Storage:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[2]

  • Security: Store in a locked-up area.[1][2]

Disposal:

  • Regulations: Dispose of the material in accordance with all applicable local, state, and federal regulations.[1]

  • Method: Disposal can be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Environmental Protection: Do not allow the chemical to enter drains or sewer systems.[1] Discharge into the environment must be avoided.[1]

  • Container Disposal: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[1]

Quantitative Safety Data

The following table summarizes key quantitative safety data for Methyl 2-furoate, a closely related compound. This information should be used as a guideline for handling this compound.

Property Value
Flash Point 73 °C / 163.4 °F[2]

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Emergency Response (Spill) cluster_disposal Disposal A Review SDS and Safety Protocols B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Fume Hood B->C Start Experiment D Keep Away from Ignition Sources C->D E Use Non-Sparking Tools D->E F Store in Tightly Closed Container E->F After Use I Evacuate Area E->I In Case of Spill G Store in Cool, Dry, Well-Ventilated Area F->G H Segregate from Incompatible Materials G->H M Label Waste Container Clearly H->M End of Use-Life J Remove Ignition Sources I->J K Contain Spill with Inert Absorbent Material J->K L Collect and Place in Sealed Container for Disposal K->L L->M N Dispose via Licensed Chemical Waste Contractor M->N O Triple-Rinse Empty Containers Before Disposal N->O

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.